Enterocin A
Description
Structure
2D Structure
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
YYGNGVYCTKNKCTVDWAKATTCIAGMSIGGFLGG |
Origin of Product |
United States |
Foundational & Exploratory
Enterocin A: A Technical Guide to its Discovery, Isolation, and Characterization from Enterococcus faecium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterocin (B1671362) A, a potent bacteriocin (B1578144) produced by Enterococcus faecium, has garnered significant interest as a natural antimicrobial agent, particularly for its pronounced activity against foodborne pathogens like Listeria monocytogenes. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Enterocin A. It details the experimental protocols for its purification and analysis, presents quantitative data in a structured format, and visually represents the key processes and its mechanism of action through diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the development of novel antimicrobial agents.
Discovery and Initial Characterization
This compound was first isolated from an Enterococcus faecium strain obtained from fermented Spanish sausage.[1] It is a member of the class IIa bacteriocins, also known as pediocin-like bacteriocins, which are small, heat-stable, and possess a conserved N-terminal sequence "YGNGV".[2][3] The primary structure of this compound consists of 47 amino acid residues, and its molecular weight has been determined to be 4,829 Da, assuming the formation of two intramolecular disulfide bridges between its four cysteine residues.[2][4] This molecular weight was confirmed by mass spectrometry analysis.[1][2] The biosynthesis of this compound involves the production of a precursor peptide with an 18-amino-acid N-terminal leader sequence, which is subsequently cleaved off during maturation.[1][2] The structural gene for this compound is located on the bacterial chromosome.[2]
Quantitative Data Summary
The purification of this compound from E. faecium culture supernatant typically involves a multi-step chromatographic process. The following tables summarize the quantitative data from a representative purification protocol.
Table 1: Purification of Enterocin SE-K4 (a variant of this compound) from Enterococcus faecalis K-4 [5]
| Purification Step | Volume (ml) | Activity (AU/ml) | Total Activity (AU) | Protein Conc. (mg/ml) | Total Protein (mg) | Specific Activity (AU/mg) | Yield (%) | Fold Purification |
| Culture Supernatant | 3000 | 133 | 399,000 | 0.0523 | 156.9 | 2,543 | 100 | 1 |
| Acid Extraction | 50 | 8,533 | 426,650 | 0.1535 | 7.675 | 55,590 | 107 | 22 |
| HPLC (C18) | 2.083 | 68,266 | 142,198 | 0.0936 | 0.195 | 729,221 | 36 | 287 |
Table 2: Antimicrobial Spectrum of this compound [3][6]
| Target Microorganism | Activity |
| Listeria monocytogenes | High |
| Staphylococcus aureus | Moderate |
| Clostridium perfringens | Moderate |
| Clostridium botulinum | Moderate |
| Enterococcus spp. | High |
| Lactobacillus spp. | Moderate |
| Pediococcus spp. | Moderate |
| Gram-negative bacteria | Generally low to no activity |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation and characterization of this compound.
Cultivation of Enterococcus faecium and Bacteriocin Production
-
Bacterial Strain and Media: The bacteriocin-producing strain, Enterococcus faecium, is typically grown in MRS (de Man, Rogosa, and Sharpe) broth.[6][7] The indicator organism for activity assays is often Listeria innocua or Listeria monocytogenes, grown in BHI (Brain Heart Infusion) broth.[1][8]
-
Culture Conditions: Inoculate MRS broth with a fresh overnight culture of E. faecium.[8] Incubate at 37°C for 18-24 hours.[8] Bacteriocin production is often maximal during the stationary phase of growth.[9][10]
-
Harvesting the Supernatant: After incubation, centrifuge the culture at a high speed (e.g., 8,000-10,000 x g) for 15-30 minutes at 4°C to pellet the bacterial cells.[8][11] The cell-free supernatant, which contains the crude bacteriocin, is carefully collected.[8]
Bacteriocin Activity Assay (Agar Well Diffusion Method)
-
Preparation of Indicator Lawn: Prepare BHI agar (B569324) plates. Inoculate soft BHI agar (0.75% agar) with an overnight culture of the indicator strain (Listeria spp.) to a final cell concentration of approximately 10^5 CFU/mL.[8] Pour this seeded soft agar over the surface of the pre-poured BHI agar plates and allow it to solidify.
-
Sample Application: Aseptically punch wells (6-8 mm in diameter) into the agar.[5] Add a known volume (e.g., 50-100 µL) of the bacteriocin-containing sample (crude supernatant or purified fractions) into each well.
-
Incubation and Observation: Incubate the plates at 37°C for 18-24 hours.[8] The bacteriocin activity is determined by measuring the diameter of the clear zone of inhibition around the wells.[8] Activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.[12]
Purification of this compound
A multi-step purification process is required to obtain pure this compound.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Slowly add solid ammonium sulfate to the cell-free supernatant to a final saturation of 60-80%, while gently stirring at 4°C.[8][11]
-
Continue stirring for several hours or overnight at 4°C to allow for protein precipitation.
-
Collect the precipitate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C).[7]
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium citrate, pH 5.0).[13]
-
Desalt the sample using a desalting column (e.g., PD-10) or dialysis against the same buffer.[7][13]
-
-
Cation-Exchange Chromatography:
-
Load the desalted and concentrated sample onto a cation-exchange column (e.g., SP-Sepharose) pre-equilibrated with the starting buffer (e.g., 20 mM sodium citrate, pH 5.0).[7][11]
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound bacteriocin using a linear gradient of NaCl (e.g., 0-1 M) in the starting buffer.
-
Collect fractions and test for antimicrobial activity using the agar well diffusion assay.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions from the cation-exchange step. Adjust the salt concentration of the pooled fractions with ammonium sulfate to a high molarity (e.g., 1-2 M).
-
Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with a high-salt buffer.
-
Elute the bacteriocin with a decreasing salt gradient.
-
Collect fractions and test for activity.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
As a final polishing step, subject the active fractions from the previous step to RP-HPLC on a C8 or C18 column.[7]
-
Use a gradient of an organic solvent (e.g., acetonitrile (B52724) or 2-propanol) in water, with both solvents containing 0.1% trifluoroacetic acid (TFA).[7]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the peaks and test for activity. The active peak corresponds to pure this compound.
-
Characterization of Purified this compound
-
Tricine-SDS-PAGE:
-
Determine the molecular weight and purity of the final sample using Tricine-Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis, which is optimized for the separation of small proteins and peptides.[12]
-
After electrophoresis, visualize the protein bands by Coomassie Brilliant Blue or silver staining. A single band indicates purity.
-
-
Mass Spectrometry:
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Mode of Action of this compound
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biochemical and genetic characterization of this compound from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Biochemical and genetic characterization of enterocin P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and Genetic Characterization of Enterocin I from Enterococcus faecium 6T1a, a Novel Antilisterial Plasmid-Encoded Bacteriocin Which Does Not Belong to the Pediocin Family of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. worldwidejournals.com [worldwidejournals.com]
- 13. journals.asm.org [journals.asm.org]
Biochemical Characterization of Enterocin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocin (B1671362) A is a bacteriocin (B1578144) produced by strains of Enterococcus faecium. It belongs to the class IIa bacteriocins, also known as pediocin-like bacteriocins, which are characterized by a conserved N-terminal sequence motif (YGNGV) and the presence of disulfide bonds.[1][2] This class of bacteriocins has garnered significant interest in the fields of food preservation and clinical therapeutics due to its potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes.[3] This technical guide provides an in-depth overview of the biochemical properties of Enterocin A, detailed experimental protocols for its characterization, and a summary of its mechanism of action.
Biochemical and Physicochemical Properties
This compound is a small, cationic, and heat-stable peptide.[2][4] Its primary structure consists of 47 amino acid residues, and its molecular weight has been determined to be approximately 4.8 kDa.[1][4][5] The presence of four cysteine residues suggests the formation of two intramolecular disulfide bridges, which are crucial for its biological activity.[1][5]
| Property | Value | References |
| Molecular Weight | ~4,829 Da | [1][4][5] |
| Number of Amino Acids | 47 | [1][5] |
| Class | IIa Bacteriocin (Pediocin-like) | [1][3] |
| Isoelectric Point (pI) | High (cationic peptide) | [2] |
| Thermal Stability | Stable at high temperatures (e.g., 100°C) | [6][7] |
| pH Stability | Active over a wide pH range (e.g., 2.0-10.0) | [8] |
Antimicrobial Spectrum
This compound exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[1] Its most notable activity is against Listeria monocytogenes, a significant foodborne pathogen.[1][3] It also shows inhibitory activity against other bacteria such as Staphylococcus aureus and Clostridium perfringens.[6][9]
| Target Organism | Susceptibility | References |
| Listeria monocytogenes | Highly Susceptible | [1][3] |
| Staphylococcus aureus | Susceptible | [6][9] |
| Clostridium perfringens | Susceptible | [6] |
| Enterococcus spp. | Susceptible | [3] |
| Lactobacillus spp. | Susceptible | [3] |
| Gram-negative bacteria | Generally Resistant | [10] |
Mechanism of Action: Interaction with the Mannose Phosphotransferase System
The bactericidal activity of this compound is initiated by its interaction with the mannose phosphotransferase system (Man-PTS) on the surface of susceptible bacteria.[3][11] The Man-PTS is a multi-protein complex responsible for the transport and phosphorylation of mannose.[12] this compound specifically recognizes and binds to the IIC and IID subunits of the Man-PTS, which act as a receptor.[9][11] This binding event leads to the formation of pores in the cytoplasmic membrane, disrupting the membrane potential and causing the leakage of essential ions and metabolites, ultimately leading to cell death.[9]
Mechanism of this compound action.
Experimental Protocols
Production and Purification of this compound
A common workflow for the production and purification of this compound from a producing strain like Enterococcus faecium involves several key steps.
Purification workflow for this compound.
a. Bacterial Culture and Supernatant Collection:
-
Inoculate a suitable broth medium (e.g., MRS broth) with a fresh culture of the this compound-producing Enterococcus faecium strain.
-
Incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
Harvest the culture and centrifuge at a high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the bacterial cells.
-
Carefully collect the supernatant, which contains the secreted this compound.
b. Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the cell-free supernatant to a final saturation of 40-60% while gently stirring at 4°C.
-
Allow the protein to precipitate overnight at 4°C.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.0).
c. Cation-Exchange Chromatography:
-
Equilibrate a cation-exchange column (e.g., SP-Sepharose) with the binding buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Load the resuspended precipitate onto the column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
Elute the bound this compound using a linear gradient of NaCl (e.g., 0-1 M) in the binding buffer.
-
Collect fractions and test for antimicrobial activity.
d. Hydrophobic Interaction Chromatography (HIC):
-
Pool the active fractions from the cation-exchange step and adjust the salt concentration to be compatible with HIC (e.g., add ammonium sulfate to 1 M).
-
Equilibrate an HIC column (e.g., Phenyl-Sepharose) with a high-salt buffer (e.g., 20 mM sodium phosphate, 1 M ammonium sulfate, pH 6.0).
-
Load the sample onto the column.
-
Elute this compound using a decreasing gradient of ammonium sulfate.
-
Collect fractions and assay for activity.
e. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For final polishing, subject the active fractions from HIC to RP-HPLC on a C8 or C18 column.
-
Use a gradient of an organic solvent like acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid, for elution.
-
Monitor the eluate at 220 nm and 280 nm.
-
Collect the peaks and determine their purity and activity.
Antimicrobial Activity Assays
a. Agar (B569324) Well Diffusion Assay:
-
Prepare a lawn of the indicator strain (e.g., Listeria monocytogenes) on a suitable agar medium (e.g., BHI agar).
-
Create wells in the agar using a sterile cork borer.
-
Add a known volume (e.g., 50-100 µL) of the purified this compound or fractions to be tested into the wells.
-
Incubate the plates under appropriate conditions for the indicator strain.
-
Measure the diameter of the zone of inhibition around the wells.
b. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:
-
Prepare a two-fold serial dilution of the purified this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the indicator organism (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
Incubate the plate at the optimal temperature for the indicator strain for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the indicator organism.
Structural Characterization
a. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Run the purified this compound on a high-percentage Tricine-SDS-PAGE gel, which is suitable for resolving small peptides.
-
Include a low molecular weight protein ladder.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein band.
-
Estimate the molecular weight of this compound by comparing its migration to that of the standards.
b. Mass Spectrometry:
-
Determine the precise molecular mass of the purified this compound using techniques like MALDI-TOF or ESI-MS.[13]
-
This analysis can confirm the identity and purity of the bacteriocin.
Conclusion
This compound holds significant promise as a natural antimicrobial agent for applications in food safety and potentially as a therapeutic. Its well-defined biochemical characteristics, potent antilisterial activity, and mode of action through the Man-PTS make it a subject of ongoing research and development. The experimental protocols detailed in this guide provide a framework for the consistent production, purification, and characterization of this important bacteriocin, facilitating further investigation into its potential applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Purification and characterization of enterocin LR/6, a bacteriocin from Enterococcus faecium LR/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, Characterization, and Three-Dimensional Structure of the Novel Circular Bacteriocin, Enterocin NKR-5-3B, from Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Purification, Characterization, Identification, and Anticancer Activity of a Circular Bacteriocin From Enterococcus thailandicus [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and antimicrobial potential of enterocin 12a from Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. An Extracellular Loop of the Mannose Phosphotransferase System Component IIC Is Responsible for Specific Targeting by Class IIa Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mannose phosphotransferase system (Man-PTS) - Mannose transporter and receptor for bacteriocins and bacteriophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical and genetic characterization of this compound from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
Enterocin A: A Comprehensive Technical Guide on its Structure and Function
Enterocin (B1671362) A is a bacteriocin (B1578144) produced by strains of Enterococcus faecium. As a member of the class IIa, or pediocin-like, bacteriocins, it has garnered significant interest for its potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. This guide provides a detailed overview of its structure, amino acid sequence, experimental characterization, and mechanism of action for researchers, scientists, and drug development professionals.
Molecular Structure and Amino Acid Sequence
Enterocin A is a small, heat-stable, cationic peptide. Its primary structure consists of 47 amino acid residues.[1][2] The mature peptide is processed from a precursor that includes an 18-amino-acid N-terminal leader sequence, which is characteristic of bacteriocins with a double-glycine leader.[1][2] The molecular weight of the mature peptide is approximately 4,829 Da, a value confirmed by mass spectrometry.[1][2] A key feature of this compound's structure is the presence of four cysteine residues that are believed to form two intramolecular disulfide bridges, which are crucial for its biological activity.[1][2][3]
The amino acid sequence of mature this compound is as follows:
K-K-Y-G-N-G-V-S-C-N-K-G-C-S-V-W-G-K-A-I-T-R-I-I-N-G-M-A-W-A-T-G-G-H-Q-G-N-H-K-C
Quantitative Data Summary
The following table summarizes the key quantitative characteristics of this compound.
| Property | Value | Source |
| Amino Acid Residues (Mature Peptide) | 47 | [1][2] |
| Molecular Weight (Calculated) | 4,829 Da | [1][2] |
| Precursor Peptide Length | 65 amino acids (18-residue leader + 47-residue mature peptide) | [1][2] |
| Minimum Inhibitory Concentration (MIC) of a related fusion peptide (Ent A-Col E1) against S. aureus | 10 µg/ml | [5] |
| Minimum Inhibitory Concentration (MIC) of a related fusion peptide (Ent A-Col E1) against E. coli | 10 µg/ml | [5] |
| Minimum Inhibitory Concentration (MIC) of a related fusion peptide (Ent A-Col E1) against P. aeruginosa | 20 µg/ml | [5] |
| Minimum Inhibitory Concentration (MIC) of a related fusion peptide (Ent A-Col E1) against E. faecalis | 20 µg/ml | [5] |
Experimental Protocols
The characterization of this compound involves several key experimental procedures.
A common protocol for the purification of this compound from E. faecium culture supernatant involves a multi-step process to achieve homogeneity.[1][6]
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The cell-free supernatant is treated with ammonium sulfate to precipitate proteins, including the bacteriocin.
-
Dialysis: The precipitate is redissolved and dialyzed extensively against a suitable buffer to remove the salt and other small molecules.
-
Fast Protein Liquid Chromatography (FPLC): The dialyzed sample is subjected to FPLC for further purification.[6] A cation exchange column is often used, followed by a reverse-phase chromatography step. Elution is typically performed with a linear gradient of a solvent like buffer B.[6]
-
Activity Monitoring: Throughout the purification process, fractions are tested for antimicrobial activity against a sensitive indicator strain, such as Listeria monocytogenes, using methods like the spot-on-lawn assay.[6]
The primary structure of this compound is determined through a combination of techniques:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to estimate the molecular weight of the purified peptide and assess its purity.[1][7]
-
N-terminal Amino Acid Sequencing: Edman degradation is employed to determine the sequence of the first several amino acids of the purified peptide.
-
Mass Spectrometry: This technique provides a highly accurate measurement of the molecular mass of the peptide, which helps to confirm the amino acid composition and the presence of post-translational modifications like disulfide bridges.[1][2]
-
DNA Sequencing: The gene encoding this compound (entA) is sequenced to deduce the full amino acid sequence of the precursor peptide, including the leader sequence.[1][2]
The antimicrobial activity of this compound is quantified using assays such as the spot-on-lawn method or a microtiter plate-based assay.
-
Indicator Strain Preparation: A lawn of a sensitive indicator bacterium is prepared on an agar (B569324) plate.
-
Sample Application: Serial dilutions of the purified this compound or fractions from the purification process are spotted onto the bacterial lawn.
-
Incubation: The plates are incubated to allow for bacterial growth.
-
Titer Determination: The activity is expressed in arbitrary units (AU/ml), which is defined as the reciprocal of the highest dilution that shows a clear zone of growth inhibition.[7]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for this compound purification and its proposed mechanism of action.
Caption: A typical experimental workflow for the purification of this compound.
Caption: The proposed mechanism of action for class IIa bacteriocins like this compound.
Caption: A simplified diagram of the biosynthesis pathway for class II enterocins.
References
- 1. Biochemical and genetic characterization of this compound from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound | Benchchem [benchchem.com]
- 4. rcsb.org [rcsb.org]
- 5. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purification and Characterization of a Novel Bacteriocin Produced by Enterococcus faecalis Strain RJ-11 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Action of Enterocin A on Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterocin (B1671362) A, a class IIa bacteriocin (B1578144) produced by Enterococcus faecium, exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, including significant foodborne pathogens like Listeria monocytogenes. Its efficacy stems from its ability to compromise the integrity of the bacterial cell membrane. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Enterocin A on bacterial cell membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. The primary mechanism involves a receptor-mediated interaction with the mannose phosphotransferase system (Man-PTS), leading to membrane permeabilization, dissipation of the proton motive force, and subsequent cell death.
Core Mechanism of Action
This compound, like other class IIa bacteriocins, is a cationic peptide that initially interacts with the negatively charged surface of bacterial cell membranes through electrostatic forces.[1] This initial binding is a prerequisite for its subsequent, more specific interaction with a membrane-bound receptor.
Receptor-Mediated Targeting: The Mannose Phosphotransferase System (Man-PTS)
The primary receptor for this compound on susceptible bacterial cells is the mannose phosphotransferase system (Man-PTS), a crucial component of sugar uptake in many bacteria.[2][3] Specifically, this compound binds to the IIC and IID subunits of the Man-PTS.[3] This interaction is highly specific and is a key determinant of the bacteriocin's target spectrum.[4][5] The binding of this compound to the Man-PTS is thought to trigger a conformational change in the receptor complex, initiating the process of membrane disruption.[3]
Pore Formation and Membrane Permeabilization
Following receptor binding, this compound molecules oligomerize and insert into the cell membrane, forming pores.[1][2] This pore formation is a critical step in its bactericidal activity, leading to the leakage of essential intracellular components. The amphiphilic nature of this compound, with distinct hydrophobic and hydrophilic regions, facilitates its insertion into the lipid bilayer.[4][6]
The formation of these pores disrupts the selective permeability of the cell membrane, allowing the uncontrolled efflux of ions, such as potassium (K+), and small molecules.[7] This leakage of cellular contents is a hallmark of the action of pore-forming antimicrobial peptides.
Dissipation of Proton Motive Force (PMF)
The integrity of the bacterial cell membrane is essential for maintaining the proton motive force (PMF), which is composed of two gradients: the membrane potential (ΔΨ) and the pH gradient (ΔpH). The PMF is vital for fundamental cellular processes, including ATP synthesis, nutrient transport, and motility.
The pores formed by this compound lead to a rapid dissipation of the membrane potential (ΔΨ).[7] This collapse of the electrical gradient across the membrane is a direct consequence of the uncontrolled ion movement through the newly formed channels. The disruption of the PMF effectively cripples the cell's energy-generating capacity and leads to a cascade of events culminating in cell death.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Listeria monocytogenes | ATCC 7644 | 0.4 - 25.6 (kAU/mL) | [8] |
| Listeria monocytogenes | Multiple Strains | 1 - 15 | [9] |
| Enterococcus faecium | T136 | Not specified | [10] |
| Clostridium perfringens | Multiple Isolates | ~100 | [2] |
| Staphylococcus aureus | ATCC 33591 | 10 (as fusion peptide) | [1] |
| Escherichia coli | ATCC 10536 | 10 (as fusion peptide) | [1] |
| Enterococcus faecalis | ATCC 29212 | 20 (as fusion peptide) | [1] |
Table 2: Effects of this compound on Bacterial Cell Membrane Parameters
| Parameter | Effect | Quantitative Data | Reference |
| Membrane Potential (ΔΨ) | Dissipation | Rapid and significant reduction | [7] |
| Ion Efflux | Induces K+ efflux | Complete efflux of 86Rb+ (K+ analog) within 10 minutes | [7] |
| ATP Leakage | Leakage of intracellular ATP | Significant leakage observed | [11] |
| Pore Size (Estimated) | Formation of pores | Estimated diameter of 2.6 nm | [12] |
Signaling Pathways and Experimental Workflows
Mechanism of Action Pathway
Caption: Mechanism of this compound action on the bacterial cell membrane.
Experimental Workflow for Assessing Membrane Permeabilization
Caption: Workflow for studying this compound's membrane activity.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the microdilution method.
Materials:
-
Purified this compound
-
Target bacterial strain (e.g., Listeria monocytogenes)
-
Appropriate growth medium (e.g., BHI broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable sterile solvent.
-
In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in the growth medium.
-
Prepare an inoculum of the target bacteria from an overnight culture, adjusted to a concentration of approximately 5 x 105 CFU/mL.
-
Inoculate each well (except for a negative control) with the bacterial suspension.
-
Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.
-
Determine the MIC by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.
Measurement of Membrane Potential Dissipation
This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).
Materials:
-
Target bacterial cells
-
DiSC3(5) dye
-
Buffer (e.g., HEPES or phosphate (B84403) buffer)
-
Glucose
-
Valinomycin (B1682140) (as a positive control for depolarization)
-
Fluorometer
Procedure:
-
Harvest bacterial cells in the mid-logarithmic phase, wash, and resuspend them in the buffer.
-
Energize the cells by adding glucose and incubate for a short period.
-
Add DiSC3(5) to the cell suspension and allow it to be taken up by the energized cells, leading to fluorescence quenching.
-
Monitor the fluorescence until a stable baseline is achieved.
-
Add this compound to the cell suspension and record the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.
-
As a positive control, add valinomycin to a separate cell suspension to induce complete depolarization and measure the maximum fluorescence.
-
The percentage of depolarization can be calculated relative to the fluorescence change induced by valinomycin.
Liposome Leakage Assay
This assay uses fluorescent markers encapsulated within liposomes to assess membrane permeabilization.
Materials:
-
Lipids (e.g., a mixture mimicking the target bacterial membrane composition)
-
Fluorescent marker (e.g., calcein or carboxyfluorescein)
-
Buffer
-
Size-exclusion chromatography column
-
Fluorometer
Procedure:
-
Prepare large unilamellar vesicles (LUVs) by hydrating a lipid film with a buffer containing a self-quenching concentration of the fluorescent marker.
-
Extrude the liposome suspension through polycarbonate membranes to obtain vesicles of a uniform size.
-
Remove the non-encapsulated fluorescent marker by passing the liposome suspension through a size-exclusion chromatography column.
-
Dilute the liposome suspension in the assay buffer in a cuvette.
-
Monitor the baseline fluorescence.
-
Add this compound to the liposome suspension and record the increase in fluorescence over time. The leakage of the fluorescent marker from the liposomes results in its dequenching and a corresponding increase in fluorescence.
-
To determine the maximum leakage (100%), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes.
-
The percentage of leakage can be calculated relative to the maximum fluorescence signal.
Conclusion
This compound exerts its potent antimicrobial effect through a sophisticated, receptor-mediated mechanism that targets the bacterial cell membrane. Its interaction with the Man-PTS initiates a cascade of events, including pore formation, ion and ATP leakage, and the dissipation of the proton motive force, ultimately leading to cell death. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other related bacteriocins. The high specificity for its bacterial receptor and its efficacy against key pathogens underscore its promise as a valuable antimicrobial agent.
References
- 1. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enterocin P Causes Potassium Ion Efflux from Enterococcus faecium T136 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of Enterocins Produced by Antilisterial Enterococcus faecium BH04, BH12, BH84, and BH99 and In Vitro/In Situ Inhibition of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enterocin B, a new bacteriocin from Enterococcus faecium T136 which can act synergistically with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of pore sizes and relative porosity in porous nanoshell architectures using dextran retention with single monomer resolution and proton permeation - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of Enterocin A Against Foodborne Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterocin (B1671362) A, a pediocin-like Class IIa bacteriocin (B1578144) produced by strains of Enterococcus faecium, exhibits a potent antimicrobial activity, primarily directed against Gram-positive bacteria, including several major foodborne pathogens. Its heat stability and efficacy at low pH levels make it a promising candidate for food biopreservation and as a potential alternative to conventional antibiotics. This technical guide provides an in-depth overview of the antimicrobial spectrum of Enterocin A, detailing its inhibitory activity against key foodborne pathogens. It includes a compilation of quantitative antimicrobial data, comprehensive experimental protocols for assessing its activity, and visual representations of both the experimental workflow and its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, food science, and drug development.
Introduction
Foodborne illnesses remain a significant global health concern, necessitating the development of novel antimicrobial agents to ensure food safety. Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, have garnered considerable attention as natural food preservatives. Among these, this compound stands out for its broad inhibitory spectrum against many spoilage and pathogenic bacteria.[1][2] Produced by various strains of Enterococcus faecium, this compound is a cationic, heat-stable peptide that exerts its antimicrobial effect through pore formation in the cytoplasmic membrane of target cells.[3] This guide focuses on the specific antimicrobial activity of this compound against a range of clinically relevant foodborne pathogens.
Antimicrobial Spectrum of this compound
This compound demonstrates a significant inhibitory effect primarily against Gram-positive bacteria. Its spectrum of activity includes, but is not limited to, notorious foodborne pathogens such as Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, and Clostridium perfringens.[3][4] While generally less effective against Gram-negative bacteria due to their protective outer membrane, some studies have shown that this compound, particularly in combination with other treatments, can also inhibit certain Gram-negative pathogens like Escherichia coli and Salmonella enterica.[3][5]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and similar enterocins against various foodborne pathogens, compiled from multiple studies.
| Pathogen | Strain | Type of Enterocin | MIC (µg/mL) | Reference |
| Listeria monocytogenes | EGDe | Purified this compound | 4.57 | [6] |
| Listeria monocytogenes | ATCC 1911 | Synthetic this compound | 1.56 | [4] |
| Listeria monocytogenes | 9-72 | Purified Enterocin E-760 | 0.1 | [7] |
| Staphylococcus aureus | ATCC 33591 | This compound-colicin E1 fusion | 10 | [1] |
| Staphylococcus aureus (MRSA) | C411 | Synthetic this compound | 100 | [4] |
| Staphylococcus aureus | - | Purified Enterocin E-760 | 1.6 | [7] |
| Bacillus cereus | - | - | - | Data not available |
| Clostridium perfringens | MLG3111 | Synthetic this compound | 100 | [4] |
| Escherichia coli | O157:H7 | Purified this compound | Not Active | [6] |
| Escherichia coli | O157:H7 | Purified Enterocin E-760 | 3.2 | [7] |
| Escherichia coli | ATCC 10536 | This compound-colicin E1 fusion | 10 | [1] |
| Salmonella enterica serovar Enteritidis | - | Purified Enterocin E-760 | 3.2 | [7] |
| Salmonella enterica serovar Typhimurium | - | Purified Enterocin E-760 | 3.2 | [7] |
| Campylobacter jejuni | Multiple Isolates | Purified Enterocin E-760 | 0.05 - 1.6 | [7] |
| Pseudomonas aeruginosa | ATCC 27853 | This compound-colicin E1 fusion | 20 | [1] |
| Enterococcus faecalis | ATCC 29212 | This compound-colicin E1 fusion | 20 | [1] |
Note: The activity of enterocins can be strain-specific, and the MIC values may vary depending on the specific enterocin variant, its purity, and the assay conditions.
Experimental Protocols
Accurate determination of the antimicrobial spectrum of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for three commonly used assays.
Agar (B569324) Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Culture of the indicator (pathogen) strain
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for general testing, specific media like BHI for fastidious organisms)
-
Sterile Petri dishes
-
Purified or partially purified this compound solution
-
Sterile cork borer or pipette tip (to create wells)
-
Incubator
Procedure:
-
Prepare a lawn of the indicator microorganism by evenly spreading a standardized inoculum (e.g., 0.5 McFarland standard) onto the surface of an agar plate.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the agar.
-
Carefully pipette a known volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Incubate the plates under conditions optimal for the growth of the indicator strain (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the clear zone of inhibition around each well. The size of the zone correlates with the antimicrobial activity.
Micro-broth Dilution Assay for MIC Determination
This quantitative method determines the Minimum Inhibitory Concentration (MIC) of the antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Culture of the indicator strain
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Purified this compound solution of known concentration
-
Multichannel pipette
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a gradient of this compound concentrations. Discard 100 µL from the last well.
-
Prepare a standardized inoculum of the indicator strain in broth (e.g., adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).
-
Inoculate each well (except for a sterility control) with 100 µL of the prepared bacterial suspension.
-
Include a positive control (broth with inoculum, no enterocin) and a negative control (broth only).
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity (bacterial growth). Alternatively, read the absorbance at 600 nm using a microplate reader.
Spot-on-Lawn Assay
This is a rapid screening method to detect antimicrobial activity.
Materials:
-
Culture of the indicator strain
-
Appropriate soft agar (e.g., 0.7% agar) and base agar plates
-
This compound solution or culture supernatant of the producing strain
-
Sterile pipette tips
-
Incubator
Procedure:
-
Prepare a base agar plate.
-
Inoculate molten, cooled (45-50°C) soft agar with a standardized culture of the indicator strain.
-
Pour the inoculated soft agar evenly over the surface of the base agar plate to create a lawn.
-
Allow the soft agar overlay to solidify.
-
Spot a small volume (e.g., 5-10 µL) of the this compound solution or the cell-free supernatant of the producing culture onto the surface of the agar.
-
Let the spots dry and then incubate the plate under conditions suitable for the indicator strain.
-
Observe for clear zones of inhibition around the spots where the enterocin was applied.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the antimicrobial spectrum of this compound.
References
- 1. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of enterocins against Listeria sp. and other food spoilage bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens [mdpi.com]
- 5. Enhanced bactericidal effect of this compound in combination with thyme essential oils against L. monocytogenes and E. coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Determinants of Enterocin A Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocin (B1671362) A is a pediocin-like, Class IIa bacteriocin (B1578144) produced by strains of Enterococcus faecium. It exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes, making it a subject of significant interest for applications in food preservation and as a potential therapeutic agent. The production of Enterocin A is a genetically controlled process, orchestrated by a dedicated gene cluster that governs its biosynthesis, immunity, and regulation. This technical guide provides an in-depth exploration of the genetic determinants of this compound production, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Genetic Organization of the this compound Locus
The genes responsible for this compound production are typically located on the chromosome and are organized into a specific gene cluster.[1] This cluster is often arranged in at least two operons.[2] A primary operon includes the structural gene for this compound (entA), its immunity gene (entI), and the genes for the regulatory system. A second operon is responsible for the transport of the bacteriocin.
The core genes involved in this compound production are summarized in the table below:
| Gene | Protein Product | Function |
| entA | Pre-enterocin A | The structural precursor of the bacteriocin.[2] |
| entI | This compound Immunity Protein | Protects the producer cell from the action of this compound.[2] |
| entF | Induction Factor (IF) Precursor | Precursor of the peptide pheromone that induces this compound production.[2] |
| entK | Histidine Kinase (HK) | Membrane-bound sensor that detects the Induction Factor.[2] |
| entR | Response Regulator (RR) | Cytoplasmic protein that, upon phosphorylation, activates gene expression.[2] |
| entT | ABC Transporter | ATP-binding cassette transporter involved in the secretion of this compound and the Induction Factor.[2] |
| entD | Accessory Transport Protein | Assists the ABC transporter in the secretion process.[2] |
Below is a diagram illustrating the logical relationship of the genes within the this compound operon.
Regulatory Mechanism: A Quorum Sensing System
The production of this compound is tightly regulated by a quorum-sensing mechanism mediated by a three-component signal transduction system. This system allows the bacterial population to coordinate gene expression in a cell-density-dependent manner. The key players in this regulatory network are the induction factor (EntF), the histidine kinase (EntK), and the response regulator (EntR).
The signaling cascade can be summarized as follows:
-
Production and Secretion of the Induction Factor: The entF gene is transcribed and translated into a precursor peptide. This precursor is processed and secreted out of the cell by the ABC transporter system (EntT/EntD).
-
Sensing of the Induction Factor: As the bacterial population density increases, the extracellular concentration of the mature induction factor (a peptide pheromone) rises.
-
Activation of the Histidine Kinase: The membrane-bound histidine kinase, EntK, detects the extracellular accumulation of the induction factor. Binding of the pheromone to EntK triggers its autophosphorylation at a conserved histidine residue, using ATP as the phosphate (B84403) donor.
-
Phosphotransfer to the Response Regulator: The phosphorylated histidine kinase (EntK-P) then transfers the phosphoryl group to a conserved aspartate residue on the cytoplasmic response regulator, EntR.
-
Transcriptional Activation: Phosphorylated EntR (EntR-P) undergoes a conformational change that increases its affinity for specific DNA sequences. EntR-P then binds to direct repeat sequences located in the promoter regions of the this compound operons.[2] This binding event recruits RNA polymerase, leading to the transcriptional activation of the genes required for this compound production (entA), immunity (entI), transport (entT/entD), and a positive feedback loop by upregulating its own production and that of the induction factor (entF).
The following diagram illustrates this signaling pathway:
Quantitative Data on this compound Production
The production of this compound is influenced by genetic modifications and environmental factors. The following tables summarize key quantitative findings from published research.
Table 1: Enhanced Potency of Engineered this compound Mutants
| Mutant | Fold Enhancement in Killing of E. faecium 8 |
| A24P | 13 ± 3 |
| T27G | 18 ± 4 |
Data adapted from a study on saturation mutagenesis of this compound, demonstrating that specific amino acid substitutions can significantly increase its antimicrobial activity against vancomycin-resistant enterococci.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic determinants of this compound production.
Construction of Gene Deletions in Enterococcus faecium
This protocol outlines a general workflow for creating gene deletions using homologous recombination, a common method for studying gene function.
Methodology:
-
Design of the Knockout Cassette:
-
Identify the target gene for deletion in the E. faecium genome.
-
Design primers to amplify approximately 1 kb regions immediately upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) of the target gene.
-
Design primers to amplify a selectable marker, such as an erythromycin (B1671065) resistance gene (erm). These primers should have tails that overlap with the homology arms.
-
-
Construction of the Knockout Cassette:
-
Perform PCR to amplify the upstream and downstream homology arms from E. faecium genomic DNA.
-
Perform PCR to amplify the selectable marker.
-
Join the three fragments (upstream arm - selectable marker - downstream arm) using overlap extension PCR.
-
-
Cloning into a Shuttle Vector:
-
Ligate the assembled knockout cassette into a temperature-sensitive shuttle vector (e.g., a derivative of pG+host) that can replicate in both E. coli and E. faecium.
-
Transform the ligation mixture into a suitable E. coli cloning strain and select for transformants.
-
Verify the correct insertion of the knockout cassette by restriction digestion and sequencing.
-
-
Transformation of E. faecium:
-
Isolate the recombinant plasmid from E. coli.
-
Introduce the plasmid into electrocompetent E. faecium cells by electroporation.
-
Plate the transformed cells on selective agar (B569324) (e.g., BHI with erythromycin) at a permissive temperature (e.g., 28-30°C) to allow for plasmid replication.
-
-
Selection for Single-Crossover Integrants:
-
Inoculate a single colony from the transformation plate into selective broth and grow at the permissive temperature.
-
Plate dilutions of this culture onto selective agar and incubate at a non-permissive temperature (e.g., 37-42°C). Only cells where the plasmid has integrated into the chromosome via a single homologous recombination event will grow.
-
-
Induction of the Second Crossover:
-
Inoculate a single-crossover integrant into non-selective broth and grow for several generations at the permissive temperature to allow for the second crossover event (excision of the plasmid).
-
Plate dilutions of this culture onto non-selective agar.
-
-
Screening for Double-Crossover Mutants:
-
Replica-plate colonies from the non-selective plates onto both selective and non-selective plates. Colonies that grow on the non-selective plate but not on the selective plate are potential double-crossover mutants where the target gene has been replaced by the selectable marker.
-
Confirm the gene deletion by colony PCR using primers that flank the target gene region and by DNA sequencing of the PCR product.
-
Agar Well Diffusion Assay for this compound Activity
This assay is a standard method for quantifying the antimicrobial activity of this compound.
Materials:
-
Indicator strain (e.g., Listeria monocytogenes)
-
Appropriate growth medium for the indicator strain (e.g., BHI or MRS agar)
-
Cell-free supernatant of the this compound-producing E. faecium strain
-
Sterile cork borer or pipette tips
-
Incubator
Procedure:
-
Preparation of Indicator Lawn:
-
Grow the indicator strain in broth to a specific optical density (e.g., OD600 of 0.5).
-
Add a standardized volume of the indicator culture to molten agar (kept at ~45-50°C) and pour into a sterile petri dish.
-
Allow the agar to solidify to form a lawn of the indicator strain.
-
-
Well Creation:
-
Once the agar has solidified, use a sterile cork borer (e.g., 6-8 mm diameter) to create wells in the agar.
-
-
Sample Application:
-
Pipette a fixed volume (e.g., 50-100 µL) of the cell-free supernatant containing this compound into each well.
-
A serial dilution of the supernatant can be used to determine the activity in Arbitrary Units (AU/mL). The AU/mL is the reciprocal of the highest dilution that still shows a clear zone of inhibition.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
-
Analysis:
-
Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.
-
Heterologous Expression of this compound in Lactococcus lactis
This protocol describes the expression of this compound in a food-grade host, Lactococcus lactis, which can be useful for large-scale production.
Methodology:
-
Construction of the Expression Vector:
-
Amplify the entA gene (encoding the pre-enterocin A) and its immunity gene, entI, from E. faecium genomic DNA by PCR.
-
Clone the entA and entI genes into a suitable L. lactis expression vector (e.g., pMG36e) under the control of a strong lactococcal promoter.
-
Transform the recombinant plasmid into E. coli for plasmid propagation and verification.
-
-
Transformation of Lactococcus lactis:
-
Isolate the verified expression plasmid from E. coli.
-
Prepare electrocompetent L. lactis cells.
-
Transform the plasmid into L. lactis by electroporation.
-
Plate the cells on selective M17-glucose agar containing the appropriate antibiotic.
-
-
Expression and Detection of this compound:
-
Inoculate a single transformant colony into M17-glucose broth with the selective antibiotic and grow to the mid-exponential phase.
-
Induce gene expression if an inducible promoter is used (e.g., with nisin for the NICE system).
-
Continue incubation to allow for protein expression and secretion.
-
Harvest the culture supernatant by centrifugation.
-
Confirm the presence and activity of this compound in the supernatant using the agar well diffusion assay as described above.
-
Quantitative Real-Time PCR (qRT-PCR) for entA Gene Expression
This method allows for the quantification of entA gene transcripts to study the regulation of its expression.
Materials:
-
RNA extraction kit suitable for Gram-positive bacteria
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., containing SYBR Green)
-
Primers specific for the entA gene and a reference gene (e.g., 16S rRNA)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Grow E. faecium cultures under the desired conditions (e.g., with and without the addition of the induction factor).
-
Harvest the cells at the desired growth phase (e.g., mid-exponential).
-
Extract total RNA using a commercial kit or a standard protocol involving mechanical lysis (e.g., bead beating) and phenol-chloroform extraction.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.
-
-
Real-Time PCR:
-
Set up the qPCR reactions containing the cDNA template, entA-specific primers, the reference gene primers, and the qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the entA gene and the reference gene in each sample.
-
Calculate the relative expression of the entA gene using the ΔΔCt method, normalizing the entA expression to that of the reference gene.
-
Conclusion
The production of this compound is a complex and finely tuned process governed by a specific set of genes organized within a dedicated locus. The quorum-sensing regulatory system ensures that this potent antimicrobial peptide is produced in a coordinated, cell-density-dependent manner, providing a competitive advantage to the producing strain. A thorough understanding of these genetic determinants is crucial for harnessing the potential of this compound in various applications, from food safety to the development of novel antimicrobial therapies. The experimental protocols detailed in this guide provide a foundation for further research into the molecular mechanisms of this compound production and for the genetic engineering of strains with enhanced production capabilities or modified bacteriocins with improved properties.
References
- 1. Biochemical and genetic characterization of this compound from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Mutants Identified by Saturation Mutagenesis Enhance Potency Towards Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Enterocin A: A Technical Guide to Producing Strains and Methodologies
An In-depth Analysis for Researchers and Drug Development Professionals
Enterocin (B1671362) A, a pediocin-like bacteriocin (B1578144) produced by various lactic acid bacteria, has garnered significant interest within the scientific community for its potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. This technical guide provides a comprehensive overview of the bacterial strains known to produce Enterocin A, quantitative data on its production, detailed experimental protocols for strain identification and bacteriocin quantification, and a visualization of the regulatory pathway governing its synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and food preservation.
Producing Strains of this compound
This compound is predominantly produced by strains of Enterococcus, a diverse genus of lactic acid bacteria. The structural gene for this compound, entA, has been identified in several species, most notably Enterococcus faecium and Enterococcus faecalis. Other species such as Enterococcus durans and Enterococcus mundtii have also been reported to harbor and express this gene.[1] The production of this compound is often accompanied by the production of other enterocins, such as Enterocin B and P, which can act synergistically to enhance antimicrobial activity.[2]
Below is a summary of notable this compound producing strains identified in the literature:
| Species | Strain(s) | Key Characteristics |
| Enterococcus faecium | T136 | Produces both this compound and Enterocin B. |
| Enterococcus faecium | DPC1146 | Production of this compound is inducible.[3] |
| Enterococcus faecium | FAIR-E 406 | This compound production is influenced by temperature and pH. |
| Enterococcus faecium | CTC492 | Production is regulated by an extracellular inducer peptide. |
| Enterococcus faecium | INIA P125, INIA P454, INIA P455, INIA P552 | Isolated from breast-fed infants and demonstrate antilisterial activity.[2] |
| Enterococcus faecalis | 58, 888 | Isolated from traditional Ukrainian dairy products; possess the entA gene.[1][4] |
| Enterococcus durans | 248 | Isolated from traditional Ukrainian dairy products; possesses the entA gene.[1][4] |
Quantitative Production of Enterocins
The quantification of bacteriocin production is crucial for evaluating the potential of a given strain for industrial applications. Production is typically measured in arbitrary units per milliliter (AU/mL) or as a concentration (e.g., ng/mL). The following table summarizes available quantitative data for enterocin production, noting that many studies focus on the combined activity of multiple enterocins produced by a single strain.
| Strain | Enterocin(s) | Production Level | Optimal Conditions |
| E. faecium 12a | Enterocin 12a | 640 AU/mL | MRS broth, 8 hours incubation.[5] |
| E. faecalis EF478 | Bacteriocin EF478 | 640 AU/mL | MRS medium, pH 5-6, 16-24 hours at 37°C.[6] |
| E. faecium L50 | Enterocin P | 8,080 ng/mL | 37°C.[7] |
| E. faecium L50 | Enterocin Q | 3,721 ng/mL | 47°C.[7] |
| E. faecium P13 | Enterocin P | 7.5 µg/mL (625 BU/mL) | - |
Experimental Protocols
Identification of this compound Gene (entA) by PCR
This protocol outlines the steps for the molecular identification of the entA gene in Enterococcus isolates.
a. DNA Extraction: Genomic DNA can be extracted from overnight bacterial cultures using various methods. A common and effective method is as follows:
-
Centrifuge 1.5 mL of an overnight culture at 5000 rpm for 5 minutes.
-
Resuspend the cell pellet in 1 mL of sterile distilled water and centrifuge again under the same conditions.
-
Resuspend the final pellet in 50 µL of sterile distilled water.
-
Heat the suspension at 95°C for 5 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes. The supernatant contains the genomic DNA.[8]
b. PCR Amplification:
-
Prepare a PCR reaction mixture (25 µL total volume) containing:
-
12.5 µL of 2x PCR Master Mix
-
1 µL of forward primer (specific for entA)
-
1 µL of reverse primer (specific for entA)
-
1 µL of genomic DNA (~50 ng)
-
Nuclease-free water up to 25 µL.
-
-
The amplification protocol typically includes:
-
Initial denaturation at 94°C for 3 minutes.
-
35 cycles of:
-
Denaturation at 94°C for 30 seconds.
-
Annealing at a primer-specific temperature for 30-60 seconds.
-
Extension at 72°C for 30-60 seconds.
-
-
Final extension at 72°C for 5 minutes.[9]
-
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to visualize the amplified entA gene fragment.[9]
Determination of Antimicrobial Activity
a. Agar (B569324) Spot Test: This is a qualitative or semi-quantitative method to screen for bacteriocin production.
-
Grow the potential producing Enterococcus strains overnight in MRS broth.
-
Spot 2 µL of the overnight culture onto the surface of an MRS agar plate and incubate for 18 hours at 37°C to allow for colony formation and bacteriocin diffusion.
-
Prepare an overlay of soft agar (e.g., BHI with 0.75% agar) seeded with an indicator organism (e.g., Listeria monocytogenes) at a concentration of 10^6 CFU/mL.
-
Pour the overlay onto the plate with the Enterococcus colonies.
-
Incubate at 37°C for 24 hours.
-
Measure the diameter of the inhibition zone around the producer colonies.[10]
b. Microtiter Plate Assay for Quantification: This method provides a quantitative measure of bacteriocin activity.
-
Prepare a cell-free supernatant (CFS) from the producer strain by centrifuging an overnight culture and filtering the supernatant through a 0.22 µm filter.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the CFS in fresh broth.
-
Inoculate each well with a standardized suspension of the indicator strain.
-
Incubate the plate under appropriate conditions and measure the optical density (OD) at 600 nm.
-
One Arbitrary Unit (AU) is defined as the reciprocal of the highest dilution of the CFS that causes 50% inhibition of the indicator strain's growth.[11]
Purification of this compound
A general protocol for the purification of enterocins from culture supernatant is as follows:
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Add solid ammonium sulfate to the cell-free supernatant to a final saturation of 40-80%, stir overnight at 4°C, and collect the precipitate by centrifugation.[1][8]
-
Resuspension and Dialysis: Resuspend the pellet in a suitable buffer (e.g., 20 mM sodium phosphate (B84403), pH 7.0) and dialyze against the same buffer to remove excess salt.[1]
-
Chromatography: Further purify the bacteriocin using chromatographic techniques such as cation exchange chromatography and reverse-phase chromatography.[12]
Regulation of this compound Production
The synthesis of this compound in Enterococcus faecium is a regulated process controlled by a quorum-sensing mechanism. This is a three-component signal transduction system.[13]
-
Induction Factor (IF): A small peptide auto-inducer is constitutively produced at low levels and secreted out of the cell.
-
Histidine Kinase (HK): As the bacterial population density increases, the extracellular concentration of the IF also increases. This IF is detected by a membrane-bound histidine kinase sensor protein.
-
Response Regulator (RR): Upon binding of the IF, the histidine kinase autophosphorylates and then transfers the phosphate group to a cytoplasmic response regulator. The phosphorylated response regulator then acts as a transcriptional activator, binding to the promoter region of the this compound operon and inducing the expression of the genes required for enterocin synthesis and immunity.[13]
Caption: Quorum sensing regulation of this compound synthesis.
This technical guide provides a foundational understanding of this compound-producing strains and the methodologies used for their study. Further research into optimizing production conditions and exploring the synergistic effects of co-produced enterocins will be vital for harnessing the full potential of these antimicrobial peptides in clinical and food safety applications.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Characterization and Heterologous Expression of the Genes Encoding this compound Production, Immunity, and Regulation in Enterococcus faecium DPC1146 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Effect of sausage ingredients and additives on the production of this compound and B by Enterococcus faecium CTC492. Optimization of in vitro production and anti-listerial effect in dry fermented sausages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and antimicrobial potential of enterocin 12a from Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel bacteriocin from Enterococcus faecalis 478 exhibits a potent activity against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunochemical Characterization of Temperature-Regulated Production of Enterocin L50 (EntL50A and EntL50B), Enterocin P, and Enterocin Q by Enterococcus faecium L50 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Screening of bacteriocin-producing dairy Enterococcus strains using low-cost culture media [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Purification and Genetic Characterization of Enterocin I from Enterococcus faecium 6T1a, a Novel Antilisterial Plasmid-Encoded Bacteriocin Which Does Not Belong to the Pediocin Family of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Enterocin A's Mode of Action Against Listeria monocytogenes: A Technical Guide
Enterocin (B1671362) A, a class IIa bacteriocin (B1578144) produced by Enterococcus species, exhibits potent antimicrobial activity against the foodborne pathogen Listeria monocytogenes. Its primary mechanism of action is the disruption of the bacterial cell membrane, leading to cell death. This technical guide provides an in-depth analysis of the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate this process.
Primary Mechanism: Pore Formation and Membrane Permeabilization
Enterocin A's bactericidal effect is primarily initiated by its interaction with the cell membrane of Listeria monocytogenes. This interaction leads to the formation of pores, disrupting the membrane's integrity and essential functions.
At lower concentrations, approximately 0.5 µg/ml, this compound induces the leakage of small ions such as potassium and phosphate (B84403).[1][2][3] This efflux dissipates the proton motive force (PMF), a critical energy reserve for cellular processes, ultimately leading to cell death without causing significant structural damage.[1][2][3] At higher concentrations, around 8 µg/ml, the bacteriocin causes the formation of larger, localized holes in the cell wall and membrane.[1][2][3] This results in the leakage of larger molecules, including proteins and other UV-absorbing materials, indicating substantial cell lysis.[1][2][3]
The interaction of class IIa bacteriocins, like this compound, with the target cell membrane is often mediated by a specific receptor, the mannose phosphotransferase (Man-PTS) system.[4][5] This interaction facilitates the insertion of the bacteriocin into the membrane and subsequent pore formation. The bactericidal effect is concentration-dependent, with higher concentrations leading to more rapid and extensive cell death.[3]
Impact on Gene Expression
The membrane-disrupting action of this compound also triggers changes in the gene expression profile of Listeria monocytogenes. Studies have shown that exposure to enterocins can lead to a general downregulation of genes, particularly those involved in virulence, adhesion, and invasion.[6][7] For instance, genes such as inlA, inlB, clpC, fbpA, and prfA have been observed to be downregulated in the presence of enterocins.[7] This effect on gene expression is more pronounced in non-persistent strains of L. monocytogenes.[6] However, the expression patterns can fluctuate over time and may differ between various strains of the pathogen.[6][7]
Quantitative Data on this compound Activity
The efficacy of this compound against Listeria monocytogenes has been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Concentration | Effect on Listeria monocytogenes | Reference |
| Ion Leakage | 0.5 µg/ml | Release of potassium and phosphate ions, dissipation of proton motive force. | [1][2][3] |
| Macromolecule Leakage | 8 µg/ml | Efflux of proteins and other UV-absorbing materials. | [1][2][3] |
| Minimum Inhibitory Concentration (MIC) | 0.13 µg/ml | Inhibition of growth for various Listeria species. | [8][[“]] |
| Bactericidal Effect | 4.47 µg/ml | 75-100% reduction in viable cells within 2-4 hours. | [8][[“]] |
| Population Reduction in Food Matrix | Not specified | Reduction of more than 2 Log CFU/g in sliced dry-cured ham after 14 days. | [6] |
| Enterocin Type | Target Listeria Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference |
| Enterocin E-760 | Multiple Gram-positive and Gram-negative bacteria | 0.1 - 3.2 µg/mL | [10] |
| This compound | L. monocytogenes | 16 µg/mL | [11] |
| Enterocin from E. durans MF5 | L. monocytogenes, L. innocua, L. ivanovii, L. seeligeri | 0.13 µg/mL | [8][[“]] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to study the mode of action of this compound.
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A single colony of Listeria monocytogenes is inoculated into an appropriate broth medium (e.g., Tryptic Soy Broth) and incubated at 37°C to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^8 CFU/mL).
-
Preparation of Enterocin Dilutions: A stock solution of purified this compound is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for a specified period (e.g., 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
This assay measures the leakage of intracellular ions, such as potassium, as an indicator of membrane damage.
-
Cell Preparation: Listeria monocytogenes cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a low-potassium buffer (e.g., 100 mM choline (B1196258) chloride/50 mM Mops-Tris, pH 7.2). The cells are then resuspended in the same buffer to a specific cell density.
-
Enterocin Treatment: The cell suspension is incubated with different concentrations of this compound at 37°C.
-
Measurement of Ion Efflux: At various time intervals, aliquots of the cell suspension are centrifuged to pellet the cells. The concentration of potassium ions in the supernatant is measured using a potassium-selective electrode or by atomic absorption spectroscopy.
-
Data Analysis: The amount of potassium released is calculated as a percentage of the total intracellular potassium, which is determined by lysing an equivalent amount of untreated cells.
This assay detects the release of larger intracellular molecules, such as proteins and nucleic acids, by measuring the absorbance of the cell supernatant at 260 nm or 280 nm.
-
Cell Preparation and Treatment: Similar to the ion leakage assay, Listeria monocytogenes cells are prepared and treated with this compound.
-
Measurement of UV Absorbance: At different time points, the cell suspension is centrifuged, and the absorbance of the supernatant is measured at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer.
-
Data Analysis: An increase in the UV absorbance of the supernatant over time, compared to an untreated control, indicates the leakage of intracellular macromolecules.
This technique is used to quantify the changes in the expression of specific genes in Listeria monocytogenes in response to this compound treatment.
-
RNA Extraction: Listeria monocytogenes cells are exposed to a sub-lethal concentration of this compound for a specific duration. Total RNA is then extracted from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is treated with DNase to remove any contaminating genomic DNA. Reverse transcription is then performed to synthesize complementary DNA (cDNA) from the RNA template.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to the target virulence genes (e.g., inlA, prfA) and a reference housekeeping gene. The qPCR reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression levels to the reference gene and comparing the treated samples to untreated controls.
Visualizations
Caption: Mode of action of this compound against Listeria monocytogenes.
Caption: Workflow for key experiments studying this compound's effects.
References
- 1. Effect of enterocin CRL35 on Listeria monocytogenes cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antilisterial Effect and Influence on Listeria monocytogenes Gene Expression of Enterocin or Enterococcus faecalis in Sliced Dry-Cured Ham Stored at 7°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacteriocins attenuate Listeria monocytogenes–induced intestinal barrier dysfunction and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Enterocin A and Pediocin Family Bacteriocins
This document provides an in-depth review of Enterocin (B1671362) A and the pediocin family of bacteriocins, a prominent group of antimicrobial peptides with significant potential in food preservation and therapeutics. Tailored for researchers, scientists, and drug development professionals, this guide covers their biochemical properties, mechanism of action, genetic regulation, and detailed experimental protocols for their study.
Introduction and Classification
Bacteriocins are ribosomally synthesized peptides or proteins with antimicrobial activity, typically against species closely related to the producer strain.[1] Enterocin A and the pediocins belong to the Class IIa (pediocin-like) bacteriocins, a group of small, heat-stable, non-modified peptides renowned for their potent anti-listerial activity.[2][3][4] These bacteriocins are produced by various lactic acid bacteria (LAB), including Enterococcus and Pediococcus species.[2][5] Their cationic nature and conserved N-terminal "pediocin box" (YGNGV motif) are hallmarks of this family, crucial for their mode of action.[2][6][7]
Physicochemical and Structural Properties
This compound and pediocin-family bacteriocins are characterized as small, cationic peptides, typically comprising 40-44 amino acids.[8] Their structure includes a highly conserved, hydrophilic N-terminal region containing the YGNGV consensus sequence and a more variable C-terminal hydrophobic or amphiphilic region.[2] Many, including this compound, feature a disulfide bond in the N-terminal section, which is a signature of the class.[9] This amphiphilic structure is fundamental to their ability to interact with and disrupt the cytoplasmic membranes of target cells.
| Bacteriocin (B1578144) | Producing Strain | Molecular Weight (Da) | Amino Acid Count | Key Structural Features |
| This compound | Enterococcus faecium | ~5,000 | 43 | YGNGV Motif, N-terminal disulfide bond.[9][10] |
| Pediocin PA-1/AcH | Pediococcus acidilactici | ~4,600 | 44 | YGNGV Motif, two disulfide bonds.[2][8] |
| Enterocin P | Enterococcus faecium | ~4,500 | 43 | YGNGV Motif, N-terminal disulfide bond.[9][11] |
| Enterocin L50 (A/B) | Enterococcus faecium | ~4,900 / ~4,800 | 44 / 43 | Two-peptide system, lacks YGNGV motif.[9][12] |
| Enterocin E-760 | Enterococcus sp. | 5,362 | Not specified | Broad-spectrum activity.[13] |
| Enterocin AS-48 | Enterococcus faecalis | ~7,100 | 70 | Cyclic peptide structure.[12] |
Mechanism of Action
The primary target for Class IIa bacteriocins is the cytoplasmic membrane of susceptible Gram-positive bacteria.[6][8] Their bactericidal action is a multi-step process initiated by the binding of the bacteriocin to a specific docking receptor on the target cell surface, identified as the mannose phosphotransferase system (man-PTS).[1][14][15]
-
Receptor Binding: The N-terminal region of the bacteriocin specifically recognizes and attaches to the extracellular domains of the man-PTS.[1]
-
Membrane Insertion: Following binding, the C-terminal helical region of the peptide inserts into the cytoplasmic membrane.[1][16]
-
Pore Formation: This insertion disrupts the membrane integrity, leading to the formation of pores.[1][8]
-
Cell Death: The pores cause a leakage of essential ions (like K+) and small molecules, dissipating the transmembrane potential (ΔΨ) and pH gradient (ΔpH).[4] This rapid depletion of the cell's proton motive force and intracellular ATP ultimately leads to cell death.[4]
The producer strains protect themselves by co-expressing a dedicated immunity protein.[1] This small cytosolic protein recognizes the bacteriocin-receptor complex from the intracellular side and inserts a C-terminal loop into the pore, effectively blocking the leakage and preventing suicide.[1][15]
Antimicrobial Spectrum
This compound and pediocins exhibit a broad spectrum of activity against Gram-positive bacteria, including many significant foodborne pathogens and spoilage organisms.[8] Their most notable and potent activity is against Listeria monocytogenes, making them highly valuable as food biopreservatives.[3][8][17] While primarily active against Gram-positive bacteria, some enterocins, such as E-760, have demonstrated inhibitory effects against certain Gram-negative bacteria as well.[12][13]
| Bacteriocin | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Listeria monocytogenes | Potent activity reported.[5][9] |
| Clostridium perfringens | Active.[9] | |
| Staphylococcus aureus | Active.[5] | |
| Pediocin PA-1 | Listeria monocytogenes | Strong activity.[3][17] |
| Enterococcus faecalis | Active. | |
| Clostridium botulinum | Active.[11] | |
| Enterocin E-760 | Gram-positive bacteria (3 species) | 0.1 - 3.2 µg/mL.[12] |
| Gram-negative bacteria (24 species) | 0.1 - 3.2 µg/mL.[12] | |
| Enterocin P | Listeria monocytogenes | Active.[11] |
| Staphylococcus aureus | Active.[11] | |
| Clostridium perfringens | Active.[11] |
Genetic Organization and Regulation of Biosynthesis
The production of Class IIa bacteriocins is a tightly regulated process, controlled by a quorum-sensing mechanism mediated by a three-component regulatory system.[12][18] The genes responsible for bacteriocin production, immunity, and transport are typically clustered together in an operon, which can be located on plasmids or the chromosome.[2][12]
The regulatory system consists of:
-
Induction Factor (IF): A small secreted peptide (encoded by genes like entF).[19][20]
-
Histidine Kinase (HK): A membrane-bound sensor protein (e.g., EntK) that detects the extracellular concentration of the IF.[18][19]
-
Response Regulator (RR): A cytoplasmic protein (e.g., EntR) that, when activated, functions as a transcriptional activator.[18][19]
Regulatory Pathway:
-
A basal level of the IF pre-peptide is produced, processed, and secreted.
-
As the bacterial population density increases, the extracellular concentration of the IF reaches a critical threshold.
-
The HK sensor detects the high concentration of IF and autophosphorylates.[12][18]
-
The phosphate (B84403) group is then transferred to the RR.[12][18]
-
The phosphorylated RR binds to the promoter region of the bacteriocin operon, activating the transcription of genes for bacteriocin production (e.g., entA), immunity (entI), and transport (entT, entD).[12][18][19]
Experimental Protocols
Production and Purification of Bacteriocins
This protocol outlines a general, multi-step procedure for purifying pediocin-like bacteriocins from a liquid culture.[12][13][21][22]
Detailed Methodology:
-
Cultivation: Inoculate the bacteriocin-producing strain (e.g., P. acidilactici, E. faecium) in a suitable medium like MRS or TGE broth and incubate under optimal conditions (e.g., 30-37°C) until the stationary phase of growth is reached.[2][17][23]
-
Harvesting Supernatant: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). The supernatant, which contains the secreted bacteriocin, is carefully collected.[23]
-
Ammonium Sulfate Precipitation: While stirring gently on ice, slowly add solid ammonium sulfate to the cell-free supernatant to a final saturation of 60-80%.[22][23] Allow proteins to precipitate overnight at 4°C. Collect the precipitate by centrifugation. This step concentrates the bacteriocin.
-
Purification (Chromatography):
-
Step 1: Cation-Exchange Chromatography: Resuspend the pellet in a low-salt buffer (e.g., 20 mM sodium phosphate, pH 5.5) and load it onto a cation-exchange column.[13] Because bacteriocins are cationic, they will bind to the column. Wash the column with the starting buffer to remove unbound impurities, then elute the bound bacteriocin using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).[21]
-
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Collect the active fractions from the ion-exchange step and apply them to a C8 or C18 RP-HPLC column for final purification.[24] Elute the bacteriocin using a gradient of an organic solvent like acetonitrile in water, typically containing 0.1% trifluoroacetic acid (TFA).
-
-
Purity Analysis: Analyze the final purified fraction by SDS-PAGE to confirm its purity and estimate its molecular weight.[10] Bacteriocin activity of the fractions at each stage should be monitored using an activity assay.
Bacteriocin Activity Assays
The antimicrobial activity of bacteriocins is commonly determined using agar (B569324) diffusion or broth dilution methods.[25]
A. Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[25][26]
-
Prepare Indicator Lawn: Prepare a soft agar medium (e.g., MRS with 0.75% agar) and cool it to approximately 45-50°C. Inoculate the molten agar with an overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes) to a final concentration of ~10^6 CFU/mL. Pour this seeded agar over a base plate of solid nutrient agar and allow it to solidify.[27]
-
Prepare Wells: Aseptically cut wells (6-8 mm in diameter) into the solidified agar.
-
Add Sample: Add a known volume (e.g., 50-100 µL) of the bacteriocin-containing sample (e.g., culture supernatant or purified fraction) into each well.
-
Incubate: Incubate the plates under conditions suitable for the growth of the indicator organism.
-
Observe: Measure the diameter of the clear zone of inhibition around each well. The size of the zone is proportional to the concentration and activity of the bacteriocin.
B. Broth Microdilution Assay (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the bacteriocin that prevents visible growth of the indicator strain.[28]
-
Preparation: In a 96-well microtiter plate, add 50 µL of appropriate growth medium to all wells.[28]
-
Serial Dilution: Add 50 µL of the purified bacteriocin solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well.[28]
-
Inoculation: Prepare a standardized inoculum of the indicator strain and dilute it so that adding 150 µL to each well results in a final concentration of ~5x10^5 CFU/mL.[28]
-
Controls: Include a positive control (indicator strain with no bacteriocin) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the indicator strain for 18-24 hours.
-
Reading: The MIC is the lowest bacteriocin concentration in a well with no visible turbidity (growth). This can be read visually or with a microplate reader at 600 nm.
References
- 1. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pediocin PA-1, a wide-spectrum bacteriocin from lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Continuing Story of Class IIa Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enterocin: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Purification and Characterization of a Novel Bacteriocin Produced by Enterococcus faecalis Strain RJ-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enterocin - Wikipedia [en.wikipedia.org]
- 12. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Pediocin-Like Antimicrobial Peptides of Bacteria | Semantic Scholar [semanticscholar.org]
- 15. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure and Mode-of-Action of the Two-Peptide (Class-IIb) Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production of Pediocin PA-1 by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization and heterologous expression of the genes encoding this compound production, immunity, and regulation in Enterococcus faecium DPC1146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Potential of the enterocin regulatory system to control expression of heterologous genes in Enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 23. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. ijcmas.com [ijcmas.com]
- 27. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. protocols.io [protocols.io]
Initial Studies on the Biological Functions of Enterocin A: A Technical Guide
Abstract
Enterocin (B1671362) A is a prominent member of the class IIa bacteriocins, a group of ribosomally synthesized antimicrobial peptides produced by various strains of Enterococcus faecium.[1][2][3] As a small, heat-stable, and post-translationally unmodified peptide, it is distinguished by a conserved N-terminal sequence, YGNGV, which is crucial for its biological activity.[2][4] Initial research has highlighted its potent antimicrobial efficacy, particularly against Gram-positive bacteria and the foodborne pathogen Listeria monocytogenes.[1][3][5] Its mechanism of action involves interaction with the mannose phosphotransferase system (Man-PTS) on susceptible bacterial membranes, leading to pore formation, dissipation of the proton motive force, and subsequent cell death.[2][6] This technical guide provides an in-depth summary of the foundational studies on Enterocin A, detailing its antimicrobial spectrum, mechanism of action, and key experimental methodologies, aimed at researchers, scientists, and professionals in drug development.
Antimicrobial Spectrum and Efficacy
This compound exhibits a targeted but potent spectrum of activity, primarily against Gram-positive bacteria. Its efficacy has been extensively documented against Listeria monocytogenes, making it a significant subject of research for food preservation.[4][5] Its activity also extends to other pathogens and spoilage organisms, including various species of Staphylococcus, Clostridium, Lactobacillus, and Pediococcus.[1][2] In contrast, most initial studies report that this compound has minimal to no activity against Gram-negative bacteria, which is a characteristic feature of many class IIa bacteriocins.[5]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the peptide that prevents visible growth of a target microorganism. The following table summarizes representative MIC values from initial studies.
| Target Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Clostridium perfringens | (Various isolates) | ~5.8 - 11.6 | ~1.25 - 2.5 | [2] |
| Listeria monocytogenes | (Various isolates) | Not specified | Not specified | [2][5] |
| Staphylococcus aureus | (Various isolates) | Not specified | Not specified | [2][5] |
| Enterococcus spp. | (Various isolates) | Not specified | Not specified | [2] |
| Lactobacillus spp. | (Various isolates) | Not specified | Not specified | [2] |
Note: While many studies confirm strong activity against L. monocytogenes and S. aureus, specific MIC values for purified this compound were not detailed in the initial search results. The data for C. perfringens is derived from studies on chemically synthesized this compound.[2] For context, Enterocin E-760, another enterocin, has shown MICs ranging from 0.1 to 3.2 µg/mL against various pathogens.[1][7]
Mechanism of Action: Membrane Permeabilization
The bactericidal action of this compound is rapid and directed at the cytoplasmic membrane of susceptible cells.[3][8] This process does not involve a classical intracellular signaling pathway but is rather a direct physical disruption of the membrane integrity.
-
Receptor Binding: this compound initially binds to the mannose phosphotransferase system (Man-PTS), a sugar transport protein complex located on the surface of target bacteria.[2][6][7] The IIC and IID subunits of the Man-PTS are specifically implicated as the docking sites.[2]
-
Membrane Insertion and Pore Formation: Following binding, the amphiphilic nature of this compound facilitates its insertion into the lipid bilayer of the cell membrane.[1] This insertion leads to the formation of pores, disrupting the membrane's structure.[2][4]
-
Dissipation of Proton Motive Force: The formation of these pores allows for the uncontrolled efflux of essential intracellular ions, such as potassium (K+) and phosphate, and at higher concentrations, larger molecules.[8] This leakage dissipates the proton motive force (PMF), which is critical for cellular energy production and transport processes.
-
Cell Death: The loss of membrane potential and vital intracellular components ultimately leads to the cessation of metabolic activity and cell death.[4][9]
Initial Safety and Cytotoxicity Profile
A critical aspect of developing any antimicrobial agent is its selectivity and safety towards host cells. While comprehensive toxicological data for this compound is still emerging, initial studies on related enterocins provide valuable insights. For instance, Enterocin AS-48 has been shown to have no cytotoxic effects on several normal human cell lines at concentrations significantly higher than its antibacterial MICs.[9][10] Bacteriocins are generally considered to have minimal cytotoxicity to host cells, a property attributed to differences in membrane composition and the absence of specific receptors on eukaryotic cells.[11][12]
Data Presentation: Cytotoxicity
| Cell Line | Assay Type | Result | Reference |
| Normal Human Cell Lines | MTT Assay | No significant cytotoxicity observed for Enterocin AS-48, a related bacteriocin (B1578144). | [10] |
| Vero Cells (Monkey Kidney) | MTT Assay | Low cytotoxicity reported for bacteriocins from other bacterial sources. | [13] |
| Human Cancer Cell Lines | Various | Some enterocins (e.g., Enterocin 12a) show selective anticancer activity. | [14][15] |
Note: Specific IC50 values for this compound against normal cell lines were not available in the initial search results. The data presented relies on studies of other enterocins to provide a general safety context.
Key Experimental Protocols
The study of this compound's biological functions relies on a set of standardized and reproducible experimental protocols. Below are methodologies for its production, purification, and activity assessment.
Protocol: Enterocin Production and Purification
This protocol describes a multi-step process to isolate and purify this compound from a culture of E. faecium.[5][16][17]
-
Cultivation: Inoculate a suitable broth medium (e.g., MRS or BHI broth) with a high-producing E. faecium strain. Incubate for 18-24 hours at 37°C to achieve maximum bacteriocin production.
-
Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the crude enterocin.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Slowly add solid ammonium sulfate to the cell-free supernatant to achieve 40-80% saturation while stirring at 4°C. Allow precipitation to occur overnight.
-
Pellet Collection: Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a small volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Dialysis: Transfer the resuspended pellet to a dialysis membrane (e.g., 2 kDa cutoff) and dialyze against the same buffer for 24 hours to remove residual ammonium sulfate.
-
Cation-Exchange Chromatography: Load the dialyzed sample onto a cation-exchange column (e.g., SP Sepharose). Elute the bound enterocin using a linear gradient of NaCl (e.g., 0 to 1 M).
-
Hydrophobic Interaction/Reversed-Phase HPLC: Collect the active fractions from the previous step and subject them to a final polishing step using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C8 or C18 column for purification to homogeneity.
-
Verification: Confirm the purity and determine the molecular weight of the purified this compound using SDS-PAGE.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method in a 96-well plate format to determine the MIC of purified this compound.[11][18]
-
Prepare Indicator Strain: Culture the target indicator bacterium (e.g., L. monocytogenes) overnight in an appropriate broth. Dilute the culture to a standardized concentration (e.g., 10^6 CFU/mL).
-
Prepare Microtiter Plate: Add 50 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the purified enterocin solution (at a known starting concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the standardized indicator strain suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no enterocin) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Read Results: Determine the MIC as the lowest concentration of this compound in a well that shows no visible turbidity (i.e., complete inhibition of growth). Results can also be read using a microplate reader at 600 nm.
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Enterocin: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterocin 96, a Novel Class II Bacteriocin Produced by Enterococcus faecalis WHE 96, Isolated from Munster Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications [mdpi.com]
- 10. Preclinical studies of toxicity and safety of the AS-48 bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity and cytotoxicity of a novel bacteriocin isolated from Pseudomonas sp. strain 166 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer and antimicrobial potential of enterocin 12a from Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer and antimicrobial potential of enterocin 12a from Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Purification of Enterocin A from Culture Supernatant
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Enterocin A, a class IIa bacteriocin (B1578144) produced by Enterococcus faecium. This compound exhibits potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes, making it a significant subject of research for applications in food preservation and as a potential therapeutic agent.[1]
Introduction
Enterocins are a class of bacteriocins produced by Enterococcus species.[2][3] this compound, a small, heat-stable peptide, functions by disrupting the cell membrane integrity of susceptible bacteria.[1] Its mechanism involves pore formation, leading to the leakage of intracellular contents and subsequent cell death.[1][2][4][5] This document outlines a multi-step protocol for the isolation and purification of this compound from the culture supernatant of Enterococcus faecium.
Experimental Workflow
The purification of this compound is typically achieved through a series of sequential steps designed to isolate the peptide from other components in the culture medium. The general workflow involves initial precipitation followed by multiple chromatographic separations to achieve high purity.
Caption: Purification workflow for this compound.
Detailed Experimental Protocols
Bacterial Strain and Culture Conditions
-
Strain: Enterococcus faecium, a known producer of this compound.
-
Media: Grow the strain in a suitable broth medium such as MRS (de Man, Rogosa and Sharpe) broth.
-
Culture Conditions: Inoculate the broth with an overnight culture of E. faecium and incubate at 37°C for 18-24 hours. Optimal production of this compound is often observed during the late logarithmic to early stationary phase of growth.
Preparation of Cell-Free Supernatant
-
Harvest the bacterial culture by centrifugation at 8,000-10,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant, which contains the secreted this compound.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining bacterial cells and debris.
Ammonium Sulfate Precipitation
This step concentrates the protein fraction, including this compound, from the culture supernatant.
-
Slowly add solid ammonium sulfate to the cell-free supernatant to achieve 60-80% saturation while gently stirring at 4°C.[6][7]
-
Continue stirring for at least 4 hours or overnight at 4°C to allow for complete precipitation of the proteins.
-
Collect the precipitate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer, such as 20 mM sodium phosphate (B84403) buffer (pH 6.0).
Dialysis
To remove the excess salt from the resuspended precipitate, perform dialysis.
-
Transfer the resuspended pellet into a dialysis tubing with a low molecular weight cutoff (e.g., 2 kDa).
-
Dialyze against the same buffer used for resuspension (e.g., 20 mM sodium phosphate buffer, pH 6.0) at 4°C with several buffer changes over 24 hours.
Cation-Exchange Chromatography
This compound is a cationic peptide, which allows for its separation using cation-exchange chromatography.
-
Column: Use a cation-exchange column such as SP-Sepharose or Mono S.
-
Equilibration: Equilibrate the column with the binding buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Sample Loading: Apply the dialyzed sample to the equilibrated column.
-
Wash: Wash the column with the binding buffer to remove unbound proteins.
-
Elution: Elute the bound this compound using a linear gradient of NaCl (e.g., 0-1 M) in the binding buffer.
-
Fraction Collection: Collect fractions and assay each for antimicrobial activity to identify the fractions containing this compound.
Hydrophobic Interaction Chromatography (HIC)
This step further purifies this compound based on its hydrophobicity.
-
Column: Use a HIC column such as Phenyl-Sepharose or Octyl-Sepharose.
-
Sample Preparation: Pool the active fractions from the cation-exchange step and add ammonium sulfate to a final concentration of approximately 1 M to promote binding to the HIC resin.
-
Equilibration: Equilibrate the column with a high-salt buffer (e.g., 20 mM sodium phosphate with 1 M ammonium sulfate, pH 6.0).
-
Sample Loading: Apply the prepared sample to the column.
-
Elution: Elute the bound peptides using a decreasing linear gradient of ammonium sulfate (e.g., 1-0 M) in the phosphate buffer.
-
Fraction Collection: Collect fractions and test for antimicrobial activity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the final polishing step to obtain highly purified this compound.
-
Column: Use a C8 or C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Loading: Load the active and pooled fractions from the HIC step onto the column.
-
Elution: Elute the sample using a linear gradient of Solvent B (e.g., 0-100%) over a specified time.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect the peaks and determine their antimicrobial activity. The active peak corresponds to purified this compound.
Data Presentation: Purification Summary
The following table is a representative example of the data that should be collected at each step of the purification process to monitor its efficiency.
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Fold Purification |
| Cell-Free Supernatant | 500 | 250,000 | 500 | 100 | 1 |
| Ammonium Sulfate Ppt. | 100 | 200,000 | 2,000 | 80 | 4 |
| Cation-Exchange | 10 | 150,000 | 15,000 | 60 | 30 |
| HIC | 2 | 100,000 | 50,000 | 40 | 100 |
| RP-HPLC | 0.5 | 75,000 | 150,000 | 30 | 300 |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions and the productivity of the bacterial strain.
Mechanism of Action of this compound
This compound is a class IIa bacteriocin that targets the cell membrane of susceptible bacteria.[8] Its mode of action involves a receptor-mediated pore formation process.
Caption: Mechanism of action of this compound.
The process begins with the binding of this compound to the mannose phosphotransferase system (Man-PTS) on the surface of the target bacterial cell.[8] This interaction is believed to induce a conformational change that facilitates the insertion of the bacteriocin into the cell membrane, leading to the formation of pores. These pores disrupt the membrane potential and cause the leakage of essential intracellular components such as ions and ATP, ultimately resulting in cell death.[2][4][5]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications [mdpi.com]
- 6. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Determination of Enterocin A Activity and Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterocin (B1671362) A is a Class IIa bacteriocin (B1578144), a group of ribosomally-synthesized antimicrobial peptides produced by Enterococcus faecium. These small, heat-stable peptides exhibit potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes.[1] The mechanism of action for Class IIa bacteriocins, including Enterocin A, involves interaction with the mannose phosphotransferase system (Man-PTS) on the surface of susceptible bacteria, leading to membrane permeabilization, pore formation, and ultimately cell death.[2][3] This targeted activity makes this compound a promising candidate for applications in food preservation and as a potential therapeutic agent.
This document provides detailed protocols for determining the biological activity and concentration of this compound, essential for research, quality control, and development of its applications.
Determination of this compound Activity
The biological activity of this compound is typically quantified by its inhibitory effect on a sensitive indicator strain. The activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution of the sample that shows a clear zone of inhibition against the indicator organism.[4]
Key Experimental Protocols
This method is a widely used qualitative and semi-quantitative technique to assess antimicrobial activity.
Protocol:
-
Prepare Indicator Lawn:
-
Culture a sensitive indicator strain (e.g., Listeria monocytogenes) in an appropriate broth medium (e.g., BHI broth) to an optical density at 600 nm (OD600) of 0.5.
-
Mix 100 µL of the indicator culture with 25 mL of molten, cooled (45-50°C) soft agar (B569324) (e.g., BHI with 0.75% agar).
-
Pour the mixture onto a pre-poured plate of the corresponding solid agar medium (e.g., BHI agar) and allow it to solidify.[2]
-
-
Prepare Wells:
-
Once the overlay has solidified, create wells (e.g., 6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
-
Sample Application:
-
Prepare two-fold serial dilutions of the this compound sample (e.g., cell-free supernatant or purified solution).
-
Add a fixed volume (e.g., 50 µL) of each dilution to the wells.[4]
-
-
Incubation:
-
Incubate the plates under conditions suitable for the indicator strain (e.g., 37°C for 24 hours).
-
-
Data Analysis:
-
Measure the diameter of the clear zone of inhibition around each well. The activity in AU/mL is calculated as the reciprocal of the highest dilution showing a definite zone of inhibition.[4]
-
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Protocol:
-
Prepare Microtiter Plate:
-
Add 100 µL of appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) to each well of a 96-well microtiter plate.[5]
-
-
Serial Dilutions:
-
Add 100 µL of the this compound sample to the first well and perform two-fold serial dilutions across the plate.
-
-
Inoculation:
-
Prepare an inoculum of the indicator strain with a concentration of 5x10^5 CFU/mL.
-
Add 10 µL of the bacterial inoculum to each well.[5]
-
-
Controls:
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[5]
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound at which no visible growth of the indicator strain is observed.
-
Data Presentation
Table 1: Antimicrobial Activity of this compound against Various Indicator Strains
| Indicator Strain | MIC (µg/mL) | Reference |
| Listeria monocytogenes | 0.1 | [6] |
| Staphylococcus aureus | 1.6 | [7] |
| Yersinia enterocolitica | 0.1 | [7] |
| Salmonella enterica | Not specified, but active | [6] |
| Clostridium perfringens | ~100 | [2] |
Determination of this compound Concentration
Accurate determination of the peptide concentration is crucial for standardizing activity assays and for developmental studies.
Key Experimental Protocols
A colorimetric method for the quantification of total protein in a sample.
Protocol:
-
Prepare Standards: Prepare a series of protein standards of known concentration (e.g., Bovine Serum Albumin - BSA).
-
Prepare Samples: Prepare dilutions of the this compound sample.
-
Assay Procedure: Follow the manufacturer's instructions for the BCA protein assay kit. This typically involves mixing the standards and samples with the BCA working reagent and incubating at a specific temperature for a set time.
-
Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength (usually 562 nm) using a spectrophotometer or plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use the standard curve to determine the protein concentration of the this compound samples.[4]
This technique separates proteins based on their molecular weight and can be used to estimate purity and concentration.
Protocol:
-
Sample Preparation: Mix the this compound sample with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto an appropriate percentage polyacrylamide gel (e.g., 15% Tricine-SDS-PAGE for small peptides).[4][7]
-
Run Electrophoresis: Apply an electric current to separate the proteins.
-
Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue R-250 to visualize the protein bands.[7]
-
Data Analysis: The purity of this compound can be assessed by the presence of a single band. The molecular weight can be estimated by comparing its migration to that of the molecular weight markers. The concentration can be estimated by comparing the intensity of the this compound band to the intensity of bands from a known concentration of a standard protein.
Provides a highly accurate determination of the molecular mass of the peptide.
Protocol:
-
Sample Preparation: The purified this compound sample is prepared according to the specific requirements of the mass spectrometer.
-
Analysis: Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the precise molecular weight of the peptide.[7][8]
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular mass of this compound.
Data Presentation
Table 2: Physicochemical Properties of Selected Enterocins
| Enterocin | Molecular Weight (Da) | Producing Strain | Reference |
| This compound | ~5000 | Enterococcus faecium | |
| Enterocin P | 4,493 | Enterococcus faecium P13 | [9] |
| Enterocin AS-48 | 7,140 | Enterococcus faecalis | [10] |
| Enterocin E-760 | Not specified, but purified | Enterococcus faecium NRRL B-30745 | [6] |
| Enterocin RM6 | 7,145 | Enterococcus faecalis | [8] |
Visualizations
Mechanism of Action
The following diagram illustrates the proposed mechanism of action for Class IIa bacteriocins like this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for determining the activity and concentration of this compound.
Caption: Workflow for this compound analysis.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Application of Enterocin RM6, a Bacteriocin from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and genetic characterization of enterocin P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Enterocin A in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Enterocin (B1671362) A, a bacteriocin (B1578144) produced by Enterococcus species, as a natural antimicrobial agent for food preservation. The following sections detail its antimicrobial activity, stability, and synergistic potential, along with detailed protocols for its application and evaluation in various food matrices.
Antimicrobial Activity of Enterocin A
This compound exhibits a broad spectrum of activity against many foodborne pathogens and spoilage microorganisms. Its primary mode of action involves pore formation in the cell membrane of susceptible bacteria, leading to cell death.[1] The minimum inhibitory concentration (MIC) is a key measure of its antimicrobial potency.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Enterocins
The following table summarizes the MIC values of various enterocins against common foodborne pathogens. This data is crucial for determining the effective concentrations of this compound required for food preservation.
| Enterocin Type | Target Microorganism | MIC (µg/mL) | Reference |
| This compound | Listeria monocytogenes | 4.57 | [2] |
| This compound | Staphylococcus aureus | 200 | [3] |
| Enterocin E-760 | Listeria monocytogenes | 0.1 - 3.2 | [4][5] |
| Enterocin E-760 | Staphylococcus aureus | 0.1 - 3.2 | [4][5] |
| Enterocin E-760 | Salmonella enterica | 0.1 - 3.2 | [4][5] |
| Enterocin E-760 | Escherichia coli O157:H7 | 0.1 - 3.2 | [4][5] |
| Enterocin E20c | Salmonella enterica | 0.5 | [1] |
Efficacy of Enterocins in Food Matrices
The application of enterocins has shown significant success in reducing pathogen loads in various food products. The table below presents a summary of these findings.
| Food Matrix | Target Microorganism | Enterocin(s) Applied | Treatment Details | Reduction in Microbial Load | Reference |
| Cooked Ham | Listeria spp. | Enterocins A and B | 4800 AU/g | 7.98 log cycles | [4] |
| Chicken Breast | Listeria spp. | Enterocins A and B | 4800 AU/cm² (7 days at 7°C) | 5.26 log cycles | [4] |
| Meat Sausage | Listeria monocytogenes | Enterocin AS-48 | Supplemented in the model system | No viable cells after 6-9 days at 20°C | [4] |
| Cooked Ham | Listeria monocytogenes | Enterocin AS-48 | 20, 40, and 60 µg/g | Active, but regrowth occurred during 60 days of storage | [4] |
| Skim Milk & Fresh Cheese | Staphylococcus aureus, Bacillus cereus | Enterocin AS-48 | In-situ production or addition | Effective control | [4] |
| Pasteurized Milk | Pathogenic Bacteria | Enterocin | 15–500 µg/mL (7 days at 4–5 °C) | 0 CFU/mL detected | [2][6] |
| Goat Milk Lump Cheese | Staphylococcus aureus SA5 | This compound/P | 12,800 AU/mL | 2.5 log cycle difference after 1 week | [7] |
| Ground Beef | E. coli O157, S. aureus, L. monocytogenes | E. faecalis CECT7121 (enterocin producer) | 10⁴ CFU/g | No viable cells detected after 48-72 hours | [8] |
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the determination of the MIC of this compound against a target microorganism using the broth microdilution method.
Materials:
-
Purified this compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
Culture of the target microorganism
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare this compound Stock Solution: Dissolve purified this compound in a suitable sterile solvent to a known concentration.
-
Prepare Microtiter Plate: Add 100 µL of sterile broth medium to all wells of a 96-well plate.
-
Serial Dilution:
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Prepare Inoculum:
-
Grow the target microorganism in the appropriate broth to the mid-logarithmic phase.
-
Adjust the culture turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells containing broth and inoculum, but no this compound.
-
Negative Control (Sterility Control): Wells containing only broth.
-
-
Incubation: Incubate the plate at the optimal temperature for the target microorganism for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol for Checkerboard Assay to Determine Synergistic Effects
This protocol is used to evaluate the synergistic antimicrobial effect of this compound in combination with another antimicrobial agent.
Materials:
-
Purified this compound
-
Second antimicrobial agent
-
Sterile 96-well microtiter plates
-
Appropriate broth medium
-
Culture of the target microorganism
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the second antimicrobial agent at concentrations higher than the expected MICs.
-
Plate Setup:
-
Along the x-axis of the 96-well plate, create serial dilutions of this compound.
-
Along the y-axis, create serial dilutions of the second antimicrobial agent.
-
The result is a matrix where each well contains a unique combination of concentrations of the two agents.
-
-
Inoculation: Inoculate each well with the target microorganism at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with each antimicrobial alone (to determine individual MICs), a positive growth control, and a negative sterility control.
-
Incubation: Incubate the plate under appropriate conditions for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each antimicrobial alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or Indifference
-
4.0: Antagonism
-
-
Application Protocols for Food Matrices
Application of this compound in Milk
Objective: To inhibit the growth of spoilage and pathogenic bacteria in pasteurized milk.
Materials:
-
Pasteurized milk
-
Purified this compound solution
-
Target pathogenic bacteria (e.g., Listeria monocytogenes, Staphylococcus aureus)
-
Sterile containers
-
Incubator/refrigerator
Procedure:
-
Inoculation (Challenge Study):
-
Artificially contaminate pasteurized milk with a known concentration of the target pathogen (e.g., 10³-10⁴ CFU/mL).
-
-
This compound Addition:
-
Add purified this compound to the contaminated milk to achieve the desired final concentration (e.g., 15-500 µg/mL).[6]
-
Prepare a control sample with no this compound.
-
-
Homogenization: Gently mix the milk to ensure even distribution of this compound.
-
Storage: Store the milk samples at refrigeration temperature (4-5°C).
-
Microbial Analysis:
-
At regular intervals (e.g., day 0, 1, 3, 5, 7), take aliquots from each sample.
-
Perform serial dilutions and plate on selective agar (B569324) for the target pathogen to determine the viable cell count (CFU/mL).
-
-
pH Measurement: Monitor the pH of the milk samples throughout the storage period.
Application of this compound in Cheese
Objective: To control the growth of pathogenic bacteria during cheese ripening.
Materials:
-
Milk for cheese production
-
Cheese starter cultures and rennet
-
Purified this compound or an enterocin-producing culture
-
Target pathogenic bacteria (e.g., Listeria monocytogenes)
-
Cheese making equipment
Procedure:
-
Method 1: Addition of Purified this compound:
-
Add purified this compound to the milk before the addition of starter cultures and rennet. The concentration will depend on the target pathogen and cheese type.
-
-
Method 2: Use of an Enterocin-Producing Adjunct Culture:
-
Inoculate the milk with a non-pathogenic, enterocin-producing Enterococcus strain along with the starter culture.
-
-
Cheese Manufacturing: Proceed with the standard cheese making process (curdling, cutting, draining, pressing, salting).
-
Inoculation (Challenge Study): If conducting a challenge study, the pathogen can be added to the milk at the beginning of the process.
-
Ripening: Ripen the cheese under controlled temperature and humidity.
-
Microbial and Chemical Analysis:
-
Periodically take core samples from the cheese.
-
Enumerate the target pathogen and the enterocin-producing strain (if used).
-
Monitor pH, acidity, and other relevant chemical parameters.
-
Application of this compound in Ground Meat
Objective: To extend the shelf-life and improve the safety of ground meat.
Materials:
-
Freshly ground meat (e.g., beef, poultry)
-
Purified this compound solution or an enterocin-producing culture
-
Target pathogenic bacteria (e.g., Salmonella enterica, E. coli O157:H7)
-
Sterile bags for storage
Procedure:
-
Inoculation (Challenge Study):
-
Inoculate the ground meat with the target pathogen to a final concentration of approximately 10³-10⁴ CFU/g.
-
-
Application of this compound:
-
Direct Addition: Spray or mix a solution of purified this compound into the ground meat to achieve a uniform distribution.
-
Inoculation with Protective Culture: Mix an enterocin-producing bacterial culture into the meat.[8]
-
-
Packaging and Storage: Package the meat samples and store them under refrigeration (e.g., 4°C).
-
Microbial Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze the meat samples for the viable count of the target pathogen.
-
Total viable counts can also be determined to assess the effect on the overall spoilage microflora.
-
Stability Testing of this compound in Food
Objective: To determine the stability and residual activity of this compound in a food matrix under different conditions.
Protocol:
-
Preparation: Incorporate a known concentration of this compound into the food matrix (e.g., milk, meat homogenate).
-
Storage Conditions:
-
Temperature: Store samples at various temperatures relevant to food processing and storage (e.g., 4°C, 25°C, and heat treatment temperatures like 60°C, 100°C for specific durations).
-
pH: Adjust the pH of the food matrix to different levels (e.g., acidic, neutral, alkaline) and store at a constant temperature.
-
-
Sampling: At regular time intervals, take samples from each condition.
-
Extraction of this compound (if necessary): For solid or semi-solid foods, a buffer extraction step may be required to recover the enterocin.
-
Activity Assay:
-
Determine the residual antimicrobial activity of the extracted or liquid sample using an agar well diffusion assay or a microtiter plate-based activity assay against a sensitive indicator strain.
-
Quantify the activity in Arbitrary Units (AU/mL) by comparing the inhibition zone size or the highest dilution showing inhibition to a standard curve of known this compound concentrations.
-
-
Data Analysis: Plot the percentage of remaining activity against time for each condition to determine the stability profile of this compound in the specific food matrix.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound against a bacterial cell.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Workflow for Application in a Food Matrix (Challenge Study)
Caption: Workflow for evaluating this compound efficacy in a food matrix.
References
- 1. Novel enterocin E20c purified from Enterococcus hirae 20c synergised with ß-lactams and ciprofloxacin against Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Anti-MRSA Activities of Enterocins DD28 and DD93 and Evidences on Their Role in the Inhibition of Biofilm Formation [frontiersin.org]
- 4. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for Heterologous Expression and Secretion of Enterocin A in Lactococcus lactis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterocin A is a bacteriocin (B1578144) produced by Enterococcus faecium with potent antimicrobial activity against various foodborne pathogens, including Listeria monocytogenes. Its potential as a natural food preservative and a therapeutic agent has driven research into its efficient production. Lactococcus lactis, a Gram-positive bacterium generally recognized as safe (GRAS), is an attractive host for the heterologous expression of bacteriocins due to its well-characterized genetics, simple fermentation requirements, and capacity for secreting proteins. These notes provide a comprehensive overview and detailed protocols for the expression and secretion of this compound in L. lactis.
Data Presentation
Quantitative Analysis of Recombinant this compound Production
The heterologous expression of this compound in Lactococcus lactis IL1403 has been achieved, although production levels are notably lower than those of the wild-type producer, E. faecium T136. The production of this compound by the recombinant L. lactis was approximately 7% of that observed in the wild-type strain[1].
Table 1: Comparison of this compound Production in Wild-Type and Recombinant Strains
| Strain | Production Level (ng/mL) | Percentage of Wild-Type Production |
| Enterococcus faecium T136 (Wild-Type) | 2,483 | 100% |
| Lactococcus lactis IL1403(pHB04) (Recombinant) | ~174 | ~7% |
Data extrapolated from Martinez et al. (2000), where recombinant production was stated to be around 7% of the wild-type producer[1].
Purification of Recombinant this compound
The purification of this compound from the culture supernatant of recombinant Lactococcus lactis IL1403(pHB04) involves a multi-step chromatographic process. The following table summarizes the purification results from a 1-liter culture[1].
Table 2: Purification Profile of Recombinant this compound from Lactococcus lactis IL1403(pHB04)
| Purification Step | Total Activity (Bacteriocin Units x 10^5) | Specific Activity (BU/A254) | Fold Purification | Yield (%) |
| Culture Supernatant | 15.8 | 52 | 1 | 100 |
| Ammonium (B1175870) Sulfate (B86663) Precipitation | 11.6 | 606 | 12 | 73 |
| Gel Filtration Chromatography | 7.4 | 752 | 14 | 47 |
| Cation-Exchange Chromatography | 1.2 | 16,726 | 322 | 7 |
| Hydrophobic-Interaction Chromatography | 6.3 | 230,000 | 4,390 | 40 |
| RP-HPLC | 1.2 | 2,100,000 | 39,956 | 7 |
Data sourced from Martinez et al. (2000)[1].
Experimental Protocols
Plasmid Construction for this compound Expression
This protocol describes the construction of an expression vector for the secretion of this compound in L. lactis. A key strategy involves replacing the native leader peptide of this compound with a signal peptide known to be efficient in L. lactis, such as the signal peptide of the lactococcal secreted protein Usp45 or the signal peptide of a Sec-dependent bacteriocin like Enterocin P.
Materials:
-
E. faecium genomic DNA (template for entA gene)
-
L. lactis expression vector (e.g., pMG36c, containing a constitutive promoter like P32)
-
Primers for amplification of the mature entA gene and the signal peptide sequence
-
Restriction enzymes and T4 DNA ligase
-
E. coli competent cells for cloning
-
DNA purification kits
Protocol:
-
Primer Design: Design primers to amplify the DNA fragment encoding the mature this compound protein. The forward primer should incorporate a restriction site compatible with the expression vector and be designed to ligate in-frame with the chosen signal peptide sequence. The reverse primer should include a different restriction site.
-
Amplification of Mature this compound Gene: Perform PCR using genomic DNA from an this compound producing strain as a template and the designed primers.
-
Vector and Insert Preparation: Digest both the expression vector and the purified PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested insert (mature this compound gene) into the prepared expression vector containing the signal peptide sequence.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid amplification.
-
Screening and Verification: Select transformed E. coli colonies and verify the correct insertion by restriction analysis and DNA sequencing.
Transformation of Lactococcus lactis by Electroporation
This protocol details the procedure for introducing the recombinant plasmid into L. lactis.
Materials:
-
Recombinant plasmid DNA
-
L. lactis strain (e.g., IL1403)
-
M17 broth supplemented with 0.5% glucose (GM17)
-
Electroporation buffer (e.g., 0.5 M sucrose, 10% glycerol)
-
Recovery medium (e.g., GM17 with 0.5 M sucrose, 20 mM MgCl₂, 2 mM CaCl₂)
-
Electroporator and sterile electroporation cuvettes (2 mm gap)
-
Selective agar (B569324) plates (GM17 with the appropriate antibiotic)
Protocol:
-
Preparation of Electrocompetent Cells:
-
Inoculate 5 mL of GM17 broth with L. lactis and incubate overnight at 30°C.
-
The next day, inoculate 50 mL of GM17 broth containing 2% glycine with the overnight culture and grow at 30°C to an OD₆₀₀ of 0.6-0.8.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold electroporation buffer.
-
Resuspend the cells in a small volume of electroporation buffer to concentrate them.
-
-
Electroporation:
-
Mix 40-50 µL of the electrocompetent cells with 1-2 µg of plasmid DNA.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Apply an electrical pulse (e.g., 2.0-2.5 kV, 200 Ω, 25 µF).
-
-
Recovery and Plating:
-
Immediately add 1 mL of recovery medium to the cuvette and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at 30°C for 1-2 hours to allow for the expression of the antibiotic resistance gene.
-
Plate appropriate dilutions of the cell suspension on selective GM17 agar plates.
-
Incubate the plates at 30°C for 48 hours.
-
Fermentation for Recombinant this compound Production
This protocol outlines the cultivation of recombinant L. lactis for the production of this compound.
Materials:
-
Recombinant L. lactis strain
-
GM17 broth or a suitable optimized fermentation medium
-
Appropriate antibiotic for selective pressure
-
pH-controlled fermenter (optional, for large-scale production)
Protocol:
-
Inoculum Preparation: Prepare an overnight culture of the recombinant L. lactis strain in GM17 broth with the selective antibiotic at 30°C.
-
Fermentation:
-
Inoculate the production medium with the overnight culture (e.g., 1-2% v/v).
-
Incubate at the optimal temperature for bacteriocin production, which may be slightly lower than the optimal growth temperature (e.g., 25-30°C).
-
Maintain the pH of the culture between 6.0 and 6.5 for optimal production, as a drop in pH due to lactic acid production can inhibit growth and bacteriocin synthesis. For large-scale production, a pH-controlled fermenter is recommended.
-
Bacteriocin production is typically highest during the late exponential to early stationary phase of growth.
-
-
Harvesting: After 16-24 hours of incubation, harvest the culture supernatant, which contains the secreted this compound, by centrifugation to remove the bacterial cells.
Purification of Recombinant this compound
This protocol describes a multi-step process for purifying this compound from the culture supernatant.
Materials:
-
Cell-free culture supernatant
-
Ammonium sulfate
-
Chromatography columns (Gel filtration, Cation-exchange, Hydrophobic interaction)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Appropriate buffers for each chromatography step
Protocol:
-
Ammonium Sulfate Precipitation:
-
Slowly add ammonium sulfate to the cell-free supernatant to a final saturation of 40-60% while stirring at 4°C.
-
Allow precipitation to occur overnight at 4°C.
-
Collect the precipitate by centrifugation and resuspend it in a minimal volume of a suitable buffer (e.g., 25 mM sodium phosphate, pH 6.0).
-
-
Gel Filtration Chromatography:
-
Apply the resuspended precipitate to a gel filtration column (e.g., Sephadex G-25) to desalt the sample and separate proteins based on size.
-
Collect fractions and assay for antimicrobial activity to identify those containing this compound.
-
-
Cation-Exchange Chromatography:
-
Pool the active fractions from the previous step and apply them to a cation-exchange column (e.g., CM-Sepharose).
-
Wash the column and then elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and identify the active ones.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions and adjust the salt concentration to be compatible with hydrophobic interaction chromatography.
-
Apply the sample to a hydrophobic interaction column (e.g., Phenyl-Sepharose).
-
Elute the bacteriocin using a decreasing salt gradient.
-
Collect and assay active fractions.
-
-
Reverse-Phase HPLC (RP-HPLC):
-
For final purification, subject the active fractions to RP-HPLC on a C8 or C18 column.
-
Elute with a gradient of an organic solvent (e.g., acetonitrile) in water containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 220 nm and collect the peaks corresponding to pure this compound.
-
Confirm the purity and identity of the final product by SDS-PAGE and mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for heterologous expression of this compound.
Sec-Dependent Secretion Pathway
Caption: Sec-dependent secretion pathway for recombinant this compound.
References
Application Notes and Protocols: Enterocin A as a Natural Antimicrobial in Dairy Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Enterocin (B1671362) A, a bacteriocin (B1578144) produced by Enterococcus faecium, as a natural antimicrobial agent in dairy products. This document outlines its mechanism of action, efficacy against common dairy pathogens, and step-by-step procedures for its production, purification, and application.
Introduction
Enterocin A is a class IIa bacteriocin that exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, including notorious foodborne pathogens such as Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus.[1][2] Its proteinaceous nature renders it susceptible to degradation by proteases in the gastrointestinal tract, suggesting its safety for human consumption.[3] this compound is heat-stable and active over a range of pH values, making it a promising candidate for use as a natural preservative in various dairy products.[3][4]
Mechanism of Action
This compound, like other class IIa bacteriocins, exerts its antimicrobial effect by disrupting the cell membrane of target bacteria. The primary mechanism involves the formation of pores in the cytoplasmic membrane, leading to the dissipation of the proton motive force, leakage of essential intracellular components, and ultimately, cell death.[1][5] This targeted action on the cell membrane makes it effective against bacteria that have developed resistance to other antibiotics.
Data Presentation: Efficacy of Enterocins in Dairy Products
The following tables summarize the quantitative data on the effectiveness of enterocins against key pathogens in various dairy matrices.
Table 1: Efficacy of Enterocin Against Listeria monocytogenes in Dairy Products
| Dairy Product | Enterocin Type & Concentration | Initial L. monocytogenes Inoculum (log CFU/g or mL) | Treatment Conditions | Log Reduction | Duration of Study | Reference |
| Saint-Paulin Cheese | Enterocin CCM 4231 (3200 AU/mL) | 6.7 | Ripening | 4.8 | 1 week | [6] |
| Manchego Cheese | Enterocin 4 (from E. faecalis INIA 4) | ~5.0 | 8 hours | 3.0 | 60 days | [7] |
| Manchego Cheese | Enterocin 4 (from E. faecalis INIA 4) | ~5.0 | 7 days | 6.0 | 60 days | [7] |
| Cottage Cheese | This compound (heterologously produced) | Not specified | Fermentation | Significant decrease | Not specified | [8] |
| Ewe's Milk Model System | Enterocin 4 (500 AU/mL) | Not specified | 6 hours at 30°C, pH 6.0 | Significant decrease | 24 hours | [9] |
| Ewe's Milk Model System | Enterocin 4 (2400 AU/mL) | Not specified | 6 hours at 30°C, pH 6.0 | Significant decrease | 24 hours | [9] |
Table 2: Efficacy of Enterocin Against Staphylococcus aureus in Dairy Products
| Dairy Product | Enterocin Type & Concentration | Initial S. aureus Inoculum (log CFU/g or mL) | Treatment Conditions | Log Reduction/Inhibition | Duration of Study | Reference |
| Goat Milk Lump Cheese | This compound/P | Not specified | 1 week | 2.5 log cycle difference compared to control | 1 week | [10] |
| Skim Milk | Enterocin AS-48 | Not specified | Concentration-dependent | Inhibition | 72 hours | [11] |
| Fresh Cheese | Enterocin AS-48 producer strain | Not specified | Storage at 4°C | >1 log CFU/g below control | 28 days | [11] |
Experimental Protocols
Protocol for Production and Purification of this compound
This protocol is a synthesized methodology based on established procedures for enterocin production and purification.[3][10][12]
Materials:
-
Enterococcus faecium strain (known this compound producer)
-
MRS broth
-
Sodium phosphate (B84403) buffer (20 mM, pH 5.0)
-
Centrifuge and sterile centrifuge bottles
-
pH meter
-
Stir plate and stir bars
-
0.45 µm filter
Procedure:
-
Inoculum Preparation: Inoculate a single colony of E. faecium into 10 mL of MRS broth and incubate at 37°C for 16-18 hours.
-
Large-Scale Culture: Inoculate 1 L of MRS broth with the overnight culture. Incubate at 37°C for 16-24 hours to reach the early stationary phase.
-
Cell Separation: Centrifuge the culture at 10,000 x g for 30 minutes at 4°C to pellet the cells.
-
Ammonium Sulfate Precipitation:
-
Carefully decant the supernatant into a sterile beaker.
-
Adjust the pH of the supernatant to 5.0.
-
Slowly add ammonium sulfate to 40% saturation while gently stirring at 4°C.
-
Continue stirring for 4-7 hours at 4°C to allow for protein precipitation.
-
-
Collection of Crude Enterocin:
-
Centrifuge the precipitated solution at 10,000 x g for 30 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the pellet in a minimal volume of 20 mM sodium phosphate buffer (pH 5.0).
-
-
Purification (Optional - for higher purity):
-
Further purification can be achieved using cation-exchange chromatography followed by hydrophobic interaction chromatography and reverse-phase chromatography.[12]
-
-
Sterilization and Storage:
-
Filter-sterilize the partially purified enterocin solution through a 0.45 µm filter.
-
Store the purified enterocin at -20°C.
-
Protocol for Application of this compound in Cheese
This protocol outlines the application of purified this compound during the cheesemaking process.
Materials:
-
Pasteurized milk
-
Starter culture
-
Rennet
-
Purified this compound solution
-
Cheese making equipment (vat, molds, press, etc.)
-
Pathogen culture for challenge studies (e.g., Listeria monocytogenes)
Procedure:
-
Milk Preparation: Heat the milk to the desired temperature for starter culture addition.
-
Inoculation:
-
Add the starter culture to the milk.
-
For challenge studies, inoculate the milk with a known concentration of the target pathogen (e.g., 10^3 - 10^4 CFU/mL of L. monocytogenes).
-
-
This compound Addition: Add the purified this compound solution to the milk to achieve the desired final concentration (e.g., 3200 AU/mL).[6]
-
Cheesemaking: Proceed with the standard cheesemaking procedure (renneting, cutting the curd, cooking, draining, molding, pressing, and salting).
-
Ripening: Ripen the cheese under controlled temperature and humidity conditions.
-
Sampling: At regular intervals during ripening (e.g., day 1, week 1, week 4, etc.), take representative samples of the cheese for microbiological analysis.
Protocol for Evaluating Antimicrobial Activity of this compound in Dairy Products
This protocol describes the agar (B569324) well diffusion assay to determine the activity of this compound.
Materials:
-
Indicator strain (e.g., Listeria monocytogenes)
-
Soft agar (e.g., BHI with 0.75% agar)
-
Base agar plates (e.g., BHI with 1.5% agar)
-
Purified this compound solution
-
Sterile cork borer or pipette tips
Procedure:
-
Indicator Lawn Preparation:
-
Prepare an overnight culture of the indicator strain.
-
Inoculate molten soft agar (kept at 45-50°C) with the indicator culture.
-
Pour the inoculated soft agar over the surface of a pre-poured base agar plate and allow it to solidify.
-
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Sample Application:
-
Add a known volume (e.g., 50 µL) of the purified this compound solution (or serial dilutions) to each well.
-
For testing activity in cheese, a cheese slurry can be prepared, centrifuged, and the supernatant used.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator strain for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. The activity is often expressed in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.
Conclusion
This compound presents a viable and effective natural alternative to chemical preservatives in the dairy industry. Its potent anti-listerial and anti-staphylococcal properties, coupled with its stability under typical processing conditions, make it a valuable tool for enhancing the safety and quality of dairy products. The protocols provided herein offer a framework for the production, application, and evaluation of this compound, enabling researchers and industry professionals to harness its antimicrobial potential. Further research may focus on optimizing its use in combination with other hurdles and exploring its efficacy against a broader range of spoilage microorganisms in diverse dairy applications.
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of enterocin CCM 4231 on Listeria monocytogenes in Saint-Paulin cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Listeria monocytogenes by enterocin 4 during the manufacture and ripening of Manchego cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlling Listeria monocytogenes in Cottage cheese through heterologous production of this compound by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bactericidal effect of enterocin 4 on Listeria monocytogenes in a model dairy system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Development of an Antimicrobial Assay for Enterocin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocins are a class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by Enterococcus species.[1][2] Enterocin (B1671362) A, a well-characterized member of this family, exhibits significant antimicrobial activity, primarily against Gram-positive bacteria, including important foodborne pathogens like Listeria monocytogenes and Staphylococcus aureus.[2][3] Its potential as a natural food preservative and a therapeutic agent has garnered considerable interest. These application notes provide detailed protocols for assessing the antimicrobial efficacy of Enterocin A, including determining its minimum inhibitory concentration (MIC), evaluating its bactericidal kinetics, and investigating its synergistic effects with other antimicrobials.
Mechanism of Action
This compound belongs to the class IIa bacteriocins, also known as pediocin-like bacteriocins.[4] Its primary mode of action involves permeabilizing the cell membrane of target bacteria, leading to cell death.[5] This process is initiated by the binding of this compound to specific receptors on the bacterial cell surface, such as Lipid II and the mannose phosphotransferase system (Man-PTS).[3][4] Following receptor binding, this compound inserts into the cell membrane, forming pores that disrupt the membrane potential and lead to the leakage of essential ions and metabolites, ultimately resulting in cell death.[3][5]
Caption: Mechanism of action of this compound.
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains as reported in the literature.
| Target Organism | Strain | MIC (µg/mL) | Reference |
| Listeria monocytogenes | ATCC 1911 | Low (not specified) | [4] |
| Enterococcus faecalis | ATCC 29212 | Not specified | [4] |
| Streptococcus suis | C2058 | Not specified | [4] |
| Streptococcus pyogenes | ATCC 19615 | Not specified | [4] |
| Clostridium perfringens | Various isolates | ~100 | [4] |
| Staphylococcus aureus | ATCC 33591 | 10 | [2] |
| Escherichia coli | ATCC 10536 | 10 | [2] |
| Pseudomonas aeruginosa | ATCC 9027 | 20 | [2] |
| Enterococcus faecalis | ATCC 29212 | 20 | [2] |
| Gram-negative bacteria (24 species) | Various | 0.1 - 3.2 | [3] |
| Gram-positive bacteria (3 species) | Various | 0.1 - 3.2 | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Assay
This protocol details the determination of the lowest concentration of this compound that inhibits the visible growth of a target microorganism.[6]
Caption: Workflow for MIC determination.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Target microorganism culture
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Microplate reader (optional)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.
-
Add 200 µL of the this compound stock solution to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control with no this compound.
-
Prepare an inoculum of the target microorganism by suspending colonies from an overnight culture in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Incubate the plate at the appropriate temperature and duration for the target microorganism (e.g., 37°C for 18-24 hours).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic effect of this compound over time.
Caption: Workflow for time-kill kinetics assay.
Materials:
-
This compound
-
Log-phase culture of the target microorganism
-
Appropriate broth medium
-
Sterile saline or PBS
-
Agar plates
-
Shaking incubator
Protocol:
-
Grow the target microorganism in broth to the mid-logarithmic phase of growth.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.
-
Prepare tubes with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) and a control tube without this compound.
-
Inoculate each tube with the prepared bacterial culture.
-
Incubate all tubes at the optimal growth temperature with constant agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies to determine the viable cell count (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.[7][8]
Caption: Workflow for checkerboard synergy assay.
Materials:
-
This compound
-
Second antimicrobial agent
-
96-well microtiter plates
-
Appropriate broth medium
-
Target microorganism culture
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
Protocol:
-
Prepare serial two-fold dilutions of this compound horizontally across a 96-well plate.
-
Prepare serial two-fold dilutions of the second antimicrobial agent vertically down the plate. This creates a matrix of wells with varying concentrations of both agents.
-
Include a row and a column with each agent alone to determine their individual MICs.
-
Prepare and standardize the bacterial inoculum as described in the MIC protocol.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC for each drug alone and for every combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results based on the FIC index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4.0
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. Accurate determination of its inhibitory and bactericidal activity, as well as its potential for synergistic interactions, is crucial for its development as a reliable antimicrobial agent in various applications. Adherence to these standardized methods will ensure reproducible and comparable results, facilitating further research and development in this promising field.
References
- 1. Enterocin - Wikipedia [en.wikipedia.org]
- 2. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens | MDPI [mdpi.com]
- 5. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications [mdpi.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. transpharmlab.com [transpharmlab.com]
Application Notes and Protocols for Large-Scale Production of Recombinant Enterocin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of techniques for the large-scale production of recombinant Enterocin (B1671362) A, a bacteriocin (B1578144) with significant potential as an antimicrobial agent, particularly against foodborne pathogens like Listeria monocytogenes. The low yield from natural strains necessitates heterologous expression systems for industrial-scale applications.[1][2] These notes detail the expression, fermentation, and purification protocols, supported by quantitative data and visual workflows to facilitate reproducible and scalable production.
Introduction to Recombinant Enterocin A Production
This compound is a class IIa bacteriocin that exhibits potent anti-listerial activity.[3] However, its native production levels are insufficient for industrial and therapeutic applications, driving the development of recombinant production strategies.[1][2] Various heterologous hosts, including bacteria and yeasts, have been explored, with Pichia pastoris emerging as a particularly promising system due to its ability to secrete the target protein, simplifying downstream processing.[1] Codon optimization of the this compound gene to match the preferential codon usage of the expression host has been shown to significantly enhance expression efficiency and overall yield.[1][2]
Expression Systems and Optimization Strategies
The choice of an expression system is critical for maximizing the yield and bioactivity of recombinant this compound. While systems like Escherichia coli and various yeasts have been utilized, high-level production has been successfully achieved in Pichia pastoris.[1][3][4]
Pichia pastoris Expression System
P. pastoris is a favored host for its ability to perform post-translational modifications and for its high-density cell growth, leading to higher product yields.[1] A key strategy for boosting production in this system is the optimization of the this compound gene sequence for P. pastoris codon usage.[1][2] This approach has been demonstrated to increase the production of recombinant this compound (rEntA) by nearly threefold compared to the native sequence expressed in the same host.[1]
Fermentation and Induction
High-density fermentation in a controlled bioreactor is crucial for maximizing the yield of rEntA. The process typically involves a growth phase to increase biomass, followed by an induction phase to trigger protein expression. The highest antimicrobial activity has been observed after 24 hours of induction, even though total protein concentration and biomass may continue to increase for longer periods.[1] It has been noted that rEntA can be degraded after prolonged induction times (e.g., after 72 hours), highlighting the importance of optimizing the induction duration.[1]
Experimental Workflow for Recombinant this compound Production in Pichia pastoris
Caption: Workflow for recombinant this compound production.
Quantitative Data on Recombinant this compound Production
The following table summarizes the quantitative data from a successful large-scale production of rEntA using a codon-optimized gene in P. pastoris in a 5-L fermenter.
| Parameter | Value | Unit | Reference |
| Expression System | Pichia pastoris | - | [1] |
| Fermentation Scale | 5 | L | [1] |
| Induction Time for Max Activity | 24 | hours | [1] |
| Total Protein at Max Activity | 180 | mg/L | [1] |
| Max Anti-Listeria Activity | 51,200 | AU/ml | [1] |
| Purified rEntA MIC vs. L. ivanovii | 20 | ng/ml | [1] |
| Fold Increase in Activity (Purified) | 2.25 | - | [1] |
Experimental Protocols
Protocol for High-Density Fermentation and Induction
This protocol is based on the successful production of rEntA in a 5-L fermenter.[1]
1. Inoculum Preparation:
-
Culture the recombinant P. pastoris strain in a suitable buffered glycerol-complex medium (BMGY) at 30°C with shaking until the culture reaches an OD600 of 2-6.
2. Fermentation:
-
Transfer the inoculum to a 5-L fermenter containing a basal salts medium supplemented with glycerol (B35011).
-
Maintain the pH at 5.0 and the temperature at 30°C.
-
Grow the culture until the glycerol is completely consumed, which is indicated by a sharp increase in dissolved oxygen.
3. Induction:
-
After glycerol depletion, initiate the induction phase by feeding the culture with a methanol-containing medium.
-
Continue the induction for 24 hours to achieve maximal antimicrobial activity.
4. Supernatant Collection:
-
After 24 hours of induction, harvest the culture supernatant by centrifugation. The supernatant contains the secreted recombinant this compound.
Protocol for Purification of Recombinant this compound
This protocol describes a general method for purifying rEntA from the culture supernatant.
1. Preparation of Supernatant:
-
Clarify the collected supernatant by centrifugation to remove any remaining yeast cells and debris.
2. Gel Filtration Chromatography:
-
Equilibrate a gel filtration chromatography column (e.g., Sephacryl S-100) with a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Load the clarified supernatant onto the column.
-
Elute the proteins with the equilibration buffer.
-
Collect fractions and assay for anti-listerial activity to identify the fractions containing rEntA.
3. Affinity Chromatography (Alternative/Additional Step):
-
For tagged recombinant proteins (e.g., His-tagged), affinity chromatography can be employed for higher purity.[5]
-
Use a suitable affinity column (e.g., Ni-NTA for His-tagged proteins) according to the manufacturer's instructions.
-
Elute the bound protein and collect fractions.
4. Purity Analysis:
-
Analyze the purity of the final rEntA preparation using SDS-PAGE.
Biosynthesis and Secretion Pathway
The production of class II bacteriocins like this compound in their native hosts involves a specific biosynthesis and secretion pathway. In recombinant systems, particularly those that secrete the protein, the expression vector typically includes a signal peptide that directs the synthesized protein through the host's secretion pathway.
General Biosynthesis Pathway of Class II Enterocins
Caption: Biosynthesis pathway of class II enterocins.
Conclusion
The protocols and data presented provide a framework for the successful large-scale production of recombinant this compound. The use of a codon-optimized gene in a Pichia pastoris expression system, coupled with high-density fermentation, has proven to be an effective strategy for achieving high yields of bioactive rEntA. These methods pave the way for the pre-industrial and industrial application of this compound as a potent anti-listerial agent in the food and pharmaceutical industries.
References
- 1. Biotechnical paving of recombinant this compound as the candidate of anti-Listeria agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotechnical paving of recombinant this compound as the candidate of anti-Listeria agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning, Production, and Functional Expression of the Bacteriocin this compound, Produced by Enterococcus faecium T136, by the Yeasts Pichia pastoris, Kluyveromyces lactis, Hansenula polymorpha, and Arxula adeninivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Enterocin A in Meat and Meat Products
Introduction
Enterocin (B1671362) A is a bacteriocin (B1578144) produced by strains of Enterococcus faecium. As a class IIa, or pediocin-like, bacteriocin, it exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including the critical foodborne pathogen Listeria monocytogenes.[1][2] This characteristic makes Enterocin A a promising biopreservative for the meat industry, offering a natural alternative to chemical preservatives to enhance product safety and extend shelf life.[3][4] These notes provide an overview of its application, quantitative efficacy data, and detailed protocols for laboratory and pilot-scale evaluation.
Mechanism of Action
This compound exerts its bactericidal effect by disrupting the integrity of the target cell's cytoplasmic membrane. The process involves the bacteriocin binding to a specific docking molecule, believed to be a mannose phosphotransferase system (Man-PTS) receptor, on the sensitive cell's surface. Following this initial binding, this compound inserts into the cell membrane, forming pores. This pore formation leads to the dissipation of the proton motive force (PMF), leakage of ions and essential molecules, and ultimately, cell death.
Application Methods and Efficacy
This compound can be applied to meat products through two primary methods:
-
Protective Culture: Direct inoculation of a bacteriocin-producing Enterococcus faecium strain into the meat product, such as in the formulation of fermented sausages.[1][3] The strain grows and produces enterocin in situ, providing continuous antimicrobial action.
-
Purified/Semi-Purified Additive: Addition of a cell-free supernatant or a purified enterocin preparation directly to the meat.[1][3] This method allows for a more standardized dosage and is suitable for surface application on raw meats or for incorporation into processed products.
The effectiveness of enterocins has been quantified in various meat matrices, demonstrating significant reductions in pathogen and spoilage bacteria counts.
Table 1: Efficacy of this compound and Related Enterocins in Meat Products
| Meat Product | Enterocin(s) & Concentration | Target Microorganism | Observed Effect | Reference(s) |
| Cooked Ham | Enterocins A & B (4800 AU/g) | Listeria spp. | 7.98 log cycle reduction | [2][5][6] |
| Chicken Breast | Enterocins A & B (4800 AU/cm²) | Listeria spp. | 5.26 log cycle reduction vs. control after 7 days at 7°C | [2][5][6] |
| Dry Fermented Sausage | Enterocins A & B | Listeria spp. | 1.13 log CFU/g reduction | [7] |
| Raw Beef | E. lactis 4CP3 culture (produces Enterocins A, B, P) | L. monocytogenes | Suppressed growth during 28 days of refrigerated storage | [8] |
| Sausage Model | Enterocin AS-48 (225 AU/g) | L. monocytogenes | Counts fell below detection limits by day 3 (regrowth later observed) | [9] |
| Raw Meat | Enterocin P (E. lactis Q1) | L. monocytogenes | Cell count decreased to 6.47 log units after 7 days (control was 7.25 log units after 14 days) | [1] |
Table 2: Efficacy of Enterocins in Combination with Hurdle Technologies
| Meat Product | Treatment | Target Microorganism | Observed Effect | Reference(s) |
| Dry-Cured Ham | Enterocins A & B + HPP (600 MPa) | L. monocytogenes | 2.52 log unit reduction after 1 day; pathogen absent after 5 days | [10] |
| Cooked Ham | Enterocin AS-48 (40 µg/g) + Nitrite/Nitrate | L. monocytogenes | Counts remained below detection levels during cold storage | [11] |
| Cooked Ham | Enterocin AS-48 (60 µg/g) + Sodium Pyrophosphate (0.15%) | L. monocytogenes | Counts reduced below detectable levels from day 1 of storage | [11] |
Experimental Protocols
The following protocols provide a framework for the production, quantification, and application of this compound for research purposes.
3.1 Protocol: Production and Partial Purification of this compound
-
Strain Activation: Culture a known this compound-producing strain, such as Enterococcus faecium CTC492, in MRS broth at 30-35°C for 18-24 hours.
-
Large-Scale Culture: Inoculate (2% v/v) a larger volume of optimized production medium (e.g., MRS broth supplemented with 2% sucrose (B13894) and 1% Tween 80 to enhance production and release) with the activated culture.[7] Incubate at 30°C for 18-24 hours without agitation.
-
Harvesting: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Preparation: Carefully decant the supernatant. To inactivate residual producer cells and potential proteolytic enzymes, adjust the pH of the cell-free supernatant (CFS) to 6.5-7.0 and heat-treat at 70°C for 20 minutes.[12]
-
Concentration (Optional): For a more concentrated preparation, the CFS can be subjected to ammonium (B1175870) sulfate (B86663) precipitation or tangential flow filtration.
-
Storage: Store the partially purified enterocin preparation at -20°C or -80°C for long-term stability.[7]
3.2 Protocol: Quantification of this compound Activity (Agar Well Diffusion Assay)
This method determines the antimicrobial activity in Arbitrary Units (AU/mL).
-
Indicator Strain Preparation: Prepare a fresh overnight culture of a sensitive indicator strain, such as Listeria innocua or Pediococcus acidilactici, in an appropriate broth (e.g., BHI broth).
-
Assay Plate Preparation: Inoculate molten (45°C) BHI agar (B569324) with the indicator culture (1% v/v), mix gently, and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Well Creation: Aseptically create uniform wells (6-8 mm diameter) in the seeded agar.
-
Sample Application: Prepare two-fold serial dilutions of the this compound preparation (from Protocol 3.1) in sterile phosphate (B84403) buffer. Add a fixed volume (e.g., 50-100 µL) of each dilution to the wells.
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Calculation of Activity: Observe the plates for clear zones of inhibition around the wells. The activity (AU/mL) is calculated as the reciprocal of the highest dilution that produces a distinct zone of inhibition.[12]
3.3 Protocol: Efficacy Testing in a Ground Meat Model
-
Meat Preparation: Obtain fresh, low-fat ground meat (e.g., beef, pork). To reduce background microflora, the meat can be irradiated or sourced from a highly controlled environment.
-
Pathogen Inoculation: Prepare a cocktail of relevant L. monocytogenes strains. Inoculate the meat to achieve a final concentration of approximately 10³-10⁴ CFU/g. Mix thoroughly for uniform distribution.
-
Treatment Application: Divide the inoculated meat into batches:
-
Packaging and Storage: Package the samples under conditions simulating retail use (e.g., vacuum-sealed or modified atmosphere) and store at refrigeration temperature (4°C).
-
Microbial Analysis: At specified time intervals (e.g., Day 0, 3, 7, 14), aseptically take a 10g sample from each batch. Homogenize the sample in 90mL of sterile peptone water. Perform serial dilutions and plate onto selective agar (e.g., Oxford or ALOA agar for L. monocytogenes).
-
Data Analysis: Enumerate colonies after incubation and calculate the CFU/g for each sample. Compare the log reduction in the treatment group relative to the control group over the storage period.
Visualized Workflows and Concepts
Experimental Workflow for Efficacy Testing
The following diagram outlines the typical workflow for evaluating the effectiveness of an this compound preparation in a meat product.
References
- 1. Enterocin: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Functionality of enterococci in meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cloning the Structural Gene of Enterocin A for Expression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cloning, expression, and characterization of the structural gene of Enterocin (B1671362) A, a bacteriocin (B1578144) with significant potential as a natural antimicrobial agent. The protocols outlined below are designed to be adaptable for various research and development applications, from basic expression studies to large-scale production for preclinical assessment.
Introduction
Enterocin A is a class IIa bacteriocin produced by strains of Enterococcus faecium. It exhibits potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes.[1] The increasing challenge of antibiotic resistance has spurred interest in bacteriocins like this compound as potential alternatives or adjuncts to conventional antibiotics in food preservation and clinical applications.[1][2] Heterologous expression of this compound is a crucial step for its detailed characterization and large-scale production, overcoming the limitations of low yields from native producers and the potential presence of virulence factors in some enterococcal strains.[1][3]
This document details the necessary steps for cloning the this compound structural gene (entA), expressing the recombinant protein in various host systems, and purifying the active bacteriocin.
Experimental Protocols
Isolation of Genomic DNA and Amplification of the entA Gene
Objective: To isolate high-quality genomic DNA from an this compound-producing Enterococcus faecium strain and amplify the mature entA coding sequence.
Materials:
-
Genomic DNA extraction kit (commercial kit recommended)
-
PCR primers specific for the mature entA gene (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
Protocol:
-
Culture the Enterococcus faecium strain overnight in an appropriate broth medium (e.g., MRS broth).
-
Isolate genomic DNA from the bacterial culture using a commercial genomic DNA extraction kit, following the manufacturer's instructions.
-
Design PCR primers to amplify the coding sequence of the mature this compound. The primers should incorporate restriction sites compatible with the chosen expression vector. For example:
-
Forward Primer: 5'-[Restriction Site 1]-[Start Codon]-AAG AAG ATT TTT TGG GTT GCA GTT-3'
-
Reverse Primer: 5'-[Restriction Site 2]-[Stop Codon]-TTA TTA GTT GTT GCT ACC ACC-3'
-
-
Perform PCR amplification of the entA gene using the isolated genomic DNA as a template. A typical PCR program would be:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperatures)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a DNA fragment of the expected size (approximately 150 bp for the mature entA gene).
-
Purify the PCR product from the agarose gel using a gel extraction kit.
Cloning of entA into an Expression Vector
Objective: To ligate the purified entA PCR product into a suitable expression vector.
Materials:
-
Purified entA PCR product
-
Expression vector (e.g., pET-22b for E. coli, pPICZαA for Pichia pastoris, or pMG36c for Lactococcus lactis)[1][4][5]
-
Restriction enzymes corresponding to the sites introduced in the PCR primers
-
T4 DNA Ligase and ligation buffer
-
Competent host cells (e.g., E. coli DH5α for cloning, E. coli BL21(DE3) or P. pastoris X-33 for expression)[1][5]
Protocol:
-
Digest both the purified entA PCR product and the expression vector with the selected restriction enzymes.
-
Purify the digested vector and insert to remove the restriction enzymes and buffer salts.
-
Perform a ligation reaction to insert the entA gene into the digested expression vector using T4 DNA Ligase.
-
Transform the ligation mixture into competent E. coli DH5α cells and plate on selective agar (B569324) plates (e.g., LB agar with the appropriate antibiotic).
-
Incubate the plates overnight at 37°C.
-
Select individual colonies and screen for the presence of the correct insert by colony PCR or restriction digestion of plasmid DNA isolated from overnight cultures.
-
Sequence the plasmid DNA from a positive clone to verify the integrity and correct orientation of the entA gene.
Expression of Recombinant this compound
Objective: To induce the expression of the recombinant this compound in the chosen host system.
A. Expression in E. coli
-
Transform the verified expression plasmid into an expression host strain like E. coli BL21(DE3).
-
Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of expression medium with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-30°C) to enhance protein solubility.
-
Harvest the cells by centrifugation.
B. Expression in Pichia pastoris [1]
-
Linearize the expression plasmid and transform it into competent P. pastoris X-33 cells by electroporation.
-
Select for positive transformants on appropriate selective plates.
-
Screen for high-expressing clones by small-scale expression trials.
-
For large-scale expression, grow a selected clone in BMGY medium to a high cell density.
-
Induce expression by transferring the cells to BMMY medium containing methanol (B129727) (typically 0.5-1.0%).
-
Continue incubation for 72-96 hours, adding methanol every 24 hours to maintain induction.
-
Harvest the culture supernatant by centrifugation, as the protein is typically secreted.
Purification of Recombinant this compound
Objective: To purify the expressed recombinant this compound.
A. Purification of His-tagged this compound [2]
-
Resuspend the harvested E. coli cell pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni²⁺-NTA affinity chromatography column equilibrated with binding buffer.[2]
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with elution buffer containing a high concentration of imidazole.
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Dialyze the purified protein against a suitable storage buffer.
B. Purification from Culture Supernatant (Non-tagged) [6][7]
-
Precipitate proteins from the culture supernatant using ammonium (B1175870) sulfate (B86663) (e.g., 75% saturation).[8]
-
Collect the precipitate by centrifugation and resuspend it in a minimal volume of buffer.
-
Desalt the protein solution by dialysis.
-
Apply the desalted sample to a cation-exchange chromatography column (e.g., SP Sepharose).[6][7][8]
-
Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and test for antimicrobial activity.
-
Pool the active fractions and further purify using hydrophobic interaction chromatography or reverse-phase HPLC if necessary.[6]
Antimicrobial Activity Assay
Objective: To determine the biological activity of the purified recombinant this compound.
Materials:
-
Purified recombinant this compound
-
Indicator strain (e.g., Listeria monocytogenes)
-
Appropriate broth and agar media (e.g., BHI)
-
Microtiter plates
-
Spectrophotometer
Protocol (Minimum Inhibitory Concentration - MIC Assay): [5]
-
Prepare a twofold serial dilution of the purified this compound in broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the indicator strain to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (no this compound) and negative (no bacteria) controls.
-
Incubate the plate at the optimal growth temperature for the indicator strain for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the indicator strain.[5]
Data Presentation
Table 1: Summary of Recombinant this compound Expression and Purification
| Host System | Vector | Promoter | Induction | Purification Method | Yield (mg/L) | Specific Activity (AU/mg) | Reference |
| E. coli BL21(DE3) | pET-22b | T7 | IPTG | Ni²⁺-NTA Affinity | ~10-20 | Not Reported | [5] |
| P. pastoris X-33 | pPICZαA | AOX1 | Methanol | Cation Exchange | ~30-40 | ~1.2 x 10⁶ | [1] |
| K. lactis GG799 | pKLAC2 | LAC4 | Galactose | Cation Exchange | ~25-35 | ~1.1 x 10⁶ | [1] |
| L. lactis | pMG36c | P32 | - | Cation Exchange | ~5-15 | Not Reported | [4] |
Table 2: Antimicrobial Activity of Recombinant this compound
| Indicator Organism | MIC (µg/mL) | Reference |
| Listeria monocytogenes | 0.1 - 2.5 | [5][9] |
| Staphylococcus aureus | 1.0 - 5.0 | [5] |
| Enterococcus faecalis | 2.5 - 10.0 | [5] |
| Clostridium perfringens | ~100 | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for cloning and expressing the this compound gene.
This compound Regulatory System (Three-Component)
Caption: Regulation of this compound production.[10][11]
References
- 1. Cloning, Production, and Functional Expression of the Bacteriocin this compound, Produced by Enterococcus faecium T136, by the Yeasts Pichia pastoris, Kluyveromyces lactis, Hansenula polymorpha, and Arxula adeninivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cloning, production and expression of the bacteriocin this compound produced by Enterococcus faecium PLBC21 in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization and Cloning of the Genes Encoding Enterocin 1071A and Enterocin 1071B, Two Antimicrobial Peptides Produced by Enterococcus faecalis BFE 1071 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potential of the enterocin regulatory system to control expression of heterologous genes in Enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Enterocin A: Application Notes and Protocols for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocin (B1671362) A is a class IIa bacteriocin, a group of ribosomally synthesized antimicrobial peptides produced by Enterococcus faecium.[1] It exhibits potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes.[1] Beyond its established role in food preservation, emerging research highlights the potential of Enterocin A and other enterocins as therapeutic agents due to their anticancer and immunomodulatory properties.[2] This document provides detailed application notes and protocols for researchers exploring the therapeutic applications of this compound.
Antimicrobial Applications
This compound's primary therapeutic potential lies in its antimicrobial activity. It is particularly effective against Gram-positive bacteria.[3]
Mechanism of Action
This compound, a class IIa bacteriocin, exerts its antimicrobial effect by forming pores in the cytoplasmic membrane of target bacteria. This process is initiated by the binding of this compound to the mannose phosphotransferase system (Man-PTS), which acts as a specific receptor on the bacterial cell surface.[3] Upon binding, this compound inserts into the cell membrane, leading to the formation of pores that disrupt the membrane potential and cause leakage of intracellular components, ultimately resulting in cell death.[3][4]
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity of enterocins can be quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Enterocin | Target Microorganism | MIC (µg/mL) | Reference |
| Enterocin E-760 | Listeria monocytogenes | 0.1 - 3.2 | [5] |
| Enterocin E-760 | Gram-negative bacteria (various) | 0.1 - 3.2 | [5] |
Experimental Protocol: Antimicrobial Activity Assay (Agar Well Diffusion Method)
This protocol is adapted from established methods for determining the antimicrobial activity of bacteriocins.
Materials:
-
This compound solution (of known concentration)
-
Target bacterial strain (e.g., Listeria monocytogenes)
-
Appropriate growth medium (e.g., BHI agar (B569324) for L. monocytogenes)
-
Sterile petri dishes
-
Sterile cork borer or pipette tips
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the target bacterial strain in a suitable broth medium to the mid-logarithmic phase.
-
Plate Preparation: Prepare agar plates with the appropriate growth medium. Seed the agar with the target bacterial culture.
-
Well Creation: Once the agar has solidified, create wells of a specific diameter (e.g., 6-8 mm) using a sterile cork borer.
-
Sample Application: Add a defined volume of the this compound solution to each well. A negative control (sterile broth or buffer) should also be included.
-
Incubation: Incubate the plates under optimal conditions for the target bacterium (e.g., 37°C for 24-48 hours for L. monocytogenes).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well. The size of the zone is indicative of the antimicrobial activity.
Anticancer Applications
Several studies have demonstrated the selective cytotoxic effects of enterocins against various cancer cell lines, suggesting their potential as anticancer agents.[2]
Mechanism of Action
The anticancer mechanism of enterocins is believed to involve the induction of apoptosis (programmed cell death). This is thought to be initiated by the interaction of the cationic enterocin with the negatively charged cancer cell membrane, leading to membrane permeabilization and the initiation of apoptotic signaling cascades. The intrinsic apoptotic pathway appears to be a key player, involving the regulation of Bcl-2 family proteins and the activation of caspases.
Quantitative Data: Cytotoxicity
The cytotoxic effects of enterocins are typically evaluated by determining the IC50 (half-maximal inhibitory concentration) value.
| Enterocin | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Enterocin OE-342 | HCT-116 (Colon) | 49.92 | [6] |
| Enterocin 12a | A549 (Lung) | 0.08 | |
| Enterocin 12a | HeLa (Cervical) | 1.54 | |
| Enterocin 12a | HCT-15 (Colon) | 1.07 | |
| Enterocin 12a | MG-63 (Osteosarcoma) | 2.1 |
Experimental Protocols
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
This compound solution
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
This compound solution
-
Cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Immunomodulatory Applications
Enterocins have been shown to modulate the immune response, suggesting their potential in treating inflammatory conditions or as adjuvants in cancer therapy.[6][7]
Mechanism of Action
The immunomodulatory effects of enterocins are thought to be mediated through their interaction with immune cells, such as macrophages. This interaction may involve Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways like NF-κB and MAPK.[8] This can result in the modulation of cytokine production, such as the inhibition of the pro-inflammatory cytokine TNF-α and the induction of the pro-inflammatory and anti-viral cytokine IFN-γ.[6]
Quantitative Data: Cytokine Modulation
The immunomodulatory effects of enterocins can be assessed by measuring changes in cytokine production.
| Enterocin | Cell Type | Treatment | Cytokine Change | Reference |
| Enterocin OE-342 | Human PBMCs | LPS-induced | TNF-α inhibited by 27.3% | [2] |
| Enterocin OE-342 | Human PBMCs | LPS-induced | IFN-γ induced by 69.5% | [2] |
Experimental Protocol: Cytokine Production Assay (ELISA)
This protocol is for quantifying the effect of this compound on cytokine production by immune cells.
Materials:
-
This compound solution
-
Immune cells (e.g., human Peripheral Blood Mononuclear Cells - PBMCs)
-
Cell culture medium
-
Lipopolysaccharide (LPS) for stimulation (optional)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IFN-γ)
-
Microplate reader
Procedure:
-
Cell Culture: Culture the immune cells in a suitable plate.
-
Treatment: Treat the cells with this compound at various concentrations. For studying anti-inflammatory effects, cells can be pre-treated with this compound before stimulation with an inflammatory agent like LPS.
-
Incubation: Incubate the cells for a specified period to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentration based on the standard curve and compare the levels between different treatment groups.
Formulation and Stability
For therapeutic applications, the formulation and stability of this compound are critical considerations. Enterocins are generally heat-stable and active over a range of pH values.[5] However, their stability can be affected by proteolytic enzymes.[5] Encapsulation techniques may be employed to protect this compound from degradation and to control its release.
Conclusion
This compound holds significant promise as a therapeutic agent due to its multifaceted biological activities. The protocols and data presented in this document provide a foundation for researchers to explore its antimicrobial, anticancer, and immunomodulatory potential. Further in-depth studies are warranted to fully elucidate the underlying molecular mechanisms and to develop effective and safe therapeutic strategies based on this compound.
References
- 1. Roles of TLR/MyD88/MAPK/NF-κB Signaling Pathways in the Regulation of Phagocytosis and Proinflammatory Cytokine Expression in Response to E. faecalis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer drugs induce caspase-8/FLICE activation and apoptosis in the absence of CD95 receptor/ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. mdpi.com [mdpi.com]
- 6. Roles of TLR/MyD88/MAPK/NF-κB Signaling Pathways in the Regulation of Phagocytosis and Proinflammatory Cytokine Expression in Response to E. faecalis Infection | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Roles of TLR/MyD88/MAPK/NF-κB Signaling Pathways in the Regulation of Phagocytosis and Proinflammatory Cytokine Expression in Response to E. faecalis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Optimizing culture conditions for maximum Enterocin A production"
Welcome to the technical support center for optimizing Enterocin A production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance the yield of this promising bacteriocin (B1578144). Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium for this compound production?
A1: While de Man, Rogosa, and Sharpe (MRS) broth is a commonly used and effective medium for the cultivation of Enterococcus species and subsequent this compound production, several modifications can significantly enhance yields. The composition of the culture medium greatly influences bacteriocin production. Supplementation with specific carbohydrates and nitrogen sources is a key strategy for optimization.
Q2: How does pH influence this compound production?
A2: pH is a critical parameter for maximizing this compound production. The optimal pH for bacteriocin synthesis may differ from the optimal pH for bacterial growth. For many Enterococcus strains, the optimal pH for growth is between 6.0 and 6.5, while the optimal pH for this compound production is often slightly more acidic, around 5.5 to 6.5.[1][2] It is crucial to monitor and control the pH throughout the fermentation process, as the production of lactic acid by the bacteria will naturally lower the pH.
Q3: What is the ideal temperature for producing this compound?
A3: The optimal temperature for this compound production is strain-dependent. Different enterocins have varying optimal production temperatures. For instance, some studies have shown maximal production of certain enterocins at temperatures as low as 25°C, while others report optimal yields at temperatures as high as 47°C.[3][4] It is recommended to perform a temperature optimization experiment for your specific Enterococcus strain.
Q4: Is aeration and agitation necessary for high-yield this compound production?
A4: Enterococcus species are facultative anaerobes. Generally, this compound production is favored under static or microaerophilic (low aeration) conditions.[3] While some agitation may be beneficial for ensuring homogenous distribution of nutrients and preventing cell sedimentation, vigorous agitation and high levels of aeration can be detrimental to bacteriocin synthesis.
Q5: At which growth phase is this compound production at its peak?
A5: this compound production is typically growth-associated, with maximum yields often observed during the late exponential or early stationary phase of bacterial growth.[2][5] After this point, the measured activity of this compound in the culture supernatant may decrease. This decline can be attributed to several factors, including degradation by proteases released by the producer strain or adsorption of the bacteriocin molecules to the surface of the producer cells.
Troubleshooting Guide
Q: I am observing good bacterial growth, but no or very low this compound activity. What could be the problem?
A: This is a common issue that can be attributed to several factors:
-
Suboptimal Induction: this compound production is often regulated by a quorum-sensing-like system, requiring a sufficient cell density to induce gene expression.[6] If the cell density is too low, the induction mechanism may not be triggered.
-
Incorrect pH: The pH of the culture medium may be optimal for growth but not for bacteriocin production. As mentioned in the FAQs, the optimal pH for this compound production can be more acidic than for growth.
-
Nutrient Limitation: While the medium may support cell growth, it might lack specific precursors or nutrients essential for this compound synthesis. The carbon-to-nitrogen (C/N) ratio is a critical factor to consider.[7][8][9][10]
-
Plasmid Loss: In some strains, the genes for bacteriocin production are located on plasmids. After prolonged cultivation, these plasmids can sometimes be lost, leading to a non-producing bacterial population.[11]
Q: The this compound activity in my culture supernatant is high, but I lose most of the activity after purification. Why is this happening?
A: Loss of activity during purification is a frequent challenge. Potential reasons include:
-
Protease Degradation: The crude cell-free supernatant may contain proteases that degrade this compound. The purification process might concentrate these proteases along with the bacteriocin, or changes in buffer conditions during purification could activate them. Consider adding protease inhibitors to your buffers.[12]
-
Adsorption to Surfaces: Bacteriocins can be hydrophobic and may adsorb to plasticware or chromatography resins, leading to significant losses. Pre-treating surfaces with a solution of bovine serum albumin (BSA) can help to mitigate this issue.[13]
-
pH and Temperature Instability: this compound is stable over a range of pH and temperatures, but extreme conditions during purification can lead to denaturation and loss of activity.[14] Ensure that the pH and temperature of your buffers are within the stable range for your specific this compound variant.
-
Inappropriate Purification Method: The chosen purification strategy may not be suitable for your specific enterocin. For example, some enterocins may not bind well to certain ion-exchange resins or may be denatured by the organic solvents used in reverse-phase chromatography.
Q: My agar (B569324) well diffusion assay is not showing clear zones of inhibition, or the results are inconsistent. What should I do?
A: Inconsistent results in antimicrobial activity assays can be frustrating. Here are some troubleshooting tips:
-
Indicator Strain Sensitivity: Ensure that your indicator strain is sensitive to this compound. The choice of indicator microorganism is critical for obtaining reliable results in bacteriocin quantification.[15]
-
Inoculum Density: The density of the indicator lawn is crucial. If the lawn is too dense, it may obscure small zones of inhibition. Conversely, a sparse lawn can lead to uneven growth and irregularly shaped zones.
-
Diffusion Issues: The viscosity of your sample or the agar concentration can affect the diffusion of this compound into the agar, leading to smaller or less defined zones.[16]
-
pH of the Sample: The pH of the cell-free supernatant being tested can affect the growth of the indicator strain, leading to false-positive or false-negative results. Neutralize the pH of your samples before performing the assay.
-
Interfering Substances: The crude supernatant may contain other substances besides this compound, such as lactic acid or hydrogen peroxide, which can also inhibit the growth of the indicator strain. It is important to confirm that the observed inhibition is due to the proteinaceous nature of the bacteriocin by treating a sample with a protease (e.g., proteinase K) as a negative control.
Data Presentation
Table 1: Optimal Culture Conditions for this compound Production by Enterococcus faecium
| Parameter | Optimal Value/Range | Reference(s) |
| pH | 6.5 | [3][4][17] |
| Temperature | 25 °C | [3][4][17] |
| Incubation Time | 48 hours | [3][4][17] |
| Inoculum Size | 20 mL (in 1 L) | [3][4][17] |
| Aeration | Static (0 rpm) | [3][4][17] |
| Carbon Source | 2.0% | [3][4][17] |
| Bile Salt Concentration | 5% | [3][4][17] |
Table 2: Influence of Media Components on this compound Production
| Media Supplement | Concentration | Effect on Production | Reference(s) |
| Molasses | 10% (v/v) | Increased cell viability and bacteriocin activity | [1][18][19] |
| Yeast Extract | 10 g/L | Enhanced cell viability and bacteriocin activity | [1][18][19] |
Experimental Protocols
Protocol 1: Preparation of MRS Broth
This protocol describes the preparation of de Man, Rogosa, and Sharpe (MRS) broth, a standard medium for the cultivation of Lactobacillus and Enterococcus species.
Materials:
-
Proteose peptone No. 3 or Polypeptone™: 10.0 g
-
Beef extract: 10.0 g
-
Yeast extract: 5.0 g
-
Dextrose: 20.0 g
-
Polysorbate 80: 1.0 g
-
Ammonium citrate: 2.0 g
-
Sodium acetate: 5.0 g
-
Magnesium sulfate: 0.1 g
-
Manganese sulfate: 0.05 g
-
Dipotassium phosphate: 2.0 g
-
Distilled or deionized water: 1000 mL
Procedure:
-
Suspend 55.15 g of the powdered MRS medium in 1000 mL of distilled or deionized water.
-
Heat the mixture with frequent agitation and boil for 1 minute to ensure complete dissolution of the components.
-
Dispense the medium into appropriate containers (e.g., flasks or test tubes).
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Allow the medium to cool to room temperature before inoculation.
Protocol 2: Agar Well Diffusion Assay for this compound Quantification
This protocol outlines the steps for quantifying the activity of this compound using the agar well diffusion method.
Materials:
-
Cell-free supernatant containing this compound
-
Sensitive indicator strain (e.g., Listeria monocytogenes)
-
Appropriate agar medium for the indicator strain (e.g., BHI agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips (for creating wells)
-
Sterile saline solution (0.85% NaCl)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Indicator Lawn: a. Grow the indicator strain in a suitable broth medium to the early exponential phase. b. Prepare a standardized inoculum of the indicator strain (e.g., by adjusting the turbidity to a 0.5 McFarland standard). c. Inoculate the surface of the agar plates by evenly spreading a defined volume of the standardized inoculum. Allow the plates to dry in a laminar flow hood.
-
Create Wells: a. Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer or the wide end of a sterile pipette tip.
-
Sample Preparation and Loading: a. Prepare serial twofold dilutions of the cell-free supernatant containing this compound in sterile saline solution. b. Carefully pipette a fixed volume (e.g., 50-100 µL) of each dilution into the wells.
-
Incubation: a. Incubate the plates under the optimal conditions for the indicator strain (e.g., 37°C for 18-24 hours).
-
Data Analysis: a. After incubation, measure the diameter of the clear zones of inhibition around each well. b. The bacteriocin activity is expressed in Arbitrary Units per milliliter (AU/mL). One AU is defined as the reciprocal of the highest dilution that shows a clear zone of inhibition.[20][21] c. Calculation: AU/mL = (Highest dilution factor) x (1000 µL / volume loaded in the well in µL)
Visualizations
Caption: Signaling pathway for this compound production.
Caption: Workflow for optimizing this compound production.
References
- 1. Insight into the pilot-scale fed-batch fermentation for production of Enterococcus faecium CW3801 using molasses-based medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iosrphr.org [iosrphr.org]
- 7. The effect of C/N ratio and its frequent addition on commensal and pathogenic bacterial abundances in shrimp Litopeaneus vanname gut in a biofloc system: Ratio and frequent addition interaction matters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microbial protein production from lactose-rich effluents through food-grade mixed cultures: Effect of carbon to nitrogen ratio and dilution rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of bacteriocin activity with bioassays carried out on solid and liquid substrates: assessing the factor "indicator microorganism" - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Assessing the antimicrobial activities of Ocins [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Screening, purification and characterization of thermostable, protease resistant Bacteriocin active against methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Partial purification and characterization of a broad‐spectrum bacteriocin produced by a Lactobacillus plantarum zrx03 isolated from infant's feces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield of Purified Enterocin A
Welcome to the technical support center for Enterocin (B1671362) A purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields of purified Enterocin A.
Frequently Asked Questions (FAQs)
Q1: My this compound production is low before I even start purification. What are the key factors in the fermentation/culture stage I should optimize?
A1: Low initial production is a primary cause of low final yield. Several factors during the fermentation stage are critical for maximizing this compound production. Key parameters to investigate include the culture medium composition, pH, temperature, aeration, and incubation time.[1][2] For instance, studies have shown that for some Enterococcus faecium strains, optimal production can be achieved at a pH of 6.5, a temperature of 25°C, with an incubation time of 48 hours, and under static (0 RPM) aeration conditions.[1][3] The composition of the growth medium, including carbon and nitrogen sources, is also crucial. Some studies have successfully used whey-based substrates supplemented with yeast extract to enhance production.[4][5]
Q2: I'm losing a significant amount of this compound during the initial extraction/precipitation steps. How can I improve recovery?
A2: The initial recovery of this compound from the culture supernatant is a critical step where significant losses can occur. A common method is ammonium (B1175870) sulfate (B86663) precipitation.[6][7] Ensure that the ammonium sulfate is added gradually to the cell-free supernatant, typically to a saturation of 50-70% (w/v), with continuous stirring at 4°C.[6][8] Incomplete precipitation can be a major source of loss. After precipitation, it is important to properly collect the pellet by centrifugation and carefully handle it to avoid discarding any of the product with the supernatant.
Q3: My yield drops dramatically after chromatographic purification. What are the common pitfalls?
A3: Chromatographic steps are essential for high purity but can also be a source of yield loss. This compound is often purified using cation-exchange chromatography followed by hydrophobic interaction chromatography.[9] It is crucial to ensure that the pH of the buffers and the sample are appropriate for binding to the column. For cation-exchange chromatography, a lower pH (e.g., 4.5) is often used to ensure the cationic nature of this compound and its binding to a negatively charged resin like SP Sepharose.[9] Incomplete elution or irreversible binding to the column can lead to low recovery. Optimizing the salt gradient for elution is key to achieving both good separation and high recovery.
Q4: Could the low yield be due to degradation of my this compound during purification?
A4: Yes, degradation is a potential issue. This compound is a peptide and can be susceptible to proteases present in the culture supernatant. Adding protease inhibitors during the initial extraction steps can help mitigate this.[10] Furthermore, this compound has optimal stability within a specific pH range. For example, some enterocins are stable between pH 5.0 and 8.7 but lose activity at more extreme pH values.[9] Prolonged exposure to harsh pH conditions during purification should be avoided. While many enterocins are thermostable, repeated freeze-thaw cycles of purified fractions should also be avoided to maintain activity.[9][11]
Troubleshooting Guides
Issue 1: Low Bioactivity in Crude Extract
If you are observing low antimicrobial activity in your cell-free supernatant before purification, consider the following troubleshooting steps.
| Possible Cause | Suggested Solution |
| Suboptimal Culture Conditions | Review and optimize fermentation parameters such as pH, temperature, and aeration. Refer to the optimized conditions in the data table below.[1][2] |
| Inappropriate Growth Medium | Ensure the medium provides necessary nutrients. Consider supplementing with sources like yeast extract, especially when using alternative substrates like cheese whey.[4][5] |
| Low-Producing Strain | Verify the identity and productivity of your Enterococcus strain. It's possible that the strain has lost its production capability through repeated subculturing. |
| Incorrect Incubation Time | Harvest the culture at the optimal time for this compound production, which may not coincide with maximum cell density. A time-course experiment to measure activity is recommended.[1] |
Issue 2: Poor Recovery After Purification Steps
This section provides guidance on troubleshooting yield loss during the purification workflow.
| Purification Step | Possible Cause | Suggested Solution |
| Ammonium Sulfate Precipitation | Incomplete precipitation. | Ensure the correct saturation of ammonium sulfate is reached and allow sufficient time for precipitation at a low temperature (e.g., 4°C overnight).[6] |
| Loss of precipitate. | Be meticulous during centrifugation and decanting of the supernatant. | |
| Cation-Exchange Chromatography | Poor binding to the column. | Check and adjust the pH of your sample and equilibration buffer to ensure this compound is positively charged (typically pH < 7.0).[9] |
| Incomplete elution. | Optimize the salt gradient (e.g., NaCl concentration) for elution. A steeper gradient might be necessary if the protein is binding too strongly. | |
| Hydrophobic Interaction Chromatography | Incorrect salt concentration for binding. | This technique relies on high salt concentrations to promote hydrophobic interactions. Ensure the salt concentration in your sample and loading buffer is appropriate. |
| Protein precipitation on the column. | Reduce the salt concentration in the loading buffer if precipitation is observed. | |
| General | Proteolytic degradation. | Add protease inhibitors to your buffers, especially during the initial stages of purification.[10] |
| pH instability. | Maintain the pH of all buffers within the known stability range of this compound.[9] |
Data Presentation
Table 1: Optimized Conditions for this compound Production by Enterococcus faecium
The following table summarizes optimized conditions for enhancing this compound production, based on experimental findings.
| Parameter | Optimized Value | Reference |
| pH | 6.5 | [1][3] |
| Temperature | 25 °C | [1][3] |
| Incubation Time | 48 hours | [1][3] |
| Aeration | 0 RPM (static) | [1][3] |
| Inoculum Size | 20 mL (in 1 L medium) | [1] |
| Carbon Concentration (Glucose) | 2.0% | [1] |
| Bile Salt Concentration | 5% | [1] |
Experimental Protocols
Protocol 1: Production of this compound in Broth Culture
This protocol outlines a general method for the production of this compound in a laboratory setting.
-
Inoculum Preparation: Prepare a fresh overnight culture of the this compound-producing Enterococcus strain in an appropriate broth medium (e.g., MRS broth).
-
Fermentation: Inoculate a larger volume of sterile production medium with the overnight culture. The optimal inoculum size may need to be determined experimentally, but a starting point is a 1-2% v/v inoculation.[1]
-
Incubation: Incubate the culture under optimized conditions (refer to Table 1). For example, incubate at 25°C for 48 hours under static conditions.[1][3]
-
Harvesting: After incubation, harvest the culture by centrifugation (e.g., 12,000 x g for 20 minutes at 4°C) to separate the bacterial cells from the supernatant containing this compound.[9]
-
Supernatant Collection: Carefully decant the cell-free supernatant, which will be the starting material for purification.
Protocol 2: Purification of this compound
This protocol describes a two-step chromatographic procedure for purifying this compound.
-
Cation-Exchange Chromatography:
-
Equilibrate an SP Sepharose Fast Flow column with 20 mM sodium phosphate (B84403) buffer at pH 4.5.[9]
-
Adjust the pH of the cell-free supernatant to 4.5 and load it onto the equilibrated column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound this compound using a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.
-
Collect fractions and test for antimicrobial activity to identify those containing this compound.
-
-
Hydrophobic-Interaction Chromatography:
-
Pool the active fractions from the cation-exchange step.
-
Equilibrate an Octyl Sepharose column with 40 mM K2HPO4 at pH 4.5.[9]
-
Add the pooled fractions to the column.
-
Wash the column with the equilibration buffer.
-
Elute this compound using a decreasing salt gradient or an organic solvent gradient (e.g., with isopropanol (B130326) or acetonitrile).
-
Collect fractions and assay for activity.
-
-
Purity Analysis: Assess the purity of the final sample by SDS-PAGE.
Visualizations
Caption: Experimental workflow for this compound production and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idosi.org [idosi.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Frontiers | Purification, Characterization, Identification, and Anticancer Activity of a Circular Bacteriocin From Enterococcus thailandicus [frontiersin.org]
- 7. Purification, Characterization, Identification, and Anticancer Activity of a Circular Bacteriocin From Enterococcus thailandicus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 11. The circular bacteriocin enterocin NKR-5-3B has an improved stability profile over nisin - PubMed [pubmed.ncbi.nlm.nih.gov]
"Improving the stability of Enterocin A at different pH and temperatures"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Enterocin A at different pH and temperatures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a bacteriocin (B1578144), a type of antimicrobial peptide produced by bacteria, in this case, by strains of Enterococcus faecium. It is classified as a Class IIa bacteriocin, which are small, heat-stable peptides.[1][2] Its stability is crucial for its potential application as a biopreservative in the food industry and as a therapeutic agent, as it needs to remain active under various processing and storage conditions, as well as in different physiological environments.[2][3]
Q2: What are the optimal pH and temperature conditions for this compound stability?
This compound generally exhibits high stability under acidic pH conditions and at elevated temperatures.[4] The maximum stability is typically observed at temperatures below 100°C and at acidic pH values.[5] For instance, one study found that recombinant this compound maintained full activity after 1 hour of treatment at 80°C within a pH range of 2-8.[4] However, activity can be lost at very low pH (e.g., below 3.0) and high pH (e.g., above 9.5).
Q3: What are the primary factors that cause degradation of this compound?
The primary factors affecting this compound stability are:
-
pH: Extreme pH values, both acidic and alkaline, can lead to a loss of activity.[6]
-
Temperature: While generally heat-stable, prolonged exposure to very high temperatures (e.g., autoclaving at 121°C) can reduce its activity.[7]
-
Proteolytic Enzymes: As a peptide, this compound is susceptible to degradation by proteases such as pepsin and trypsin.[4]
Q4: What methods can be used to improve the stability of this compound?
Several methods can be employed to enhance the stability of this compound:
-
Encapsulation: This technique involves entrapping this compound within a protective matrix, such as alginate, whey protein, or liposomes.[8][9][10] Encapsulation can shield the bacteriocin from harsh environmental conditions and proteolytic enzymes.[8]
-
Immobilization: Adsorbing this compound onto surfaces like cellulose (B213188) nanocrystals has been shown to increase its stability.
-
Genetic Engineering: Modifications to the peptide sequence can be made to enhance its intrinsic stability.
-
Use of Stabilizing Agents: The addition of certain excipients can help maintain the activity of this compound during storage and processing.
Q5: How does this compound exert its antimicrobial activity?
This compound, like other Class IIa bacteriocins, primarily acts by disrupting the cell membrane of target bacteria.[1][11] The proposed mechanism involves the following steps:
-
Binding: The cationic peptide electrostatically interacts with the negatively charged components of the bacterial cell envelope.
-
Receptor Recognition: It then binds to a specific receptor on the cell surface, often the mannose phosphotransferase system (Man-PTS).[3][11]
-
Pore Formation: This binding triggers a conformational change, leading to the insertion of the bacteriocin into the cell membrane and the formation of pores.
-
Cell Death: The formation of pores disrupts the membrane potential, leading to the leakage of essential ions and metabolites, and ultimately, cell death.[12]
Data Presentation
Table 1: Stability of this compound at Different Temperatures
| Temperature (°C) | Incubation Time | Residual Activity (%) | Reference |
| 4 | 60 days | Partially declined | [13] |
| 25 | 48 hours | Optimal for production | [14][15] |
| 30 - 90 | 20 min | Stable | [13] |
| 100 | 5 min | Retained activity | [6] |
| 100 | 15 min | Retained activity | [16] |
| 100 | 20 min | Stable | [7] |
| 121 | 10 min | Retained activity | [13] |
| 121 | 15 min | 25% loss of activity | [7] |
Table 2: Stability of this compound at Different pH Values
| pH | Incubation Conditions | Residual Activity (%) | Reference |
| 2.0 - 10.0 | 1 hour at 80°C | Maintained full activity (pH 2-8) | [4] |
| < 3.0 | 2h and 24h at 37°C; 20 min at 90°C | Activity lost | [6] |
| 3.0 - 11.0 | 30 min at 37°C | Stable | [13] |
| 4.0 - 10.0 | 24 hours at 10°C | Retained at least 80% activity | [16] |
| 5.0 - 8.7 | 2h and 24h at 37°C; 20 min at 90°C | Stable | [6] |
| > 9.5 | 2h and 24h at 37°C; 20 min at 90°C | Activity lost | [6] |
| 2 - 9 | Not specified | Stable, but 80% loss at pH 2 and 60% loss at pH 9 | [17] |
Experimental Protocols
Protocol 1: Thermal and pH Stability Assay of this compound
This protocol outlines the steps to determine the stability of this compound under different temperature and pH conditions.
Materials:
-
Purified or partially purified this compound solution
-
Sterile nutrient broth (e.g., MRS broth)
-
Sterile 1 M HCl and 1 M NaOH
-
Water bath or incubator
-
Autoclave
-
pH meter
-
Indicator strain (e.g., Listeria monocytogenes)
-
Agar (B569324) plates (e.g., BHI agar)
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile tips
Methodology:
Part A: Thermal Stability
-
Aliquot 1 mL of the this compound solution into sterile microcentrifuge tubes.
-
Incubate the tubes at different temperatures (e.g., 40, 60, 80, 100°C) for a defined period (e.g., 20, 30, 60 minutes).[13][18] For testing stability at 121°C, use an autoclave for 15 minutes.[13]
-
A control tube should be kept at 4°C.
-
After incubation, cool the samples to room temperature.
-
Determine the residual antimicrobial activity of the treated and control samples using an agar well diffusion assay or a microtiter plate assay against a sensitive indicator strain.
Part B: pH Stability
-
Adjust the pH of the this compound solution to various values (e.g., 2, 4, 6, 8, 10) using sterile 1 M HCl or 1 M NaOH.[18]
-
Incubate the pH-adjusted samples at a constant temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).[6]
-
After incubation, neutralize the pH of all samples to 7.0.
-
Determine the residual antimicrobial activity of the treated samples and a non-pH-adjusted control using an appropriate activity assay.
Protocol 2: Microencapsulation of this compound using Alginate
This protocol provides a basic method for encapsulating this compound in alginate beads to improve its stability.
Materials:
-
Purified this compound solution
-
Sodium alginate powder
-
Calcium chloride (CaCl₂)
-
Sterile distilled water
-
Syringe with a needle
-
Magnetic stirrer and stir bar
-
Beakers
Methodology:
-
Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in sterile distilled water with constant stirring until fully dissolved.
-
Add the this compound solution to the sodium alginate solution to achieve the desired final concentration. Mix gently to ensure homogeneity.
-
Prepare a 0.1 M calcium chloride solution in a separate beaker.
-
Using a syringe, drop the this compound-alginate mixture into the calcium chloride solution from a height of about 10-15 cm. Alginate beads will form upon contact with the CaCl₂ solution.
-
Allow the beads to harden in the CaCl₂ solution for about 30 minutes with gentle stirring.
-
Collect the beads by filtration or decantation and wash them with sterile distilled water to remove excess calcium chloride.
-
The encapsulated this compound can then be stored or used in stability and activity assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity after purification | - Protease contamination- Extreme pH during elution- Inappropriate storage temperature | - Add protease inhibitors during purification.- Use buffers with a pH range where this compound is stable (typically acidic to neutral).- Store purified this compound at -20°C or -80°C. |
| No or reduced zone of inhibition in activity assay | - Inactive this compound- Resistant indicator strain- Incorrect assay conditions | - Verify the activity of the stock solution.- Use a known sensitive indicator strain.- Ensure the agar depth, inoculum concentration, and incubation conditions are optimal. |
| Inconsistent results in stability assays | - Inaccurate temperature or pH control- Variation in incubation times- Pipetting errors | - Calibrate thermometers and pH meters regularly.- Use a timer for precise incubation periods.- Use calibrated micropipettes and proper pipetting techniques. |
| Encapsulated this compound shows low activity | - Low encapsulation efficiency- Poor release of this compound from the matrix | - Optimize the encapsulation parameters (e.g., alginate concentration, dropping rate).- Test different encapsulating materials.- Evaluate the release kinetics of this compound from the beads. |
Visualizations
Caption: Mechanism of action of this compound against a target bacterium.
Caption: Workflow for assessing the pH and thermal stability of this compound.
Caption: Troubleshooting decision tree for loss of this compound activity.
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterocin: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterococcus spp. as a Producer and Target of Bacteriocins: A Double-Edged Sword in the Antimicrobial Resistance Crisis Context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Screening of bacteriocin-producing dairy Enterococcus strains using low-cost culture media [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Encapsulation of Bacteriocin-Producing, Lactic Acid Bacteria for Enhanced Safety of High Risk Foods | National Agricultural Library [nal.usda.gov]
- 10. Optimizing microencapsulation of nisin with sodium alginate and guar gum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Characterization and profiling of bacteriocin-like substances produced by lactic acid bacteria from cheese samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iosrphr.org [iosrphr.org]
- 17. researchgate.net [researchgate.net]
- 18. Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Heterologous Expression of Enterocin A
Welcome to the technical support center for the heterologous expression of Enterocin (B1671362) A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the heterologous expression of Enterocin A?
A1: The most frequent challenges include:
-
Low Yield: The expression levels of this compound in heterologous hosts are often significantly lower than in the native Enterococcus species.[1][2]
-
Host Cell Toxicity: While this compound appears less toxic to E. coli than other enterocins like Enterocin B, high expression levels can still potentially affect host cell viability.[3]
-
Inclusion Body Formation: As a peptide, this compound can be prone to aggregation and forming insoluble inclusion bodies, especially under high expression conditions.
-
Codon Usage Bias: The codon usage of the Enterococcus gene encoding this compound may not be optimal for efficient translation in common heterologous hosts like E. coli.[4][5]
-
Post-Translational Modifications (PTMs): Some bacteriocins require specific PTMs for full activity, which may not be present in the heterologous host.[6][7] this compound is a class IIa bacteriocin (B1578144), which generally undergoes fewer modifications than class I bacteriocins.[1]
-
Purification Difficulties: The hydrophobic nature of some bacteriocins can complicate purification processes.[8]
Q2: Which heterologous expression systems are suitable for this compound production?
A2: Escherichia coli is the most commonly used host for the heterologous expression of bacteriocins due to its well-characterized genetics and the availability of numerous expression vectors and strains.[1][2][9] Lactic Acid Bacteria (LAB) such as Lactococcus lactis and various Lactobacillus species have also been explored as hosts, offering the advantage of being generally recognized as safe (GRAS).[6][10][11]
Q3: How can I improve the yield of soluble this compound?
A3: To improve the yield of soluble this compound, consider the following strategies:
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., 18-25°C) and reducing the inducer concentration (e.g., IPTG) can slow down protein synthesis, promoting proper folding and reducing the formation of inclusion bodies.[8][12]
-
Use a Fusion Partner: Fusing this compound to a highly soluble protein like Green Fluorescent Protein (GFP) or a cellulose-binding domain (CBD) can enhance its solubility and simplify purification.[3][8]
-
Codon Optimization: Optimizing the codon usage of the this compound gene for the chosen expression host can significantly improve translational efficiency.[13][14][15]
-
Choose the Right Host Strain: Different E. coli strains have varying capacities for expressing recombinant proteins. It is advisable to test several strains to find the optimal one for this compound expression.[1]
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the recombinant protein.
Troubleshooting Guides
Problem 1: Low or No Expression of this compound
| Possible Cause | Suggested Solution |
| Codon Bias | Synthesize a codon-optimized version of the this compound gene for your specific expression host (e.g., E. coli K-12).[4][5] |
| Promoter Leakiness/Toxicity | Use a tightly regulated promoter system. For T7-based systems, use host strains like BL21(DE3)pLysS or BL21-AI to reduce basal expression. Adding glucose to the growth medium can also help repress basal expression from the lac promoter.[12] |
| Inefficient Transcription/Translation | Ensure your expression vector contains a strong promoter and a robust ribosome binding site (RBS). |
| mRNA Instability | Analyze the 5' region of your mRNA for secondary structures that might hinder translation and consider optimizing the sequence to minimize these.[13] |
| Plasmid Instability | Ensure consistent antibiotic selection throughout your culture. Consider using a lower copy number plasmid.[12] |
Problem 2: this compound is Expressed as Insoluble Inclusion Bodies
| Possible Cause | Suggested Solution |
| High Expression Rate | Lower the induction temperature to 18-25°C and reduce the inducer concentration (e.g., 0.1-0.2 mM IPTG).[8][12] |
| Hydrophobic Nature of the Peptide | Express this compound with a highly soluble fusion partner, such as Green Fluorescent Protein (GFP) or Maltose Binding Protein (MBP).[8] |
| Incorrect Disulfide Bond Formation | If disulfide bonds are required, consider using expression hosts that facilitate their formation in the cytoplasm (e.g., Origami™ or Rosetta-gami™ strains). |
| Sub-optimal Culture Medium | Test different growth media. Richer media like Terrific Broth (TB) or Super Broth (SB) can sometimes improve soluble protein yield, although simpler media like M9 may also be effective.[1][12] |
Problem 3: Low Antimicrobial Activity of Purified this compound
| Possible Cause | Suggested Solution |
| Misfolded Protein | Inclusion bodies often contain misfolded protein. If you are purifying from inclusion bodies, a refolding step is necessary. This typically involves solubilizing the protein in a strong denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride) followed by gradual removal of the denaturant. |
| Lack of Necessary Post-Translational Modifications | While this compound is a class IIa bacteriocin and generally requires minimal modification, ensure that your expression host can perform any necessary processing, such as leader peptide cleavage. If not, in-vitro enzymatic cleavage may be required.[3] |
| Degradation by Proteases | Add protease inhibitors during cell lysis and purification. Perform purification steps at low temperatures (4°C). |
| Improper Purification Conditions | Enterocins can be sensitive to extreme pH. Ensure that the pH of your buffers is within the stable range for this compound activity (typically pH 3-10).[16] |
Quantitative Data Summary
The following table summarizes quantitative data related to the heterologous expression of bacteriocins, providing a reference for expected yields and activity improvements.
| Bacteriocin/System | Parameter | Value | Reference |
| GFP-Mundticin ST4SA in E. coli | Yield of Fusion Protein | ~153.30 mg/L | [8] |
| GFP-Mundticin ST4SA in E. coli | Yield of Active Bacteriocin | ~12.4 mg/L | [8] |
| This compound Regulatory System (gusA reporter) | Fold Increase in Activity | 20-fold | [17] |
| This compound in Lactobacillus casei | Production relative to native strain | 1.1 to 6.3 times lower | [11] |
Experimental Protocols
Protocol 1: Codon Optimization of this compound Gene
-
Obtain the amino acid sequence of the mature this compound peptide.
-
Use a codon optimization tool (e.g., GeneArt, JCat, or VectorBuilder's tool) to generate a DNA sequence optimized for your expression host (e.g., E. coli K-12).[5][13][14]
-
Key parameters for optimization include:
-
Replacing rare codons with frequently used ones in the host.[13][15]
-
Adjusting GC content to be optimal for the host.
-
Avoiding mRNA secondary structures, especially near the 5' end.[13]
-
Removing sequences that could be mistaken for regulatory elements in the host (e.g., cryptic splice sites, polyadenylation signals).
-
-
Incorporate necessary sequences for cloning (restriction sites) and expression (e.g., a start codon, a stop codon, and sequences for affinity tags if desired).
-
Synthesize the optimized gene through a commercial service.
Protocol 2: Expression and Purification of His-tagged this compound from E. coli
-
Cloning: Clone the codon-optimized this compound gene into an expression vector (e.g., pET series) containing an N-terminal His-tag.
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression:
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate to pellet cell debris.
-
-
Purification:
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged this compound with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Confirm its activity using an agar (B569324) well diffusion assay against a sensitive indicator strain like Listeria monocytogenes.
Visualizations
Caption: Regulation of this compound production.
Caption: General workflow for heterologous expression.
References
- 1. Frontiers | Heterologous Expression of Biopreservative Bacteriocins With a View to Low Cost Production [frontiersin.org]
- 2. Molecular Characterization and Heterologous Production of the Bacteriocin Peocin, a DNA Starvation/Stationary Phase Protection Protein, from Paenibacillus ehimensis NPUST1 [mdpi.com]
- 3. Heterologous expression of this compound, a bacteriocin from Enterococcus faecium, fused to a cellulose-binding domain in Escherichia coli results in a functional protein with inhibitory activity against Listeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing a codon optimization method for improved expression of recombinant proteins in actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous expression of enterocin AS-48 in several strains of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Heterologous Expression of the Class IIa Bacteriocins, Plantaricin 423 and Mundticin ST4SA, in Escherichia coli Using Green Fluorescent Protein as a Fusion Partner [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization and heterologous expression of the genes encoding this compound production, immunity, and regulation in Enterococcus faecium DPC1146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cloning strategies for heterologous expression of the bacteriocin this compound by Lactobacillussakei Lb790, Lb. plantarum NC8 and Lb. casei CECT475 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 14. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 15. Codon Optimization - GENEWIZ from Azenta Life Sciences [genewiz.com]
- 16. mdpi.com [mdpi.com]
- 17. Potential of the enterocin regulatory system to control expression of heterologous genes in Enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Enterocin A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Enterocin (B1671362) A and encountering bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is Enterocin A and what is its mechanism of action?
A1: this compound is a class IIa bacteriocin (B1578144), a type of antimicrobial peptide produced by Enterococcus species.[1][2] It primarily targets Gram-positive bacteria.[1] Its mechanism of action involves binding to the mannose phosphotransferase system (Man-PTS) on the surface of susceptible bacteria.[3][4] This interaction leads to the formation of pores in the cell membrane, causing leakage of intracellular components and ultimately cell death.[3]
Q2: Which bacteria are typically susceptible to this compound?
A2: this compound is known to be active against a range of Gram-positive bacteria, including important foodborne pathogens and spoilage organisms such as Listeria monocytogenes, Staphylococcus aureus, Clostridium species, and other Enterococcus and Lactobacillus species.[1][2]
Q3: My target bacterium, which was previously susceptible to this compound, is now showing resistance. What could be the cause?
A3: The most common cause of acquired resistance to class IIa bacteriocins like this compound is related to its target, the mannose phosphotransferase system (Man-PTS).[3][5] Resistance can arise from:
-
Mutations in the Man-PTS genes: Specific mutations in the genes encoding the IIC and IID components of the Man-PTS can prevent this compound from binding effectively.[5][6]
-
Downregulation of Man-PTS expression: The bacterium may reduce the expression of the Man-PTS genes, thereby decreasing the number of available targets for this compound on the cell surface.[5]
The frequency of spontaneous resistance to class IIa bacteriocins in Enterococcus faecium has been observed to be in the range of 10⁻⁴ to 10⁻⁵.
Q4: Can this compound be effective against Gram-negative bacteria?
A4: Generally, this compound alone is not effective against Gram-negative bacteria because their outer membrane prevents the bacteriocin from reaching its target on the cytoplasmic membrane. However, studies have shown that when combined with agents that permeabilize the outer membrane, such as essential oils, this compound can exhibit synergistic activity against Gram-negative bacteria like Escherichia coli.[7][8]
Troubleshooting Guide: Investigating and Overcoming this compound Resistance
Problem: Reduced or no inhibitory activity of this compound against a previously susceptible bacterial strain.
Step 1: Confirm Resistance with Minimum Inhibitory Concentration (MIC) Testing
The first step is to quantify the level of resistance by determining the Minimum Inhibitory Concentration (MIC) of this compound against your target strain and comparing it to the original, susceptible strain.
-
Prepare this compound Stock Solution: Prepare a stock solution of purified this compound in a suitable sterile solvent (e.g., sterile deionized water) at a concentration at least double the highest concentration to be tested.
-
Prepare Microtiter Plate: Add 100 µL of appropriate sterile broth medium (e.g., Brain Heart Infusion broth) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. Column 11 will serve as a positive control (no this compound), and column 12 as a negative control (no bacteria).
-
Prepare Bacterial Inoculum: Culture the target bacterium overnight in the appropriate broth. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Incubate the plate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth of the bacterium is observed.[9]
Step 2: Investigate the Mechanism of Resistance - Assess Man-PTS Function
Since resistance is often linked to a non-functional Man-PTS, assessing the ability of the resistant strain to utilize mannose can provide evidence for this mechanism. A common method is to measure the uptake of a radiolabeled glucose analog that is transported by the Man-PTS.
-
Cell Preparation: Grow both the susceptible (wild-type) and resistant strains to the mid-exponential phase in a broth medium without glucose. Harvest the cells by centrifugation, wash them twice with a phosphate (B84403) buffer, and resuspend them in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 1.0).
-
Assay Initiation: Equilibrate the cell suspensions at the desired temperature (e.g., 30°C) for 5 minutes. To start the uptake assay, add [¹⁴C]-labeled 2-deoxy-D-glucose to a final concentration of 50 µM.
-
Sampling: At various time intervals (e.g., 0, 30, 60, 90, and 120 seconds), take 100 µL aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane filter.
-
Washing: Rapidly wash the filters with 5 mL of ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of 2-DG uptake. A significantly reduced or absent uptake in the resistant strain compared to the wild-type strain suggests a defect in the Man-PTS.
Step 3: Overcoming Resistance with Combination Therapy
If resistance is confirmed, a promising strategy is to use this compound in combination with other antimicrobial agents to achieve a synergistic effect. Synergy occurs when the combined effect of two agents is greater than the sum of their individual effects.
-
Determine Individual MICs: First, determine the MIC of this compound and the second antimicrobial agent (e.g., another bacteriocin, an essential oil, or a conventional antibiotic) individually, as described in the MIC determination protocol.
-
Prepare Combination Plate: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the second agent along the y-axis. This creates a matrix of different concentration combinations of the two agents.[7]
-
Inoculation and Incubation: Inoculate the plate with the resistant bacterial strain at a final concentration of ~5 x 10⁵ CFU/mL and incubate for 18-24 hours.[7]
-
Data Collection: After incubation, determine the MIC of each agent in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two agents.[8]
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of Agent A + FIC of Agent B
-
-
Interpret the Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[7]
-
Quantitative Data on Synergistic Combinations
The following tables summarize quantitative data from studies demonstrating the synergistic effects of this compound with other antimicrobial compounds.
Table 1: Synergistic Effect of this compound and Thyme Essential Oil against Listeria monocytogenes [8]
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 4.57 | 0.9 | <0.5 | Synergy |
| Thyme Essential Oil | 3.6 | 1.2 |
Table 2: Synergistic Effect of this compound and Thyme Essential Oil against Escherichia coli O157:H7 [7]
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Interpretation |
| This compound | No activity | Not specified | Synergy observed |
| Thyme Essential Oil | 2.2 | 0.71 |
Table 3: Synergistic and Partial Synergistic Effects of Enterocin Combinations against Clostridium perfringens [2][10]
| Combination | FIC Index | Effect |
| This compound + Enterocin L50A | 0.37 | Synergy |
| This compound + Enterocin L50B | 0.5 | Synergy |
| Enterocin P + Enterocin L50A | 0.05 | Synergy |
| Enterocin P + Enterocin L50B | 0.15 | Synergy |
| This compound + Enterocin B | 0.56 | Partial Synergy |
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Logical flow of a checkerboard synergy assay.
References
- 1. Synergy of the Bacteriocin AS-48 and Antibiotics against Uropathogenic Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Bacteriocins Targeting the Mannose Phosphotransferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced bactericidal effect of this compound in combination with thyme essential oils against L. monocytogenes and E. coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced bactericidal effect of this compound in combination with thyme essential oils against L. monocytogenes and E. coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effect of Essential Oils and Enterocin Produced by Enterococcus faecalis MSW5 against Foodborne Pathogens -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 10. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for Industrial-Scale Enterocin A Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing industrial-scale Enterocin (B1671362) A fermentation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Enterocin A fermentation experiments.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| ETN-A-001 | Low this compound Yield Despite Optimal Media Conditions | 1. Suboptimal pH: The pH may have drifted from the optimal range for production (typically around 6.5)[1].2. Incorrect Incubation Time/Temperature: The fermentation may have been stopped too early or too late, or the temperature may not be optimal (around 25°C)[1].3. Inadequate Inoculum Size: The initial concentration of the producer strain may be too low.4. Product Adsorption: this compound can adsorb to the producer cells, reducing the measurable activity in the supernatant[2][3].5. Strain Instability: The production strain may have lost its bacteriocin-producing capabilities over successive subcultures. | 1. pH Monitoring and Control: Implement real-time pH monitoring and automated control to maintain the optimal pH throughout the fermentation.2. Optimize Fermentation Time and Temperature: Conduct time-course experiments to determine the peak of this compound production for your specific strain and conditions.3. Standardize Inoculum: Develop a standardized protocol for inoculum preparation to ensure a consistent starting cell density.4. pH-Mediated Desorption: After fermentation, adjust the pH of the culture to a more acidic level (e.g., pH 2.0) to facilitate the release of cell-adsorbed enterocin before downstream processing[3].5. Master Cell Bank: Maintain a well-characterized master cell bank and limit the number of subcultures to prevent strain degradation. |
| ETN-A-002 | Inconsistent Fermentation Results Between Batches | 1. Variability in Media Components: Inconsistent quality or preparation of media components can lead to batch-to-batch variation.2. Inconsistent Inoculum: Variations in the age, viability, or metabolic state of the inoculum.3. Fluctuations in Fermentation Parameters: Even minor deviations in temperature, pH, or aeration can impact results.4. Contamination: The presence of competing microorganisms can inhibit the growth of the producer strain or degrade the produced enterocin. | 1. Standardize Media Preparation: Use high-quality, certified media components and follow a strict, documented protocol for media preparation.2. Consistent Inoculum Preparation: Implement a standardized protocol for inoculum development, including specific growth phase, cell density, and number of passages.3. Process Automation and Control: Utilize automated bioreactors with tight control over key fermentation parameters.4. Aseptic Technique and Sterilization: Reinforce strict aseptic techniques and validate sterilization protocols for all equipment and media. Regularly monitor for contamination. |
| ETN-A-003 | Difficulty in Scaling Up from Lab to Industrial-Scale | 1. Oxygen Transfer Limitations: Oxygen transfer efficiency decreases as the fermenter volume increases[].2. Mixing Inefficiencies: Achieving homogenous mixing in large bioreactors is challenging, leading to gradients in temperature, pH, and nutrient distribution[].3. Shear Stress: Increased agitation in large fermenters can cause shear stress, damaging the cells.4. Downstream Processing Challenges: Methods used for purification at the lab scale may not be scalable or cost-effective for large volumes[][6]. | 1. Optimize Aeration and Agitation: Characterize the oxygen transfer rate (kLa) in the large-scale bioreactor and adjust agitation and aeration rates accordingly. Consider using oxygen-enriched air.2. Bioreactor Design and Impeller Selection: Use appropriately designed bioreactors with multiple impellers to ensure proper mixing.3. Shear Stress Studies: Conduct studies to determine the optimal agitation speed that balances mixing efficiency with minimal cell damage.4. Scalable Downstream Processing: Develop a downstream processing strategy that is scalable and economically viable, such as tangential flow filtration and scalable chromatography methods. |
| ETN-A-004 | Contamination of the Fermentation Broth | 1. Inadequate Sterilization: Incomplete sterilization of the fermenter, media, or transfer lines.2. Compromised Aseptic Barrier: Leaks in seals, gaskets, or connections.3. Contaminated Inoculum: The seed culture may be contaminated.4. Airborne Contamination: Non-sterile air entering the fermenter. | 1. Validate Sterilization Cycles: Use biological indicators to validate the effectiveness of sterilization protocols.2. Regular Maintenance and Integrity Testing: Implement a preventive maintenance schedule for the bioreactor and perform regular integrity testing of all seals and connections.3. Screen Inoculum: Perform purity checks on the inoculum before introducing it to the main fermenter.4. Sterile Air Filtration: Ensure the use of validated sterile air filters and regularly check their integrity. |
Frequently Asked Questions (FAQs)
Strain and Culture
-
Q1: What is the recommended producer strain for high this compound yield?
-
Q2: How should I maintain my producer strain for consistent performance?
-
A2: It is crucial to maintain a master cell bank stored at -80°C. For routine experiments, create a working cell bank to avoid excessive subculturing from the master stock, which can lead to strain degradation and loss of bacteriocin (B1578144) production.
-
Media Composition
-
Q3: What is a standard medium for this compound fermentation?
-
Q4: Are there any cost-effective alternatives to MRS broth for industrial-scale production?
Fermentation Parameters
-
Q5: What are the optimal pH and temperature for this compound production?
-
Q6: Is aeration necessary for this compound fermentation?
-
A6: Enterococci are facultative anaerobes. While some studies suggest that static conditions (no aeration) are optimal for this compound production[1], the specific requirements may vary depending on the strain and bioreactor setup.
-
Downstream Processing and Analysis
-
Q7: How can I quantify the amount of this compound produced?
-
A7: The agar (B569324) well diffusion assay is a standard method for quantifying bacteriocin activity. It involves measuring the zone of inhibition of a sensitive indicator strain (e.g., Listeria monocytogenes) caused by the enterocin-containing supernatant[11][12].
-
-
Q8: What is a common method for purifying this compound?
-
A8: A multi-step process involving ammonium (B1175870) sulfate (B86663) precipitation followed by cation-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying this compound[13][14].
-
Quantitative Data Summary
Table 1: Optimal Fermentation Parameters for this compound Production by Enterococcus faecium
| Parameter | Optimal Value | Reference(s) |
| pH | 6.5 | [1] |
| Temperature | 25°C | [1] |
| Incubation Time | 48 hours | [1] |
| Aeration | 0 rpm (static) | [1] |
| Inoculum Size | 20 mL (for 1L culture) | [1] |
| Carbon Concentration (Glucose) | 2.0% | [1] |
| Bile Salt Concentration | 0.5% | [1] |
Table 2: Comparison of Enterocin Production in Different Media
| Medium | Producer Strain | Relative Enterocin Yield | Reference(s) |
| MRS Broth | Enterococcus faecium strains | High | [9] |
| Cheese Whey | Enterococcus faecium strains | Moderate (lower than MRS) | [9] |
| Skimmed Milk | Enterococcus faecium strains | Moderate (lower than MRS) | [9] |
| Low-cost medium (corn steep liquor, peptone, yeast extract, sucrose) | Enterococcus strains | Promising for screening | [10] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay for this compound Activity
-
Preparation of Indicator Lawn:
-
Prepare a fresh overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes) in an appropriate broth medium.
-
Aseptically add a standardized volume of the indicator culture to molten soft agar (e.g., MRS with 0.75% agar) held at approximately 45-50°C.
-
Immediately pour the seeded soft agar onto a pre-poured base of solid agar in a petri dish and allow it to solidify completely.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer or a wide-bore pipette tip, create wells of a uniform diameter (e.g., 6-8 mm) in the solidified agar.
-
Carefully pipette a known volume (e.g., 50-100 µL) of the cell-free supernatant from the this compound fermentation into each well.
-
-
Incubation and Measurement:
-
Incubate the plates under conditions suitable for the indicator strain (e.g., 37°C for 24 hours).
-
After incubation, measure the diameter of the clear zone of inhibition around each well. The activity is often expressed in Arbitrary Units per milliliter (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.
-
Protocol 2: Biomass Determination by Dry Cell Weight
-
Sample Collection:
-
Aseptically withdraw a known volume of the fermentation broth.
-
-
Cell Harvesting and Washing:
-
Centrifuge the sample to pellet the cells.
-
Discard the supernatant and wash the cell pellet with sterile distilled water or a suitable buffer to remove residual media components. Repeat the washing step at least once.
-
-
Drying:
-
Transfer the washed cell pellet to a pre-weighed, dry container (e.g., an aluminum foil dish or a microcentrifuge tube).
-
Dry the sample in an oven at a constant temperature (e.g., 80-105°C) until a constant weight is achieved. This may take 24 hours or longer.
-
-
Weighing and Calculation:
-
Cool the dried sample in a desiccator to prevent moisture absorption.
-
Weigh the container with the dried cells.
-
The dry cell weight is the final weight minus the pre-weighed container weight. The biomass concentration is then expressed as grams of dry cell weight per liter of culture (g/L).
-
Visualizations
Caption: Regulation of this compound synthesis via a three-component system.[8][15]
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pH on the production of enterocin 1146 during batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 6. cec.nic.in [cec.nic.in]
- 7. Enterocin: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and heterologous expression of the genes encoding this compound production, immunity, and regulation in Enterococcus faecium DPC1146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening of bacteriocin-producing dairy Enterococcus strains using low-cost culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hereditybio.in [hereditybio.in]
- 12. researchgate.net [researchgate.net]
- 13. Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of two methods for purification of enterocin B, a bacteriocin produced by Enterococcus faecium W3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining Enterocin A Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of Enterocin (B1671362) A to achieve higher homogeneity.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying Enterocin A?
A1: A typical purification strategy for this compound involves a multi-step approach to separate it from other components in the culture supernatant. The process generally starts with concentrating the crude bacteriocin (B1578144), followed by a series of chromatographic steps to isolate this compound based on its physicochemical properties.
Diagram: General Workflow for this compound Purification
Caption: A multi-step workflow for purifying this compound.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A combination of chromatographic techniques is generally required to achieve high homogeneity. The most commonly used and effective methods include:
-
Cation-Exchange Chromatography: This technique is highly effective as a primary purification step, taking advantage of the net positive charge of most enterocins at a pH below their isoelectric point.[1][2][3]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and is a useful intermediate step.[2][4]
-
Gel Filtration Chromatography (Size Exclusion): This method separates molecules based on their size and is effective for removing proteins with significantly different molecular weights.[1][3][5]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is often used as a final polishing step to achieve a high degree of purity.[1][3][6]
Q3: How can I confirm the purity and identity of my final this compound sample?
A3: To confirm the homogeneity and identity of your purified this compound, you should use a combination of the following techniques:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A single band on an SDS-PAGE gel indicates a high degree of purity. Tricine-SDS-PAGE is often preferred for resolving low molecular weight proteins like this compound.[1][7]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF-MS or ESI-MS can provide an accurate molecular weight of the purified peptide, which can be compared to the known molecular weight of this compound.[1]
-
N-terminal Sequencing: Edman degradation can be used to determine the amino acid sequence of the N-terminus of the purified protein, providing definitive identification.
-
Antimicrobial Activity Assay: The purified fraction should exhibit potent antimicrobial activity against susceptible indicator strains, such as Listeria monocytogenes.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound after Precipitation | - Incomplete precipitation with ammonium sulfate.- Loss of precipitate during centrifugation. | - Optimize the ammonium sulfate concentration; typically, a saturation of 50-60% is effective.[5][7][8]- Ensure proper centrifugation speed and time to pellet all the precipitate.[10] |
| Poor Resolution in Cation-Exchange Chromatography | - Incorrect pH of the binding or elution buffer.- Sample overload on the column.- Non-optimal salt gradient for elution. | - The pH of the binding buffer should be such that this compound is positively charged.[2]- Determine the binding capacity of your column and load an appropriate amount of sample.- Optimize the salt gradient (e.g., a linear gradient of NaCl) to effectively separate this compound from other bound proteins. |
| Presence of Multiple Bands on SDS-PAGE after a Single Chromatography Step | - A single chromatographic method is often insufficient for achieving homogeneity.[9] | - Introduce additional purification steps using different separation principles (e.g., follow cation-exchange with hydrophobic interaction or gel filtration chromatography).[1][2][3] |
| Loss of Antimicrobial Activity During Purification | - Presence of proteases in the preparation.- Instability of this compound at the pH or temperature of the purification buffers. | - Consider adding protease inhibitors during the initial extraction steps.- Ensure that the pH of all buffers is within the stable range for this compound (typically pH 2.0-8.0).[1][3]- Perform purification steps at low temperatures (e.g., 4°C) to minimize degradation. |
| Co-elution of Contaminating Proteins with this compound | - Contaminating proteins have similar physicochemical properties to this compound. | - Employ a high-resolution technique like RP-HPLC as a final polishing step.[1][3]- Modify the elution conditions (e.g., shallower gradient) in your chromatography steps to improve separation. |
Diagram: Troubleshooting Logic for Low Purity
Caption: A logical guide to troubleshooting low purity issues.
Quantitative Data Summary
Table 1: Comparison of Purification Schemes for Enterocins
| Enterocin | Purification Steps | Purification Fold (approx.) | Yield (%) | Reference |
| Enterocin LR/6 | Ammonium Sulfate Precipitation, Cation-Exchange, Gel Filtration, RP-HPLC | 150 | 10 | [3] |
| Enterocin I | Ammonium Sulfate Precipitation, SP-Sepharose, Phenyl-Sepharose, C2/C18 RP-HPLC | 170,000 | 954 | [11] |
| Enterocin RJ-11 | Cation-Exchange, Hydrophobic Interaction, RP-HPLC | 1,250 | 20 | [12] |
| Enterocin 4 | Ammonium Sulfate Precipitation, Cation-Exchange | 2,000 | 40 | [13] |
Experimental Protocols
Protocol 1: Ammonium Sulfate Precipitation
This protocol is a common first step to concentrate this compound from the cell-free supernatant.
-
Preparation: Grow the Enterococcus strain in a suitable broth medium (e.g., MRS broth) at 37°C for 18-24 hours.[8]
-
Cell Removal: Centrifuge the culture at 8,000-12,000 x g for 20 minutes at 4°C to pellet the cells.[2][8]
-
Supernatant Collection: Carefully collect the cell-free supernatant, which contains the crude this compound.
-
Precipitation: While gently stirring the supernatant on ice, slowly add solid ammonium sulfate to a final saturation of 50-60% (w/v).[8] Continue stirring at 4°C for at least 4 hours or overnight.
-
Pellet Collection: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM Tris-HCl, pH 4.5).[2]
-
Dialysis: Dialyze the resuspended pellet against the same buffer to remove residual ammonium sulfate.
Protocol 2: Cation-Exchange Chromatography
This protocol is a key step for purifying positively charged this compound.
-
Column Preparation: Equilibrate a cation-exchange column (e.g., HiTrap SP Sepharose) with a binding buffer (e.g., 20 mM sodium phosphate, pH 3.5).[8]
-
Sample Loading: Load the dialyzed sample from Protocol 1 onto the equilibrated column.
-
Washing: Wash the column with several volumes of the binding buffer to remove unbound contaminants.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration. This is typically achieved by mixing the binding buffer with an elution buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 3.5).[8]
-
Fraction Collection: Collect fractions throughout the elution process.
-
Activity Assay: Test the antimicrobial activity of each fraction against an indicator strain to identify the fractions containing this compound.
Protocol 3: Reverse-Phase HPLC (RP-HPLC)
This protocol serves as a final "polishing" step to achieve high homogeneity.
-
Sample Preparation: Pool the active fractions from the previous chromatography step and filter them through a 0.22 µm filter.
-
Column and Solvents: Use a C18 reverse-phase column. The mobile phases are typically:
-
Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile (B52724).
-
-
Equilibration: Equilibrate the column with a low concentration of Solvent B (e.g., 5-10%).
-
Elution: Load the sample and elute with a linear gradient of increasing acetonitrile concentration (e.g., 10% to 60% Solvent B over 60 minutes).
-
Detection and Collection: Monitor the elution profile at 220 nm and 280 nm. Collect the peaks corresponding to this compound.
-
Solvent Evaporation: Remove the acetonitrile from the collected fractions using a vacuum concentrator.
-
Purity Confirmation: Analyze the final product using SDS-PAGE and mass spectrometry.
References
- 1. Purification and characterization of enterocin LR/6, a bacteriocin from Enterococcus faecium LR/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Purification, Characterization, Identification, and Anticancer Activity of a Circular Bacteriocin From Enterococcus thailandicus [frontiersin.org]
- 6. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]
- 7. Molecular Characterization, Purification, and Mode of Action of Enterocin KAE01 from Lactic Acid Bacteria and Its In Silico Analysis against MDR/ESBL Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and Characterization of Enterocins A, B, and a Novel High-Mass Bacteriocin from Enterococcus lactis-67 with Antilisterial Activity [mdpi.com]
- 9. Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification, Characterization, Identification, and Anticancer Activity of a Circular Bacteriocin From Enterococcus thailandicus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and Genetic Characterization of Enterocin I from Enterococcus faecium 6T1a, a Novel Antilisterial Plasmid-Encoded Bacteriocin Which Does Not Belong to the Pediocin Family of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and Characterization of a Novel Bacteriocin Produced by Enterococcus faecalis Strain RJ-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Technical Support Center: Enhancing the Antimicrobial Activity of Enterocin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antimicrobial activity of Enterocin (B1671362) A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My Enterocin A preparation shows lower than expected antimicrobial activity. What are the potential causes and solutions?
A1: Several factors can contribute to reduced this compound activity. Consider the following troubleshooting steps:
-
Purity of the Preparation: Crude or partially purified extracts may contain interfering substances.
-
Solution: Purify this compound using methods like ammonium (B1175870) sulfate (B86663) precipitation, followed by chromatographic techniques such as cation-exchange, hydrophobic-interaction, and reversed-phase HPLC for higher purity.[1][2][3]
-
-
Production Conditions: The yield and activity of enterocins are highly dependent on the fermentation conditions.
-
Peptide Stability: this compound activity can be affected by pH and temperature.
-
Solution: Ensure that the pH of your buffer system is within the stable range for this compound (typically pH 2.0 to 11.0). It is also heat-resistant, withstanding temperatures up to 100°C for 60 minutes and 121°C for 15 minutes.[6]
-
Q2: How can I broaden the antimicrobial spectrum of this compound, particularly against Gram-negative bacteria?
A2: this compound, like many bacteriocins, primarily targets Gram-positive bacteria. To extend its activity:
-
Fusion Proteins: Create a fusion peptide by genetically linking this compound with a bacteriocin (B1578144) active against Gram-negative bacteria, such as Colicin E1. This approach has shown to yield a recombinant peptide with good antibacterial activity against both Gram-positive and Gram-negative pathogens.[7]
-
Synergistic Combinations: Combine this compound with agents that permeabilize the outer membrane of Gram-negative bacteria, such as essential oils or other antimicrobial peptides.
-
Nanoformulations: Encapsulating or conjugating this compound with nanoparticles can improve its delivery and interaction with bacterial membranes, potentially increasing its spectrum of activity.[8]
Q3: Can I combine this compound with other antimicrobials to increase its potency?
A3: Yes, synergistic combinations are a highly effective strategy.
-
With Other Bacteriocins: Combining this compound with other enterocins, such as Enterocin B or the two peptides of Enterocin L50 (L50A and L50B), can result in synergistic or additive effects.[9][10][11] For instance, combinations of this compound with L50A or L50B have demonstrated synergistic effects against Clostridium perfringens.[9]
-
With Antibiotics: Nisin, a similar bacteriocin, has shown synergistic effects when combined with antibiotics like chloramphenicol (B1208) and penicillin against Enterococcus faecalis. This suggests that similar synergies could be explored for this compound.
-
With Physical Treatments: High Hydrostatic Pressure (HHP) in combination with enterocins has been shown to effectively inhibit the growth of pathogens like Salmonella enterica, Listeria monocytogenes, and Staphylococcus aureus.[1]
Troubleshooting Guides
Problem: Inconsistent results in antimicrobial activity assays.
| Potential Cause | Troubleshooting Step |
| Variable this compound Concentration | Ensure accurate quantification of the purified this compound before each experiment. Use a standardized protocol for production and purification to maintain consistency between batches. |
| Indicator Strain Variability | Use a standardized inoculum size and growth phase of the indicator strain for all assays. Sub-culture the indicator strain from a fresh plate to ensure viability. |
| Assay Conditions | Strictly control assay parameters such as incubation time, temperature, and media composition. Use positive and negative controls in every experiment to validate the results. |
Problem: Low efficiency in creating more potent this compound mutants.
| Potential Cause | Troubleshooting Step |
| Ineffective Mutagenesis Protocol | Optimize the site-directed mutagenesis protocol. Ensure the use of high-fidelity DNA polymerase and appropriate primer design. The QuikChange site-directed mutagenesis kit is a commonly used method.[12] |
| Limited Screening Throughput | Develop a high-throughput screening assay to efficiently test a large number of mutants. A 96-well plate-based growth inhibition assay can be effective for this purpose.[13] |
| Poor Mutant Selection Strategy | Instead of random mutagenesis, consider a rational design approach based on the structure-activity relationship of this compound or perform saturation mutagenesis at specific sites. For example, saturation mutagenesis at sites A24 and T27 has yielded mutants with enhanced potency.[13] |
Quantitative Data Summary
Table 1: Enhancement of this compound Activity through Site-Directed Mutagenesis
| Mutant | Fold Increase in Killing Activity (vs. Wild-Type) against E. faecium 8 | Reference |
| A24P | 13 ± 3 | [13] |
| T27G | 18 ± 4 | [13] |
Table 2: Synergistic Effects of Enterocin Combinations against Clostridium perfringens MLG 3111
| Enterocin Combination | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| EntA - L50A | ≤ 0.5 | Synergistic | [9] |
| EntA - L50B | ≤ 0.5 | Synergistic | [9] |
| EntP - L50A | ≤ 0.5 | Synergistic | [9] |
| EntP - L50B | ≤ 0.5 | Synergistic | [9] |
| L50A - L50B | > 0.5 to ≤ 1.0 | Partial Synergy | [9] |
Table 3: Anti-biofilm Activity of Enterocin B and its Combination with this compound
| Treatment | Biofilm Inhibition (%) against S. aureus | Biofilm Inhibition (%) against A. baumannii | Biofilm Inhibition (%) against L. monocytogenes | Biofilm Inhibition (%) against E. coli | Reference |
| Enterocin B (25 µg/mL) | 28.89 ± 0.52 | 25.89 ± 1.12 | 31.89 ± 1.08 | 36.42 ± 1.22 | [11] |
| This compound + B | 59.17 ± 1.61 | 55.17 ± 1.74 | 67.17 ± 0.9 | 55.73 ± 1.54 | [11] |
Experimental Protocols
Checkerboard Assay for Synergistic Activity
This protocol is used to determine the synergistic effect of two antimicrobial agents (e.g., this compound and Enterocin L50A).
Methodology:
-
Prepare a 96-well microtiter plate.
-
Serially dilute this compound horizontally and Enterocin L50A vertically in a suitable broth medium.
-
The final plate should contain a grid of combinations of the two enterocins at different concentrations.
-
Inoculate each well with a standardized suspension of the target indicator strain (e.g., Clostridium perfringens).
-
Include controls for each agent alone and a growth control without any antimicrobials.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Interpret the results: FIC ≤ 0.5 indicates synergy, > 0.5 to ≤ 1.0 indicates partial synergy, > 1.0 to < 4.0 indicates an additive effect, and ≥ 4.0 indicates antagonism.[9]
Site-Directed Mutagenesis of this compound
This protocol outlines the general steps for creating specific mutations in the gene encoding this compound to enhance its activity.
Methodology:
-
Template Plasmid Preparation: Obtain a plasmid containing the gene for this compound.
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. This will create mutated plasmids.
-
Template Digestion: Digest the PCR product with a restriction enzyme (e.g., DpnI) that specifically targets the methylated parental DNA template, leaving the newly synthesized mutated plasmids intact.
-
Transformation: Transform the resulting mutated plasmids into a suitable E. coli host strain for propagation.
-
Screening and Sequencing: Screen the transformants for the desired mutation by DNA sequencing.
-
Expression and Activity Testing: Express the mutant this compound peptide and test its antimicrobial activity against target pathogens to evaluate any enhancement in potency.[12]
Visualizations
Caption: Workflow for enhancing this compound antimicrobial activity.
Caption: Synergistic strategies to boost this compound efficacy.
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and genetic characterization of enterocin P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antibacterial activity of this compound-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. This compound Mutants Identified by Saturation Mutagenesis Enhance Potency Towards Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Secretion Signal Peptides for Enterocin A Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of secretion signal peptides for Enterocin (B1671362) A expression.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of optimizing the secretion signal peptide for Enterocin A expression?
A1: this compound is a bacteriocin (B1578144) with significant potential as a biopreservative and therapeutic agent.[1] Optimizing the secretion signal peptide (SP) is crucial for achieving high-level, efficient secretion of functional this compound from a heterologous host. The native leader sequence of this compound is a double-glycine type, which limits its expression to strains with specific ABC transporters.[2] By replacing it with a more versatile, Sec-dependent signal peptide, this compound can be produced and secreted by a broader range of industrial-friendly host organisms like Lactococcus lactis.[2][3] This optimization can lead to increased yield, simplified purification, and higher antimicrobial activity.[1]
Q2: Which signal peptides have been successfully used for this compound secretion?
A2: Research has shown that replacing the native leader sequence of this compound with heterologous signal peptides can facilitate its secretion. Notably, the signal peptide from the Lactococcus lactis protein Usp45 (SPusp45) has been successfully used to drive the Sec-dependent secretion of mature this compound.[2] Additionally, the signal peptide of Enterocin P (SPentP), another sec-dependent bacteriocin, has also been effectively used for the production and secretion of this compound in Lactococcus lactis.[3]
Q3: What are the common host organisms used for recombinant this compound expression?
A3: Lactic acid bacteria (LAB) are common hosts for recombinant this compound expression due to their "Generally Regarded as Safe" (GRAS) status.[4] Specific strains that have been successfully used include Lactococcus lactis, Lactobacillus sakei, Lactobacillus plantarum, and Lactobacillus casei.[2] Yeasts such as Pichia pastoris and Kluyveromyces lactis have also been employed for large-scale production, often resulting in higher yields and antimicrobial activity compared to the native producer.[1] E. coli is another option due to its well-established genetic tools, though challenges with inclusion body formation and endotoxin (B1171834) contamination need to be addressed.[5]
Q4: What is the role of the immunity gene in this compound expression?
A4: The this compound immunity gene (entI) encodes a protein that protects the host cell from the antimicrobial activity of the this compound it produces. Co-expression of the immunity gene is often crucial for the viability of the host strain, especially at high expression levels.[2] However, in some cases, such as when using a host that is naturally resistant to this compound, its inclusion may not be strictly necessary.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound expression | 1. Inefficient promoter. 2. Codon usage of the synthetic gene is not optimized for the host. 3. Plasmid instability. 4. Toxicity of this compound to the host. | 1. Use a strong, inducible promoter (e.g., PnisA) or a suitable constitutive promoter (e.g., P32).[2] 2. Synthesize the gene with codons optimized for the specific expression host.[5] 3. Ensure the use of a stable expression vector and appropriate antibiotic selection. 4. Co-express the this compound immunity gene (entI).[2] Reduce expression temperature to decrease toxicity.[5] |
| Low secretion efficiency (this compound detected intracellularly) | 1. Inefficient signal peptide. 2. Saturation of the secretion machinery. 3. Misfolding of the precursor protein. | 1. Test different Sec-dependent signal peptides (e.g., SPusp45, SPentP).[2][3] 2. Use a lower induction level or a weaker promoter to reduce the rate of protein synthesis. 3. Lower the cultivation temperature (e.g., 15-25°C) to promote proper protein folding.[5] |
| Low antimicrobial activity despite detectable protein | 1. Incorrect processing of the signal peptide. 2. Misfolding of the mature this compound. 3. Degradation of secreted this compound by host proteases. 4. Inhibitory components in the culture medium. | 1. Ensure the signal peptide cleavage site is correctly designed. Sequence the N-terminus of the secreted protein. 2. Optimize fermentation conditions (pH, temperature) to favor correct folding. 3. Use a protease-deficient host strain. 4. Test the activity in a minimal medium or after a purification step. |
| Formation of inclusion bodies (especially in E. coli) | 1. High expression rate. 2. Hydrophobicity of the protein. 3. Incorrect disulfide bond formation. | 1. Lower the induction temperature (e.g., 15-20°C) and use a lower concentration of the inducer (e.g., IPTG).[5] 2. Fuse a solubility-enhancing tag to the N-terminus of the protein. 3. Co-express chaperones and foldases. Use expression strains designed for disulfide bond formation in the cytoplasm. |
Data Presentation
Table 1: Comparison of this compound Production Using Different Signal Peptides and Expression Systems in Lactobacillus casei CECT475
| Recombinant Plasmid | Promoter | Signal Peptide | This compound Production (µg/L) | Antimicrobial Activity (AU/mL) | Specific Antimicrobial Activity (AU/µg) |
| pSIP411UAI | Inducible (PsppA) | SPusp45 | 155.2 | 27,306.7 | 176.0 |
| pMGUAI | Constitutive (P32) | SPusp45 | 108.8 | 13,653.3 | 125.5 |
| E. faecium T136 (Wild-type) | Native | Native Leader Sequence | 31.7 | 1,200.0 | 37.9 |
Data synthesized from Borrero et al., Microbial Cell Factories, 2015.[2]
Experimental Protocols
Construction of the Expression Vector
This protocol describes the fusion of a signal peptide (e.g., SPusp45) to the mature this compound gene.
-
Gene Synthesis: Synthesize the DNA fragment containing the signal peptide sequence fused in-frame to the sequence of the mature this compound, followed by the this compound immunity gene. Include appropriate restriction sites at the 5' and 3' ends for cloning.
-
Vector Preparation: Digest the expression vector (e.g., pSIP411 for inducible expression in Lactobacillus) with the corresponding restriction enzymes.
-
Ligation: Ligate the digested gene fragment and the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a suitable cloning host (e.g., E. coli) for plasmid amplification.
-
Verification: Verify the correct insertion and sequence of the construct by colony PCR and Sanger sequencing.
-
Transformation into Expression Host: Isolate the verified plasmid and transform it into the final expression host (e.g., Lactobacillus casei).
Expression and Secretion of this compound
-
Inoculation: Inoculate a single colony of the recombinant host strain into an appropriate growth medium containing the selective antibiotic.
-
Induction (for inducible promoters): Grow the culture to a specific optical density (e.g., OD600 of 0.3) and then add the inducer (e.g., sakacin P-inducing peptide for the pSIP system).[2]
-
Incubation: Continue incubation at the optimal temperature (e.g., 30°C) for a defined period (e.g., 16-24 hours).
-
Harvesting: Centrifuge the culture to separate the cells from the supernatant. The supernatant contains the secreted this compound.
Quantification of Antimicrobial Activity (Agar Well Diffusion Assay)
-
Indicator Strain Preparation: Prepare a lawn of a sensitive indicator strain (e.g., Listeria monocytogenes) on an agar (B569324) plate.
-
Sample Preparation: Prepare serial dilutions of the cell-free supernatant containing the secreted this compound.
-
Well Diffusion: Create wells in the agar and add a defined volume of each supernatant dilution into the wells.
-
Incubation: Incubate the plates under appropriate conditions for the indicator strain.
-
Measurement: Measure the diameter of the inhibition zones around the wells.
-
Calculation of Activity Units (AU/mL): The activity is defined as the reciprocal of the highest dilution showing a clear zone of inhibition, multiplied by the volume of the sample added to the well.[7]
Visualizations
Caption: Experimental workflow for optimizing this compound secretion.
Caption: Sec-dependent secretion pathway for this compound.
References
- 1. Cloning, Production, and Functional Expression of the Bacteriocin this compound, Produced by Enterococcus faecium T136, by the Yeasts Pichia pastoris, Kluyveromyces lactis, Hansenula polymorpha, and Arxula adeninivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning strategies for heterologous expression of the bacteriocin this compound by Lactobacillussakei Lb790, Lb. plantarum NC8 and Lb. casei CECT475 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning, production and expression of the bacteriocin this compound produced by Enterococcus faecium PLBC21 in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding bacteriocin heterologous expression: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous Expression of Biopreservative Bacteriocins With a View to Low Cost Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sec-Mediated Secretion of Bacteriocin Enterocin P by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
"Addressing issues with Enterocin A solubility and aggregation"
Welcome to the Technical Support Center for Enterocin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common issues related to the solubility and aggregation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a member of the class IIa bacteriocins, which are small, heat-stable antimicrobial peptides produced by Enterococcus faecium. Its primary mechanism of action involves targeting the cell membrane of susceptible bacteria. It binds to the mannose phosphotransferase (Man-PTS) system on the bacterial cell surface, which acts as a receptor. This binding event leads to the insertion of the peptide into the cell membrane, forming pores that disrupt the membrane potential and cause the leakage of essential ions and molecules, ultimately leading to cell death.[1][2][3][4]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a peptide and its solubility is influenced by pH and the ionic strength of the solvent. Generally, bacteriocins like this compound are more soluble and stable under acidic conditions (pH below 6.0).[4] Solubility can decrease as the pH approaches the isoelectric point (pI) of the peptide, where the net charge is zero, leading to aggregation. For practical purposes, starting with slightly acidic aqueous solutions is often a good strategy.
Q3: In what solvents can I dissolve lyophilized this compound?
Q4: What factors can cause this compound to aggregate?
A4: Aggregation of this compound can be triggered by several factors, including:
-
pH: As the pH of the solution approaches the isoelectric point (pI) of this compound, its net charge decreases, leading to reduced electrostatic repulsion between molecules and increased aggregation.
-
High Concentrations: Preparing stock solutions at very high concentrations can promote self-association and aggregation.
-
Temperature: While generally heat-stable, prolonged exposure to high temperatures can potentially lead to denaturation and aggregation.
-
Ionic Strength: High salt concentrations can sometimes shield the charges on the peptide surface, reducing electrostatic repulsion and promoting aggregation.[5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to the formation of ice crystals that can damage the peptide structure and promote aggregation.
Q5: How should I store this compound solutions to maintain activity and prevent aggregation?
A5: To ensure the long-term stability of your this compound solutions, it is recommended to:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
For short-term storage (a few days), solutions can be kept at 4°C.
-
Store solutions in low-protein-binding tubes to minimize loss of the peptide to the tube surface.
Troubleshooting Guides
Problem: Lyophilized this compound powder will not dissolve.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Start with sterile, distilled water. 2. If solubility is poor, try a slightly acidic buffer (e.g., 20 mM sodium phosphate (B84403), pH 5.0 or 0.1% acetic acid). 3. For very hydrophobic preparations, dissolve the powder in a small amount of 70% ethanol (B145695) first, then slowly dilute with your desired aqueous buffer while vortexing gently. |
| High Concentration | Attempt to dissolve the peptide at a lower concentration (e.g., 1 mg/mL). It is easier to work with a more dilute stock solution. |
| Temperature | Ensure the lyophilized powder has equilibrated to room temperature before adding the solvent to prevent condensation inside the vial. |
Problem: this compound solution is cloudy or contains visible precipitates.
| Possible Cause | Troubleshooting Steps |
| Aggregation | 1. Check the pH: Ensure the pH of your solution is not near the isoelectric point of this compound. Adjust the pH to be more acidic if necessary. 2. Sonication: Briefly sonicate the solution in a water bath to help break up aggregates. 3. Reduce Concentration: Dilute the solution to a lower concentration. |
| Precipitation upon dilution | When diluting a stock solution (especially from an organic solvent), add the stock solution slowly to the aqueous buffer while gently vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Contamination | If the solution was not prepared under sterile conditions, cloudiness could be due to microbial growth. Filter-sterilize the solution through a 0.22 µm filter if compatible with your downstream application. |
Problem: Inconsistent or no antimicrobial activity observed in experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Improper Storage: Ensure stock solutions are stored properly at -20°C or -80°C and that repeated freeze-thaw cycles are avoided. 2. pH Instability: Check the pH of your experimental buffer. This compound activity is generally stable between pH 5.0 and 8.7, but activity can be lost at more extreme pH values.[2] |
| Aggregation | Aggregated this compound will have reduced activity. Follow the steps in the "Cloudy Solution" troubleshooting guide to address aggregation. |
| Incorrect Concentration | Verify the concentration of your this compound stock solution. If possible, determine the peptide concentration using a method like a BCA assay. |
| Experimental Conditions | Ensure that the components of your assay medium (e.g., high concentrations of certain salts or detergents) are not interfering with this compound activity. |
Quantitative Data
While specific quantitative solubility data for this compound is limited in the literature, the following table summarizes stability data for a closely related enterocin, E-760, which provides valuable insights into the conditions under which enterocins are stable and active.
Table 1: Stability of Enterocin E-760 under Various Conditions [2]
| Condition | Treatment | Remaining Activity |
| Temperature | 100°C for 5 minutes | Activity retained |
| pH | pH 3.0 | Activity lost |
| pH 5.0 - 8.7 | Stable | |
| pH 9.5 and above | Activity lost |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Solvent Selection: Prepare a sterile, slightly acidic buffer (e.g., 20 mM sodium phosphate, pH 5.0 or 0.1% (v/v) acetic acid in water).
-
Reconstitution: Add the desired volume of the selected solvent to the vial to achieve a stock concentration of 1 mg/mL.
-
Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the powder. Avoid vigorous shaking. If the powder does not dissolve readily, briefly sonicate the vial in a water bath for 5-10 minutes.
-
Sterilization (Optional): If required for your application, filter-sterilize the reconstituted solution through a 0.22 µm low-protein-binding syringe filter.
-
Storage: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preventing Aggregation During Experiments
-
Buffer Selection: Use a buffer with a pH that is at least one to two units away from the isoelectric point (pI) of this compound. Since enterocins are generally more stable at acidic pH, a buffer in the range of pH 4.0-6.0 is often a good choice.
-
Working Concentration: Prepare working solutions at the lowest effective concentration for your experiment to minimize the risk of concentration-dependent aggregation.
-
Additives: If aggregation persists, consider the addition of stabilizing excipients. Low concentrations of non-ionic surfactants (e.g., 0.01% Tween® 20) can sometimes help prevent aggregation. However, their compatibility with your specific assay must be validated.
-
Temperature Control: Perform experimental steps on ice where possible to maintain the stability of the peptide.
-
Gentle Handling: Avoid vigorous vortexing or shaking of this compound solutions. Mix by gentle inversion or pipetting.
Visualizations
References
- 1. rch.org.au [rch.org.au]
- 2. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteriocins: mechanism of membrane insertion and pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of pore formation by bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enterocin A Production Using Low-Cost Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing low-cost media for the production of Enterocin (B1671362) A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and cost-effective fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during Enterocin A production in low-cost media.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No this compound Yield | 1. Suboptimal Media Composition: The alternative medium may lack essential nutrients.[1] 2. Inappropriate pH: The pH of the medium may not be optimal for bacteriocin (B1578144) production.[1] 3. Suboptimal Temperature: Incubation temperature may be too high or too low.[1] 4. Insufficient Incubation Time: The fermentation may not have proceeded long enough for significant bacteriocin production.[2] 5. Producer Strain Inactivity: The bacterial strain may have lost its production capability. | 1. Supplement the medium with small amounts of yeast extract or peptone.[3] Test different concentrations of carbon and nitrogen sources.[4] 2. Monitor and control the pH of the culture throughout the fermentation process, maintaining it within the optimal range for your Enterococcus strain (typically pH 6.0-6.5).[2][5] 3. Optimize the incubation temperature for your specific strain, typically between 25°C and 37°C.[2][6] 4. Extend the incubation period and take samples at regular intervals to determine the peak production time, which is often in the late exponential or early stationary phase.[5] 5. Re-culture the strain from a stock culture and verify its bacteriocin-producing ability on a standard medium (e.g., MRS agar) before moving to low-cost alternatives. |
| Inconsistent Batch-to-Batch Production | 1. Variability in By-product Composition: The nutritional content of agro-industrial by-products can vary significantly. 2. Inconsistent Inoculum Size: Variation in the amount of starter culture can affect the fermentation kinetics.[2] | 1. If possible, obtain a large, homogenized batch of the by-product. Alternatively, perform a basic characterization (e.g., protein and carbohydrate content) of each new batch to adjust the medium composition accordingly. 2. Standardize the inoculum preparation procedure, ensuring a consistent cell density (e.g., by measuring optical density at 600 nm) for each fermentation.[5] |
| Difficulty in Downstream Purification | 1. Complex Medium Composition: The presence of unutilized proteins and other impurities from the low-cost media can interfere with purification.[7] 2. Bacteriocin Adsorption: this compound can adsorb to producer cells or other components in the fermentation broth.[1] | 1. Incorporate a clarification step before chromatography, such as centrifugation followed by filtration, to remove suspended solids. Consider ammonium (B1175870) sulfate (B86663) precipitation to initially concentrate the bacteriocin.[8][9] 2. Adjust the pH of the culture to a low level (e.g., pH 2.5) and agitate for an hour to help release the bacteriocin from the cell surface before harvesting the supernatant.[1] |
| Loss of Antimicrobial Activity | 1. Proteolytic Degradation: Proteases present in the crude extract or produced by the bacteria can degrade this compound. 2. Unfavorable pH or Temperature during Storage: Improper storage conditions can lead to loss of activity.[10] | 1. Add protease inhibitors to the harvested supernatant if degradation is suspected. Purify the bacteriocin as quickly as possible after fermentation. 2. Store the purified or semi-purified this compound at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Ensure the pH of the storage buffer is optimal for stability (typically slightly acidic to neutral).[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most promising low-cost substrates for this compound production?
A1: Several agro-industrial by-products have shown great promise as inexpensive nutrient sources. These include:
-
Cheese whey: A rich source of lactose, soluble proteins, lipids, and minerals.[1][11][12]
-
Sugarcane and beet molasses: Excellent carbon sources due to their high sucrose (B13894) content.[3][13][14][15]
-
Corn steep liquor (CSL): A valuable source of nitrogen, vitamins, and minerals.[1][3][13]
-
Hot trub: A by-product of the brewing industry that can be used as a nutrient source.[11][12]
Combining these by-products, such as cheese whey and hot trub, can often yield high levels of enterocin production without needing further supplementation.[11][12]
Q2: Is it necessary to supplement low-cost media with conventional components like yeast extract or peptone?
A2: While some low-cost media formulations can support high levels of enterocin production without supplementation, adding small amounts of complex nitrogen sources like yeast extract and peptone can significantly boost bacteriocin synthesis.[3][16] It is recommended to test different concentrations to find the most cost-effective blend for your specific strain and substrate.
Q3: How do I determine the optimal concentration of carbon and nitrogen sources in my low-cost medium?
A3: A systematic approach, such as a one-factor-at-a-time (OFAT) experiment, can be employed.[5][6] This involves varying the concentration of one component while keeping others constant and measuring the impact on both cell growth (OD600) and this compound activity (e.g., using an agar (B569324) well diffusion assay). This allows you to identify the optimal range for each key nutrient.
Q4: What is the typical incubation time for maximum this compound production in low-cost media?
A4: this compound production is generally growth-associated, with maximum activity often observed during the late exponential or early stationary phase of bacterial growth.[5][14] This typically occurs between 16 and 48 hours of fermentation, depending on the specific strain, medium, and culture conditions.[2][16] It is crucial to perform a time-course experiment to determine the optimal harvest time for your system.
Q5: How can I confirm that the inhibitory substance produced is indeed this compound?
A5: The proteinaceous nature of the substance can be confirmed by treating the cell-free supernatant with proteolytic enzymes like proteinase K and trypsin, which should lead to a loss of antimicrobial activity.[10][13][17] Further confirmation can be achieved using molecular methods like PCR to detect the gene encoding for this compound (entA).[3][13][17]
Data on Low-Cost Media Formulations
The following tables summarize quantitative data on the use of various low-cost media for bacteriocin production, including this compound.
Table 1: Comparison of Low-Cost Carbon Sources for Bacteriocin Production
| Carbon Source | Producing Strain | Bacteriocin | Yield/Activity | Reference |
| Standard MRS (with Glucose) | Enterococcus spp. | Enterocins | Baseline | [12][13] |
| Sucrose | Enterococcus spp. | Enterocins | High Activity | [3][13] |
| Molasses | Enterococcus spp. | Enterocins | High Activity | [3][13][14][15] |
| Cheese Whey (Lactose) | Enterococcus spp. | Enterocins | High Activity | [1][11][12] |
| Glucose (Optimized Conc.) | Lactobacillus plantarum | Plantaricin | 2560 AU/mL | [18] |
Table 2: Comparison of Low-Cost Nitrogen Sources for Bacteriocin Production
| Nitrogen Source | Producing Strain | Bacteriocin | Yield/Activity | Reference |
| Standard MRS (Peptone, Beef Extract) | Enterococcus faecium | Enterococcin A 2000 | Baseline | [16] |
| Corn Steep Liquor | Enterococcus spp. | Enterocins | High Activity | [1][3][13] |
| Yeast Extract (Optimized Conc.) | Enterococcus faecium | Enterococcin A 2000 | Increased Production | [16] |
| Peptone (Optimized Conc.) | Enterococcus faecium | Enterococcin A 2000 | Increased Production | [16] |
| Hot Trub | Enterococcus spp. | Enterocins | High Activity | [11][12] |
| Tuna Condensate | Enterococcus faecalis | Bacteriocin | High Activity | [19] |
Experimental Protocols
1. Preparation of Low-Cost Media
This protocol provides an example of preparing a low-cost medium using cheese whey and hot trub.
-
Materials:
-
Fresh cheese whey
-
Hot trub (from a brewery)
-
Distilled water
-
NaOH (1M) and HCl (1M) for pH adjustment
-
-
Procedure:
2. Fermentation for this compound Production
This protocol outlines the steps for batch fermentation.
-
Materials:
-
Prepared low-cost medium
-
Active culture of the this compound-producing Enterococcus strain
-
Incubator shaker
-
-
Procedure:
-
Inoculate the sterilized low-cost medium with 1-2% (v/v) of an overnight culture of the producer strain.[6]
-
Incubate the culture at the optimal temperature for the strain (e.g., 30°C or 37°C) with or without agitation, depending on the strain's requirements, for a predetermined period (e.g., 24-48 hours).[2][6]
-
Withdraw samples aseptically at regular intervals to monitor cell growth (OD600) and bacteriocin activity.
-
3. Quantification of this compound Activity (Agar Well Diffusion Assay)
This is a standard method to determine the antimicrobial activity of the produced this compound.
-
Materials:
-
Cell-free supernatant (CFS) from the fermentation broth (centrifuged at 10,000 x g for 15 min at 4°C).[5]
-
Indicator strain (e.g., Listeria monocytogenes).
-
Appropriate agar medium for the indicator strain (e.g., BHI agar).
-
Sterile cork borer or pipette tips.
-
-
Procedure:
-
Prepare a lawn of the indicator strain on an agar plate.
-
Punch wells (6-8 mm in diameter) into the agar.
-
Add a specific volume (e.g., 50-100 µL) of the CFS (neutralized to pH 6.5-7.0) into each well.[20]
-
Incubate the plates under conditions suitable for the indicator strain.
-
Measure the diameter of the inhibition zone around each well. The activity is often expressed in Arbitrary Units (AU/mL), calculated as the reciprocal of the highest dilution showing a clear zone of inhibition, multiplied by a conversion factor.
-
4. Partial Purification of this compound
This protocol describes an initial purification step using ammonium sulfate precipitation.
-
Materials:
-
Cell-free supernatant (CFS).
-
Ammonium sulfate.
-
Potassium phosphate (B84403) buffer (e.g., 25 mM, pH 7.0).
-
Dialysis tubing (e.g., 2 kDa cutoff).
-
-
Procedure:
-
Slowly add ammonium sulfate to the CFS at 4°C with constant stirring to achieve a certain saturation level (e.g., 60%).[9]
-
Continue stirring for several hours at 4°C to allow for protein precipitation.
-
Centrifuge the mixture (e.g., 12,000 x g for 20 min at 4°C) to collect the precipitate.
-
Resuspend the pellet in a minimal volume of potassium phosphate buffer.
-
Dialyze the resuspended pellet against the same buffer at 4°C for 12-24 hours to remove excess salt.[9] The resulting solution contains the partially purified this compound.
-
Visualized Workflows
General Workflow for this compound Production using Low-Cost Media
Caption: Overall process from media preparation to purified this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A step-by-step guide to diagnosing low this compound yield.
References
- 1. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of bacteriocin-producing dairy Enterococcus strains using low-cost culture media [frontiersin.org]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fermentation factors influencing the production of bacteriocins by lactic acid bacteria: a review - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24579J [pubs.rsc.org]
- 8. Purification and Characterization of Enterocins A, B, and a Novel High-Mass Bacteriocin from Enterococcus lactis-67 with Antilisterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Characterization, Purification, and Mode of Action of Enterocin KAE01 from Lactic Acid Bacteria and Its In Silico Analysis against MDR/ESBL Pseudomonas aeruginosa [mdpi.com]
- 10. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilization of Agro-Industrial Byproducts for Bacteriocin Production Using Enterococcus spp. Strains Isolated from Patagonian Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Screening of bacteriocin-producing dairy Enterococcus strains using low-cost culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Listerial Activity of Bacteriocin-like Inhibitory Substance Produced by Enterococcus lactis LBM BT2 Using Alternative Medium with Sugarcane Molasses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Effects of nitrogen sources on bacteriocin production by Enterococcus faecium A 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Low-Cost and High-Efficiency Culture Medium for Bacteriocin Lac-B23 Production by Lactobacillus plantarum J23 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Optimisation of this compound Production on a Whey-Based Substrate | Semantic Scholar [semanticscholar.org]
- 20. Development of a low-cost culture medium from industrial and environmental by-products for sustainable cultivation of Lactic Acid Bacteria | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of Enterocin A and Nisin in Combating Listeria monocytogenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent bacteriocins, Enterocin (B1671362) A and nisin, focusing on their efficacy against the foodborne pathogen Listeria monocytogenes. The information presented herein is a synthesis of experimental data from various scientific studies, aimed at providing an objective resource for researchers and professionals in the fields of microbiology, food science, and drug development.
Introduction to Enterocin A and Nisin
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria that can inhibit or kill other closely related bacterial species. Their specificity and potency make them attractive alternatives to traditional antibiotics, particularly in the context of rising antimicrobial resistance.
This compound is a pediocin-like, class IIa bacteriocin (B1578144) produced by Enterococcus faecium. It exhibits strong bactericidal activity, primarily against Listeria species. Its mechanism of action is characterized by its interaction with specific receptors on the target cell membrane, leading to pore formation and subsequent cell death.
Nisin is a well-characterized class I bacteriocin, or lantibiotic, produced by Lactococcus lactis. It has a broad spectrum of activity against Gram-positive bacteria and is widely used as a food preservative. Nisin's dual mechanism of action involves binding to Lipid II, a precursor in the bacterial cell wall synthesis, and forming pores in the cell membrane.
Comparative Efficacy Against Listeria monocytogenes
The efficacy of this compound and nisin against Listeria monocytogenes can be quantified through various microbiological assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as time-kill kinetic studies.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes MIC values for this compound and nisin against various Listeria monocytogenes strains as reported in the literature. It is important to note that direct comparison of absolute values should be done with caution due to variations in experimental conditions across different studies.
| Bacteriocin | Listeria monocytogenes Strain | MIC | Experimental Conditions | Reference |
| This compound (recombinant) | L. ivanovii ATCC 19119 | 20 ng/mL | --- | [1] |
| Enterocin (from E. durans MF5) | L. monocytogenes | 0.13 µg/mL | --- | [2] |
| Enterocin Gr17 (Class IIa) | L. monocytogenes (ATCC 35152) | 16 µg/mL | Microdilution assay, 24h incubation at 37°C | [3] |
| Nisin | L. monocytogenes (Wild-type) | 240 ± 31 IU/ml | --- | [4] |
| Nisin | L. monocytogenes (Nisin-resistant) | 1,423 ± 310 IU/ml | --- | [4] |
| Nisin A | L. monocytogenes EGDe | 12.57 mg/L (3.75 µM) | Microdilution assay, 16h incubation at 37°C | [1][5] |
| Nisin V | L. monocytogenes EGDe | 6.22 mg/L (1.875 µM) | Microdilution assay, 16h incubation at 37°C | [5] |
| Nisin | L. monocytogenes (ATCC 35152) | 16 µg/mL | Microdilution assay, 24h incubation at 37°C | [3] |
| Nisin | Nine Listeria strains | 740 to 10^5 IU/ml | Trypticase soy agar (B569324) | [6] |
| Nisin | Nine Listeria strains | 1.85 to 10^3 IU/ml | MRS agar | [6] |
Bactericidal Activity
The bactericidal activity of these bacteriocins is often assessed through time-kill assays, which measure the rate and extent of bacterial killing over time.
| Bacteriocin | Listeria monocytogenes Strain | Concentration | Time to Achieve >99% Kill | Reference |
| This compound (recombinant) | L. ivanovii ATCC 19119 | 80 ng/mL (4 x MIC) | < 4 hours | [1] |
| Enterocin (from E. durans MF5) | L. monocytogenes | ≥ 0.13 µg/mL | Significant reduction in surviving cells | [2] |
| Enterocin 4 | L. monocytogenes Ohio | 500 AU/ml | Significant decrease in 6 hours | [7] |
| Enterocin 4 | L. monocytogenes Scott A | 2,400 AU/ml | Significant decrease in 6 hours | [7] |
| Nisin | L. monocytogenes | 30 or 50 ppm | 24 hours (in beef escalope) | [8] |
| Nisin | L. monocytogenes cocktail | 32 mg/kg | Effective control over 10 days (in cooked ham) | [9] |
| Nisin | L. monocytogenes | 0.5% solution | 4 log reduction on day 0, and maintained for 63 days |
Mechanisms of Action
While both this compound and nisin ultimately lead to the disruption of the target cell's membrane, their initial interactions and molecular targets differ significantly.
Nisin: A Dual-Action Lantibiotic
Nisin employs a two-pronged attack on Listeria. Firstly, it binds to Lipid II, a crucial precursor molecule for peptidoglycan synthesis in the bacterial cell wall. This interaction not only inhibits cell wall formation but also serves as a docking mechanism for nisin molecules to accumulate on the cell surface. Subsequently, these aggregated nisin molecules insert into the cytoplasmic membrane, forming pores that lead to the leakage of essential ions and metabolites, ultimately causing cell death.
This compound: Targeting the Mannose Phosphotransferase System
This compound, as a class IIa bacteriocin, utilizes a more specific receptor-mediated mechanism. It targets the mannose phosphotransferase system (Man-PTS), a protein complex involved in sugar transport, on the surface of Listeria cells[4][6][8]. The binding of this compound to the IIC and IID subunits of the Man-PTS is a prerequisite for its antimicrobial activity[4]. This interaction is believed to trigger a conformational change in the Man-PTS, leading to the formation of pores in the cell membrane and subsequent leakage of intracellular contents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for key assays used to evaluate the efficacy of bacteriocins.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of a bacteriocin that inhibits the visible growth of Listeria.
Protocol:
-
Prepare a stock solution of the bacteriocin (this compound or nisin) in an appropriate solvent.
-
Perform two-fold serial dilutions of the bacteriocin in a 96-well microtiter plate containing a suitable growth medium (e.g., Brain Heart Infusion broth).
-
Prepare a standardized inoculum of the Listeria monocytogenes strain to be tested, typically adjusted to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no bacteriocin) and negative (no bacteria) controls.
-
Incubate the plate at the optimal growth temperature for Listeria (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the bacteriocin at which no visible growth is observed.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic effect of a bacteriocin over time.
Protocol:
-
Grow a culture of Listeria monocytogenes to the mid-logarithmic phase of growth.
-
Dilute the culture to a standardized starting inoculum (e.g., 10^5 - 10^6 CFU/mL) in fresh growth medium.
-
Add the bacteriocin at the desired concentration (e.g., 1x, 2x, or 4x MIC). Include a control culture without the bacteriocin.
-
Incubate the cultures at the appropriate temperature with agitation.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots and plate them onto a suitable agar medium (e.g., BHI agar).
-
Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU).
-
Plot the log10 CFU/mL against time to generate the time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Conclusion
Both this compound and nisin demonstrate significant potential as antimicrobial agents against Listeria monocytogenes. Nisin, with its broader spectrum of activity and established use in the food industry, remains a valuable tool. This compound, with its high potency and specific targeting of Listeria through the Man-PTS, presents a compelling case for further development, particularly in applications where a narrow-spectrum agent is desirable.
The choice between these two bacteriocins for a specific application will depend on various factors, including the target Listeria strain, the food matrix, and regulatory considerations. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions and to design further comparative studies to fully elucidate the relative advantages of this compound and nisin in the control of Listeria monocytogenes.
References
- 1. Biotechnical paving of recombinant this compound as the candidate of anti-Listeria agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of enterocin from Enterococcus durans MF5 in controlling Listeria species [pubmed.ncbi.nlm.nih.gov]
- 3. The Man‐PTS subunit ⅡC is responsible for the sensitivity of Listeria monocytogenes to durancin GL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potential Probiotics Producing Bacteriocins Active against Listeria monocytogenes by a Combination of Screening Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nisin and class IIa bacteriocin resistance among Listeria and other foodborne pathogens and spoilage bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Continuing Story of Class IIa Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Man-PTS subunit ⅡC is responsible for the sensitivity of Listeria monocytogenes to durancin GL - PubMed [pubmed.ncbi.nlm.nih.gov]
"Validation of Enterocin A's efficacy in a food model system"
A comparative analysis of Enterocin (B1671362) A's efficacy in food model systems, offering researchers and drug development professionals a comprehensive guide to its performance against key foodborne pathogens. This guide synthesizes experimental data on Enterocin A's antimicrobial activity, benchmarks it against other preservation methods, and provides detailed protocols for its validation.
Enterocins, a class of bacteriocins produced by Enterococcus species, are gaining significant attention as natural food preservatives. Among them, this compound, a class IIa bacteriocin (B1578144), has demonstrated potent antimicrobial activity, particularly against the hazardous foodborne pathogen Listeria monocytogenes. This guide provides a detailed comparison of this compound's efficacy in various food model systems, supported by quantitative data and experimental methodologies, to aid researchers in its application and further development.
Performance Comparison of this compound and Other Alternatives
This compound exhibits robust inhibitory effects against a range of Gram-positive bacteria. Its efficacy, however, can be influenced by the food matrix, storage temperature, and the presence of other antimicrobial compounds. The following tables summarize the quantitative performance of this compound and its counterparts in different food models.
Table 1: Efficacy of Enterocins Against Listeria monocytogenes in Meat Products
| Food Model | Bacteriocin (Concentration) | Target Microorganism | Storage Conditions | Log Reduction (CFU/g or CFU/cm²) | Reference |
| Meat Sausage | Enterocin AS-48 | L. monocytogenes | 20°C for 9 days | Below detection limit | [1] |
| Cooked Ham | Enterocins A & B (4800 AU/g) | L. monocytogenes | 7°C for 37 days | 7.98 | [1] |
| Chicken Breast | Enterocins A & B (4800 AU/cm²) | L. monocytogenes | 7°C for 7 days | 5.26 | [1] |
| Raw Beef | E. lactis Q1 (producer of enterocin P) (10⁷ CFU/g) | L. monocytogenes | Refrigerated for 1 week | 6 | [2] |
Table 2: Efficacy of Enterocins Against Pathogens in Dairy and Other Food Models
| Food Model | Bacteriocin (Concentration) | Target Microorganism | Storage Conditions | Outcome | Reference |
| Raw Ewe's Milk | Enterocin 4 (500 AU/ml) | L. monocytogenes Ohio | 30°C for 6 hours | Significant decrease in counts | [3] |
| Raw Ewe's Milk | Enterocin 4 (2400 AU/ml) | L. monocytogenes Scott A | 30°C for 6 hours | Significant decrease in counts | [3] |
| Skim Milk & Fresh Cheese | Enterocin AS-48 (20 µg/mL) + Heat (65°C, 5 min) | S. aureus | 6 hours incubation | Complete removal of staphylococci | [1] |
| UHT Milk | E. faecium BT29.11 (produces enterocins A, B, X) | L. monocytogenes | Not specified | Decreased growth | [4] |
Table 3: Comparative Efficacy of Enterocins and Nisin against Listeria
| Bacteriocin | Target Strain(s) | pH | Viability Loss (log cycles) | Reference |
| Lactocin 705 (17000 AU/ml) | L. monocytogenes | 5 | 3.0 - 3.4 | [5] |
| Enterocin CRL35 (8500 AU/ml) | L. monocytogenes | 5 | 3.0 - 3.4 | [5] |
| Nisin (2500 IU/ml) | L. monocytogenes | 5 | 1.5 - 1.8 | [5] |
Mechanism of Action: Pore Formation
Enterocins, particularly class IIa bacteriocins like this compound, primarily exert their antimicrobial effect by disrupting the cell membrane of target bacteria. This process involves the recognition of specific receptors on the cell surface, followed by the insertion of the bacteriocin into the membrane, leading to the formation of pores. This disruption of the membrane integrity results in the leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, cell death.
Caption: Mechanism of action of Class IIa enterocins.
Experimental Protocols
The validation of this compound's efficacy in a food model system typically involves a challenge study. The following is a generalized protocol synthesized from various research methodologies.[6][7]
1. Preparation of Bacterial Inoculum:
-
Culture the target pathogen (e.g., Listeria monocytogenes) in an appropriate broth medium (e.g., Tryptic Soy Broth with 0.6% yeast extract) at its optimal growth temperature (e.g., 37°C) for 18-24 hours.
-
Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a desired cell density (e.g., 10⁸-10⁹ CFU/ml). This suspension will serve as the inoculum.
2. Food Model Preparation and Inoculation:
-
Prepare the food model system (e.g., sterile skim milk, pasteurized meat slurry, or fresh vegetable wash).
-
Inoculate the food model with the prepared bacterial suspension to achieve a final concentration of approximately 10³-10⁴ CFU/g or CFU/ml.
-
Homogenize the inoculated food model to ensure uniform distribution of the bacteria.
3. Application of this compound:
-
Prepare a stock solution of purified or semi-purified this compound of known activity (e.g., in Arbitrary Units per milliliter, AU/ml).
-
Add the this compound solution to the inoculated food model to achieve the desired final concentration. A control group without this compound must be included.
-
For solid food models, this compound can be applied as a surface treatment or incorporated directly into the product.
4. Incubation and Sampling:
-
Store the treated and control food models under conditions that mimic the intended storage of the food product (e.g., refrigeration at 4°C or abuse temperature at 10°C).
-
Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days).
5. Microbial Enumeration:
-
At each sampling point, homogenize a known weight or volume of the food sample in a suitable diluent.
-
Perform serial dilutions and plate onto a selective agar (B569324) medium for the target pathogen (e.g., PALCAM agar for L. monocytogenes).
-
Incubate the plates at the appropriate temperature and time, and then count the colonies to determine the number of viable bacteria (CFU/g or CFU/ml).
-
Calculate the log reduction in bacterial counts in the treated samples compared to the control.
Caption: General workflow for a food model challenge study.
Concluding Remarks
The compiled data strongly supports the potential of this compound as an effective biopreservative in a variety of food systems. Its potent anti-listerial activity, in particular, makes it a valuable candidate for enhancing the safety of ready-to-eat foods. For optimal application, it is crucial to consider the specific characteristics of the food matrix and the potential for synergistic effects with other preservation hurdles. The provided protocols offer a foundational framework for researchers to validate the efficacy of this compound in their specific applications, contributing to the development of safer and more naturally preserved food products.
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications | MDPI [mdpi.com]
- 2. Biopreservation strategies using bacteriocins to control meat spoilage and foodborne outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal effect of enterocin 4 on Listeria monocytogenes in a model dairy system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. itjfs.com [itjfs.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of bacteriocins produced by Enterococcus isolates recovered from Egyptian homemade dairy products against some foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enterocin 96, a Novel Class II Bacteriocin Produced by Enterococcus faecalis WHE 96, Isolated from Munster Cheese - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectra of Class IIa Bacteriocins
For Researchers, Scientists, and Drug Development Professionals
Class IIa bacteriocins, also known as pediocin-like bacteriocins, represent a promising class of antimicrobial peptides with significant potential for application in food preservation and clinical therapeutics.[1] Produced by lactic acid bacteria (LAB), these small, heat-stable peptides exhibit potent bactericidal activity, particularly against the foodborne pathogen Listeria monocytogenes and other Gram-positive bacteria.[2][3][4] This guide provides a comparative overview of the antimicrobial spectra of several prominent Class IIa bacteriocins, supported by quantitative experimental data, detailed methodologies, and a visual representation of the experimental workflow.
The primary mechanism of action for Class IIa bacteriocins involves the disruption of the target cell's membrane integrity.[5][6] This process is initiated by the binding of the bacteriocin (B1578144) to a specific receptor on the cell surface, the mannose phosphotransferase system (Man-PTS).[5][7] Following receptor binding, the bacteriocin inserts into the cell membrane, leading to pore formation, dissipation of the proton motive force, and ultimately, cell death.[5][6]
Antimicrobial Spectra: A Quantitative Comparison
The antimicrobial efficacy of different Class IIa bacteriocins can be quantitatively compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for several well-characterized Class IIa bacteriocins against various bacterial species.
| Bacteriocin | Target Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Pediocin PA-1 | Listeria monocytogenes | - | 0.007-0.027 | 0.0015-0.0058 | [8] |
| Pediocin PA-1 | Listeria monocytogenes | 10403S | 0.208 | 0.045 | [9] |
| Pediocin PA-1 | Listeria monocytogenes | ATCC 19111 | 0.063 | 0.0136 | |
| Pediocin PA-1 | Listeria ivanovii | HPB28 | 0.031 | 0.0067 | |
| Pediocin PA-1 | Clostridium perfringens | - | 0.175-0.35 | 0.038-0.076 | |
| Sakacin P | Listeria monocytogenes | (200 strains) | 0.00001-0.00061 | 0.000002-0.00014 | [3] |
| Enterocin (B1671362) A | Listeria monocytogenes | - | - | - | |
| Enterocin | Listeria monocytogenes | - | 0.13 | 0.027 | |
| Enterocin | Listeria innocua | - | 0.13 | 0.027 | |
| Enterocin | Listeria ivanovii | - | 0.13 | 0.027 | |
| Leucocin A | Listeria monocytogenes | - | 11.7-62.5 (on agar) | 2.98-15.9 | [9] |
| Leucocin K7 | Listeria monocytogenes | - | 28 | 7.12 |
Note: MIC values can vary depending on the specific strain, growth conditions, and assay methodology. The molecular weights used for conversion are approximately: Pediocin PA-1 (4624.17 g/mol ), Sakacin P (4434.73 g/mol ), Enterocin A (4829 g/mol ), and Leucocin A/K7 (3930.26 g/mol ).
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the antimicrobial activity of bacteriocins. The broth microdilution method is a widely accepted and commonly used protocol.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of a bacteriocin that inhibits the visible growth of a target microorganism in a liquid medium.
Materials:
-
Purified bacteriocin of known concentration
-
Target microorganism culture
-
Appropriate sterile broth medium (e.g., Brain Heart Infusion (BHI) broth for Listeria)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for spectrophotometric measurement)
Procedure:
-
Preparation of Bacteriocin Dilutions: a. Prepare a stock solution of the purified bacteriocin in a suitable sterile solvent. b. Perform a series of two-fold serial dilutions of the bacteriocin stock solution in the sterile broth medium directly in the wells of the 96-well microtiter plate. Typically, a volume of 50 µL or 100 µL per well is used. The concentration range should be chosen to encompass the expected MIC.
-
Preparation of Inoculum: a. Culture the target microorganism overnight in the appropriate broth medium at its optimal growth temperature. b. Dilute the overnight culture in fresh sterile broth to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Inoculation: a. Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the bacteriocin dilutions. This will result in a final volume of 100 µL or 200 µL per well. b. Include a positive control well containing only the bacterial inoculum in broth (no bacteriocin) to ensure the viability and growth of the microorganism. c. Include a negative control well containing only sterile broth to check for contamination.
-
Incubation: a. Cover the microtiter plate and incubate at the optimal temperature for the target microorganism for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the bacteriocin in which no visible growth (i.e., no turbidity) is observed. b. Optionally, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest bacteriocin concentration that shows a significant reduction in OD compared to the positive control.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Sakacin A | C12H24N4O4 | CID 382302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pediocin PA-1 | C196H293N61O60S5 | CID 56842033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leucocin A (LeuA) peptide [novoprolabs.com]
- 5. Biochemical and genetic characterization of this compound from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sakacin P peptide [novoprolabs.com]
- 8. Pediocin PA-1|Listeria-Inhibiting Bacteriocin|RUO [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo Safety and Efficacy of Enterocin A
For Researchers, Scientists, and Drug Development Professionals
Enterocin A, a bacteriocin (B1578144) produced by Enterococcus species, has garnered significant interest as a potential alternative to traditional antibiotics. Its potent antimicrobial activity against a range of foodborne pathogens and multidrug-resistant bacteria has prompted extensive in vivo research to validate its safety and efficacy. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows.
I. Comparative Efficacy of this compound and Alternatives
This compound and its analogues, such as Enterocin AS-48, have demonstrated significant efficacy in various animal models against a spectrum of pathogens. The following table summarizes the quantitative data from several in vivo studies, comparing the performance of this compound and its analogues with Nisin, a widely used bacteriocin, and a no-treatment control.
Table 1: In Vivo Efficacy of this compound and Nisin against Pathogenic Bacteria
| Antimicrobial Agent | Animal Model | Pathogen | Administration Route | Dosage | Outcome | Reference |
| Enterocin E-760 | Broiler Chickens | Campylobacter jejuni | Oral (in feed) | 125 mg/kg of feed | >8 log10 CFU reduction in cecal content | [1] |
| Enterocin AS-48 | Rainbow Trout | Lactococcus garvieae | Immersion bath | - | 60% survival rate after 20 days (vs. 0% in control) | |
| Enterocin M | Mice | Trichinella spiralis | - | - | 39.6% reduction in muscle larvae | [2] |
| Nisin A | Mice | Listeria monocytogenes | Intraperitoneal | - | Controlled infection, but less effective than Nisin V | |
| Nisin | Mice | Streptococcus suis | - | 5.0-10 mg/kg | 87.5-100% survival rate | |
| No Treatment | Rainbow Trout | Lactococcus garvieae | - | N/A | 0% survival rate after 20 days |
II. In Vivo Safety and Toxicity Profile
A critical aspect of developing any new therapeutic is its safety profile. In vivo toxicity studies of enterocins have generally indicated a high degree of safety in mammalian models.
Table 2: In Vivo Toxicity Data for Enterocin AS-48 and Nisin
| Antimicrobial Agent | Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Enterocin AS-48 | BALB/c Mice | Oral (in diet) | 50, 100, and 200 mg/kg | No mortality or clinical signs of toxicity. No significant changes in body weight, food consumption, hematology, or blood biochemistry. Moderate vacuolar degeneration in some hepatocytes at higher doses, but less than the nisin group. | |
| Nisin | BALB/c Mice | Oral (in diet) | 200 mg/kg | No mortality or clinical signs of toxicity. Moderate vacuolar degeneration in hepatocytes of 5/10 animals. |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key in vivo studies of this compound and its analogues.
A. In Vivo Efficacy Study: Enterocin E-760 in Broiler Chickens
-
Objective: To assess the efficacy of Enterocin E-760 in reducing Campylobacter jejuni colonization in broiler chickens.
-
Animal Model: Day-old broiler chicks.
-
Challenge: Oral gavage with approximately 10^6 CFU of two C. jejuni strains within 24 hours of hatching.
-
Treatment: Purified Enterocin E-760 was mixed with ground maize and then with commercial feed to achieve final concentrations of 31.2, 62.5, and 125 mg/kg of feed. The treated feed was provided to the chickens.
-
Outcome Assessment: After a set period, cecal contents were collected, and the number of C. jejuni was quantified using standard plate counting methods to determine the reduction in colony-forming units (CFU).[1]
B. Subchronic Toxicity Study: Enterocin AS-48 in BALB/c Mice
-
Objective: To evaluate the potential adverse effects of subchronic dietary administration of Enterocin AS-48.
-
Animal Model: BALB/c mice.
-
Treatment: Enterocin AS-48 was administered in the diet at concentrations of 50, 100, and 200 mg/kg for 90 days. A control group received the standard diet, and a reference group received 200 mg/kg of nisin.
-
Outcome Assessment:
-
Clinical Observations: Daily monitoring for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Hematology and Blood Biochemistry: Blood samples were collected at the end of the study for analysis of various parameters.
-
Urinalysis: Urine samples were collected and analyzed.
-
Histopathology: At the end of the 90-day period, animals were euthanized, and major organs (liver, spleen, heart, kidneys, and intestines) were weighed and examined microscopically for any pathological changes.
-
IV. Mechanism of Action and Experimental Workflows
A. Mechanism of Action: Pore Formation
This compound and other class IIa bacteriocins exert their antimicrobial effect by forming pores in the cytoplasmic membrane of target bacteria. This process disrupts the membrane potential and leads to the leakage of essential ions and metabolites, ultimately causing cell death.
Caption: Mechanism of Action of this compound
B. Experimental Workflow: In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an antimicrobial agent like this compound.
Caption: In Vivo Efficacy Assessment Workflow
C. Experimental Workflow: In Vivo Toxicity Study
This diagram outlines the general steps involved in conducting an in vivo toxicity study for a new antimicrobial peptide.
Caption: In Vivo Toxicity Study Workflow
V. Conclusion
The available in vivo data strongly suggest that this compound and its analogues are both safe and effective antimicrobial agents in various animal models. Their potent activity against pathogenic bacteria, coupled with a favorable safety profile, positions them as promising candidates for further development as therapeutic agents and food preservatives. The provided data and protocols offer a valuable resource for researchers and drug development professionals working to advance novel antimicrobial strategies. Further research, including more direct comparative studies and investigations in a wider range of animal models, will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiparasitic Activity of Enterocin M and Durancin-like from Beneficial Enterococci in Mice Experimentally Infected with Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Immunity Between Enterocin A and Other Pediocins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-immunity between Enterocin A and other pediocins, a class of bacteriocins with significant potential as natural antimicrobials. This compound and pediocins belong to the class IIa bacteriocins, also known as pediocin-like bacteriocins, which are characterized by a conserved N-terminal YGNGV motif and typically exhibit strong antilisterial activity.[1][2] Understanding the cross-immunity profiles within this group is crucial for their effective application in food preservation and clinical settings to overcome potential resistance mechanisms.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound and various pediocins has been evaluated against a range of indicator strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of a bacteriocin's potency. The following table summarizes the MIC values of this compound and Pediocin PA-1 against several bacterial strains, highlighting their comparable and potent activity, particularly against Listeria monocytogenes.
| Indicator Strain | This compound (ng/ml) | Pediocin PA-1 (ng/ml) | Reference |
| Listeria monocytogenes Scott A | 0.2 | 0.8 | [3] |
| Listeria monocytogenes NCTC 7973 | 0.1 | 0.4 | [3] |
| Lactobacillus sake NCFB 2714 | 20 | 20 | [3] |
| Enterococcus faecalis NCTC 775 | >1000 | >1000 | [3] |
| Carnobacterium piscicola UI 49 | 40 | 80 | [3] |
Cross-Immunity Studies
Cross-immunity refers to the ability of the immunity protein of one bacteriocin (B1578144) to provide protection against another, related bacteriocin. This phenomenon is largely dependent on the specificity of the interaction between the bacteriocin and the immunity protein of the producer strain. Studies have shown that cross-immunity among class IIa bacteriocins is often observed between bacteriocins belonging to the same sequence-based subgroup.[4]
A pivotal study by Fimland et al. (2002) investigated the cross-immunity between several pediocin-like bacteriocins by heterologously expressing their immunity genes in sensitive host strains. The results demonstrate that while cognate immunity is always high, the level of cross-immunity varies and is often strain-dependent.
| Immunity Gene Expressed | Bacteriocin Tested | Lactobacillus sake Lb790 | Carnobacterium piscicola UI49 | Enterococcus faecalis L50-1 | Reference |
| This compound (entA-im) | This compound | +++ | +++ | +++ | [4] |
| Pediocin PA-1 | - | - | + | [4] | |
| Leucocin A | - | - | - | [4] | |
| Sakacin P | - | - | - | [4] | |
| Pediocin PA-1 (pedB) | This compound | - | - | + | [4] |
| Pediocin PA-1 | +++ | +++ | +++ | [4] | |
| Leucocin A | - | - | - | [4] | |
| Sakacin P | - | - | + | [4] | |
| Leucocin A (leuB) | This compound | - | - | + | [4] |
| Pediocin PA-1 | - | - | + | [4] | |
| Leucocin A | +++ | +++ | +++ | [4] | |
| Sakacin P | - | - | - | [4] | |
| Sakacin P (sppI) | This compound | - | - | - | [4] |
| Pediocin PA-1 | + | + | +++ | [4] | |
| Leucocin A | - | - | - | [4] | |
| Sakacin P | +++ | +++ | +++ | [4] |
Key: +++ Strong immunity; + Weak immunity; - No immunity
Mechanism of Action and Immunity
This compound and other pediocins exert their antimicrobial activity by forming pores in the cytoplasmic membrane of target cells, leading to the dissipation of the proton motive force and ultimately cell death.[1] This process is often mediated by the interaction of the bacteriocin with a specific docking molecule, the mannose phosphotransferase system (Man-PTS), on the susceptible cell's surface.[5]
The immunity protein in the producer strain protects it from its own bacteriocin. It is believed that the immunity protein interacts with the bacteriocin or the bacteriocin-receptor complex, preventing pore formation.[4] The specificity of this interaction is a key determinant of cross-immunity. While the N-terminal region of class IIa bacteriocins is highly conserved, the C-terminal region is more variable and is thought to be involved in determining the antimicrobial spectrum and interacting with the immunity protein.[6][7]
Experimental Protocols
Bacteriocin Purification
A standardized method for the purification of this compound and Pediocin PA-1 involves a multi-step chromatography process:
-
Cation-Exchange Chromatography: The supernatant of the producer strain culture is applied to a cation-exchange column (e.g., SP Sepharose Fast Flow). The column is washed, and the bacteriocin is eluted using a linear NaCl gradient.
-
Hydrophobic Interaction Chromatography: The active fractions from the first step are pooled and applied to a hydrophobic interaction column (e.g., Phenyl Sepharose 6 Fast Flow). The bacteriocin is eluted with a decreasing ammonium (B1175870) sulfate (B86663) gradient.
-
Reverse-Phase HPLC: The final purification step is performed using a reverse-phase high-performance liquid chromatography (HPLC) column (e.g., C18). The bacteriocin is eluted with an acetonitrile (B52724) gradient. The purity of the final product is assessed by mass spectrometry and N-terminal sequencing.[3]
Bacteriocin Activity Assay (Critical Dilution Method)
-
Preparation of Indicator Strain: An overnight culture of the indicator strain is inoculated into fresh medium and grown to the mid-exponential phase. The culture is then diluted in soft agar (B569324).
-
Serial Dilutions: The purified bacteriocin is serially diluted (two-fold) in a suitable buffer.
-
Spotting: A small volume (e.g., 10 µl) of each bacteriocin dilution is spotted onto the surface of an agar plate previously seeded with the indicator strain.
-
Incubation: The plates are incubated overnight at the optimal temperature for the indicator strain.
-
Determination of Activity: The antimicrobial activity is expressed in arbitrary units (AU/ml) and is defined as the reciprocal of the highest dilution showing a clear zone of inhibition.[3]
Cross-Immunity Assay
-
Transformation of Indicator Strains: The immunity genes of the different bacteriocins are cloned into an appropriate expression vector and transformed into susceptible indicator strains (e.g., Lactobacillus sake, Carnobacterium piscicola, Enterococcus faecalis).
-
Cultivation: The transformed strains are grown in a suitable medium containing a selective antibiotic to ensure plasmid maintenance.
-
Bacteriocin Sensitivity Testing: The sensitivity of the transformed strains to a panel of purified bacteriocins is tested using the critical dilution method described above.
-
Evaluation of Immunity: The level of immunity is determined by comparing the MIC of a given bacteriocin against the transformed strain with its MIC against the non-transformed control strain. A significant increase in the MIC indicates immunity.[4]
Visualizations
Caption: Workflow for assessing cross-immunity between different pediocins.
Caption: Action of pediocins on susceptible vs. immune cells.
References
- 1. Frontiers | Bacteriocins from lactic acid bacteria: strategies for the bioprotection of dairy foods [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparative studies of class IIa bacteriocins of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies of immunity proteins of pediocin-like bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Function Analysis of Immunity Proteins of Pediocin-Like Bacteriocins: C-Terminal Parts of Immunity Proteins Are Involved in Specific Recognition of Cognate Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
The Potentiating Power of Enterocin A: A Guide to Synergistic Antibiotic Combinations
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of our current antimicrobial arsenal. One promising approach is the use of bacteriocins, such as Enterocin A, in combination with conventional antibiotics to enhance their efficacy. This guide provides a comparative analysis of the synergistic effects of this compound and similar bacteriocins with traditional antibiotics, supported by experimental data and detailed methodologies.
I. Quantitative Analysis of Synergistic Effects
The synergistic potential of an antimicrobial combination is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of FIC indices from studies on enterocins combined with conventional antibiotics is presented below.
Table 1: Synergistic Effects of Enterocin AS-48 with Conventional Antibiotics against Uropathogenic Enterococci
Source: Adapted from a study on the synergy of the bacteriocin (B1578144) AS-48 and antibiotics against uropathogenic enterococci.[1][2] Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
> 0.5 to 1.0: Additive
-
> 1.0 to 4.0: Indifference
-
> 4.0: Antagonism
| Antibiotic | Bacterial Strain(s) | FIC Index Range | Interpretation |
| Vancomycin | Uropathogenic Enterococcus spp. | 0.25 - 0.75 | Synergy/Additive |
| Gentamicin | Uropathogenic Enterococcus spp. | 0.12 - 1.0 | Synergy/Additive |
| Amoxicillin/Clavulanate | Uropathogenic Enterococcus spp. | 0.07 - 1.0 | Synergy/Additive |
Table 2: Synergistic Effects of this compound-like Bacteriocins with Conventional Antibiotics
Source: Adapted from a study on the assessment of bacteriocin-antibiotic synergy against Listeria monocytogenes and Vancomycin-Resistant Enterococcus. The bacteriocins were produced by E. faecium strains ST651ea, ST7119ea, and ST7319ea and showed high similarity to this compound, B, and P. Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
> 0.5 to 1.0: Additive
-
> 1.0 to 4.0: Indifference
-
> 4.0: Antagonism
| Antibiotic | Bacterial Strain | FIC Index Range | Interpretation |
| Ciprofloxacin | Listeria monocytogenes | > 0.5 - 1.0 | Additive |
| Ciprofloxacin | Vancomycin-Resistant E. faecium | ≤ 0.5 | Synergy |
| Vancomycin | Listeria monocytogenes | > 0.5 - 1.0 | Additive |
| Vancomycin | Vancomycin-Resistant E. faecium | ≤ 0.5 | Synergy |
II. Proposed Mechanism of Synergistic Action
The primary mechanism of action for Class IIa bacteriocins, including this compound, is the disruption of the target cell's membrane integrity.[3] It is hypothesized that this membrane permeabilization is the key to the synergistic effect observed with conventional antibiotics. By creating pores in the bacterial cell membrane, this compound facilitates the entry of the conventional antibiotic, allowing it to reach its intracellular target at a higher concentration than it would alone. This is particularly effective against bacteria that have developed resistance mechanisms that limit antibiotic uptake.
For some enterocins, the mannose phosphotransferase system (Man-PTS) on the surface of susceptible bacteria has been identified as a receptor, mediating the initial binding and subsequent pore formation. In the case of synergy with vancomycin, it has been suggested that both antimicrobials may interact with lipid II, a precursor in the cell wall synthesis pathway, leading to enhanced disruption of this vital process.
Caption: Proposed mechanism of synergy between this compound and conventional antibiotics.
III. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
a. Preparation of Materials:
-
96-well microtiter plates.
-
Bacterial culture in the logarithmic growth phase, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium.
-
Stock solutions of this compound and the conventional antibiotic.
b. Assay Procedure:
-
Serially dilute this compound horizontally across the microtiter plate.
-
Serially dilute the conventional antibiotic vertically down the microtiter plate.
-
This creates a matrix of wells containing various concentrations of both agents, alone and in combination.
-
Inoculate each well with the prepared bacterial suspension.
-
Include control wells with no antimicrobials (growth control) and wells with each antimicrobial alone.
-
Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
c. Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
Caption: Workflow for the checkerboard assay to determine FIC index.
Time-Kill Curve Assay
Time-kill curve assays provide information on the rate of bactericidal activity of antimicrobial agents, alone and in combination, over time.
a. Preparation of Materials:
-
Bacterial culture in the logarithmic growth phase, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium.
-
Stock solutions of this compound and the conventional antibiotic at desired concentrations (e.g., MIC, 2x MIC).
b. Assay Procedure:
-
Prepare test tubes with broth containing:
-
No antimicrobial (growth control).
-
This compound alone.
-
Conventional antibiotic alone.
-
The combination of this compound and the conventional antibiotic.
-
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at the optimal temperature with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.
-
Incubate the plates until colonies are visible and then count the number of colony-forming units (CFU/mL).
c. Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Caption: Workflow for the time-kill curve assay.
IV. Conclusion
The data presented in this guide strongly suggest that this compound and similar bacteriocins can act synergistically with conventional antibiotics, particularly against resistant strains of bacteria. This synergistic interaction offers a promising avenue for drug development, potentially leading to more effective treatments for bacterial infections and helping to combat the growing threat of antibiotic resistance. Further research is warranted to explore the full potential of these combinations against a wider range of pathogens and to elucidate the precise molecular mechanisms underlying their synergistic activity.
References
"Structural comparison of Enterocin A and Enterocin P"
A Comprehensive Structural Comparison of Enterocin (B1671362) A and Enterocin P
Enterocins A and P are both class IIa bacteriocins, also known as pediocin-like bacteriocins, produced by strains of Enterococcus faecium. These small, heat-stable peptides exhibit potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. Their shared classification and target spectra invite a detailed structural comparison to understand the nuances that govern their individual properties and antimicrobial efficacy. This guide provides an objective comparison of their structural features, supported by experimental data and methodologies.
Gross Structural and Physicochemical Properties
Enterocin A and Enterocin P share several key characteristics, including their cationic nature and general heat and pH stability. However, they differ in their primary structure, molecular weight, and the nature of their precursor peptides. A summary of these properties is presented in Table 1.
| Property | This compound | Enterocin P |
| Producing Organism | Enterococcus faecium | Enterococcus faecium |
| Bacteriocin (B1578144) Class | Class IIa (pediocin-like) | Class IIa (pediocin-like) |
| Number of Amino Acids | 47 | 44 |
| Molecular Weight (Da) | 4,829 (assuming two disulfide bridges)[1] | 4,493 (theoretical)[2] |
| Precursor Peptide | 65 amino acids (18-amino-acid N-terminal leader sequence)[1][3] | 71 amino acids (27-amino-acid N-terminal leader sequence)[2][4] |
| Secretion System | Double-glycine leader peptide associated transport system | Sec-dependent pathway[2] |
| Heat Stability | Stable | Heat resistant (60 min at 100°C; 15 min at 121°C)[2] |
| pH Stability | Stable over a wide range | Stable between pH 2.0 and 11.0[2] |
Primary Structure and Amino Acid Sequence Comparison
The antimicrobial activity and specificity of bacteriocins are intrinsically linked to their amino acid sequence. Both this compound and Enterocin P possess the conserved YGNGV motif in their N-terminal region, a hallmark of class IIa bacteriocins. This motif is crucial for their interaction with the mannose phosphotransferase system (Man-PTS) on the surface of target bacteria.
A detailed alignment of their mature peptide sequences reveals both conserved regions and notable differences:
This compound: KSYCEYGNGLCNKCKWCSVDWGKATTCIINNGAMAWATGGHQGNHKC
Enterocin P: SYKEFGNGLCNKCKWCSVDWGKATTCIINNGAMAWATGGHQGNHKC
While the core sequence is highly similar, the variation at the N-terminus may influence their specific activity and spectrum.
Disulfide Bridge Connectivity
Disulfide bridges are critical for the structural integrity and biological activity of many bacteriocins, contributing to their stability and defining their three-dimensional conformation.
-
This compound contains four cysteine residues, forming two intramolecular disulfide bridges. One of these is located in the N-terminal region, and the other in the C-terminal part.[5] The presence of the C-terminal disulfide bridge is a significant factor in broadening the antimicrobial spectrum and enhancing potency at elevated temperatures.[6][7][8]
-
Enterocin P also contains cysteine residues that form at least one disulfide bond. This disulfide bridge is located in the N-terminal section.[9]
The precise connectivity of these disulfide bridges is crucial for the correct folding and function of the peptides.
Mode of Action: A Shared Mechanism
As class IIa bacteriocins, both this compound and Enterocin P exert their antimicrobial effect by forming pores in the cytoplasmic membrane of susceptible Gram-positive bacteria.[9] This process is initiated by their interaction with the Man-PTS, which acts as a receptor.
Caption: General mode of action for Class IIa bacteriocins like this compound and P.
Experimental Protocols
The structural and functional characterization of this compound and Enterocin P relies on a series of well-established biochemical and microbiological techniques.
Bacteriocin Purification
A multi-step purification process is typically employed to isolate these bacteriocins to homogeneity.
Caption: A typical workflow for the purification of enterocins.
Protocol:
-
Culture and Harvesting: E. faecium strains are cultured in an appropriate broth medium (e.g., MRS broth). The culture is then centrifuged to separate the cells from the supernatant containing the secreted bacteriocin.
-
Ammonium Sulfate Precipitation: The protein fraction, including the bacteriocin, is precipitated from the cell-free supernatant by the gradual addition of ammonium sulfate.
-
Chromatography: The precipitate is redissolved and subjected to one or more chromatography steps, such as ion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve high purity.
Molecular Weight Determination
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to determine the molecular weight of the purified bacteriocins.
Protocol:
-
The purified bacteriocin sample is mixed with a loading buffer containing SDS and a reducing agent.
-
The sample is loaded onto a polyacrylamide gel.
-
An electric current is applied, causing the proteins to migrate through the gel based on their size.
-
The gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.
-
The molecular weight is estimated by comparing the migration distance of the bacteriocin to that of protein standards of known molecular weights.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is a quantitative measure of a bacteriocin's antimicrobial potency. The broth microdilution method is commonly used for this purpose.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
Serial Dilutions: A series of twofold dilutions of the purified bacteriocin are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the indicator bacterium (e.g., Listeria monocytogenes).
-
Incubation: The plate is incubated under conditions optimal for the growth of the indicator strain.
-
MIC Determination: The MIC is determined as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the indicator bacterium.
Conclusion
This compound and Enterocin P, while sharing the fundamental characteristics of class IIa bacteriocins, exhibit distinct structural features. The differences in their amino acid sequences, particularly at the N-terminus, and the specifics of their disulfide bridge patterns likely contribute to variations in their antimicrobial spectra and potency. The variance in their secretion mechanisms also points to different evolutionary pathways for these otherwise similar antimicrobial peptides. Further research into the three-dimensional structures of these enterocins will provide deeper insights into their structure-function relationships and their potential as biopreservatives and therapeutic agents.
References
- 1. Biochemical and genetic characterization of this compound from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and genetic characterization of enterocin P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Production of Enterocin P, an Antilisterial Pediocin-Like Bacteriocin from Enterococcus faecium P13, in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A C-Terminal Disulfide Bridge in Pediocin-Like Bacteriocins Renders Bacteriocin Activity Less Temperature Dependent and Is a Major Determinant of the Antimicrobial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A C-terminal disulfide bridge in pediocin-like bacteriocins renders bacteriocin activity less temperature dependent and is a major determinant of the antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
Validating the Bactericidal vs. Bacteriostatic Action of Enterocin A: A Comparative Guide
Enterocin A, a class IIa bacteriocin (B1578144) produced by Enterococcus species, is a promising antimicrobial peptide with significant activity against various foodborne pathogens and spoilage bacteria.[1][2] A critical aspect of its characterization is determining whether its action is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This guide provides an objective comparison of the methodologies used to validate this compound's mode of action, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Differentiating Bactericidal and Bacteriostatic Activity
The distinction between bactericidal and bacteriostatic agents is fundamental in antimicrobial research. A compound is typically classified based on the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC).
-
Bactericidal: An agent is considered bactericidal if its MBC is no more than four times its MIC (MBC/MIC ≤ 4).[3] These agents cause irreversible cell death.
-
Bacteriostatic: An agent is considered bacteriostatic if it inhibits growth but does not kill the bacteria, meaning the MBC is significantly higher than the MIC.
This compound and other pediocin-like class IIa bacteriocins exert their antimicrobial effect by forming pores in the cell membranes of target Gram-positive bacteria.[2] This mechanism, which leads to the dissipation of the proton motive force and leakage of cellular contents, is inherently lethal, suggesting a bactericidal mode of action.[1][4]
Mechanism of Action: this compound
This compound's primary mechanism involves a receptor-mediated interaction with the target cell. It specifically binds to the mannose phosphotransferase system (Man-PTS) on the bacterial cell membrane.[2] This binding facilitates the insertion of the peptide into the membrane, leading to pore formation and ultimately, cell death.[2][5]
Caption: Mechanism of action for Class IIa bacteriocin this compound.
Experimental Protocols for Validation
To empirically determine if this compound is bactericidal or bacteriostatic, a series of quantitative assays are employed.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., MRS or BHI).[6]
-
Inoculation: Add a standardized inoculum of the target bacterial strain (e.g., Listeria monocytogenes, Staphylococcus aureus) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.
-
Reading: The MIC is the lowest concentration of this compound in which no turbidity (visible growth) is observed.[7]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[3][8]
Protocol:
-
Perform MIC Test: First, determine the MIC as described above.
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (at and above the MIC).
-
Plating: Spread the aliquots onto agar (B569324) plates that do not contain any antimicrobial agent.[3]
-
Incubation: Incubate the agar plates at the optimal temperature for 24-48 hours.
-
Reading: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3][7]
Caption: Experimental workflow for MIC and MBC determination.
Time-Kill Kinetics Assay
This dynamic assay provides more detailed information than MIC/MBC by measuring the rate of bacterial killing over time at various concentrations of the antimicrobial agent.
Protocol:
-
Culture Preparation: Grow the target bacteria to the early exponential phase. Dilute the culture to a standardized starting inoculum (e.g., 10⁵ - 10⁶ CFU/mL) in fresh broth.
-
Exposure: Add different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC) to the bacterial suspensions. Include a growth control without any antimicrobial.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each suspension.[9]
-
Quantification: Perform serial dilutions of the aliquots, plate them on agar, and incubate to determine the number of viable cells (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9][10] A bacteriostatic effect is observed when there is a prevention of growth but no significant reduction in viable count compared to the initial inoculum.
Caption: Workflow for a time-kill kinetics assay.
Quantitative Data and Comparison
Studies consistently demonstrate the bactericidal nature of this compound and related enterocins against susceptible pathogens. The MBC/MIC ratio is a key indicator.
Table 1: MIC and MBC Data for Various Enterocins
| Enterocin | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification | Reference |
| Enterocin P | Enterococcus faecalis | 13.85 | 13.85 | 1 | Bactericidal | [11] |
| This compound | L. monocytogenes | - | - | - | Bactericidal | [2] |
| Enterocin E-760 | Gram-positive/negative spp. | 0.1 - 3.2 | - | - | - | [1] |
| Enterocin AS-48 | Gram-positive spp. | 1.5 - 10 | - | - | Bactericidal | [12] |
Note: Specific MBC values for all enterocins are not always reported, but their mechanism of action strongly implies a bactericidal effect confirmed by time-kill assays.
Comparison with Alternatives
This compound's performance can be compared to other antimicrobial peptides.
Table 2: Performance Comparison of Antimicrobial Peptides against E. faecalis
| Peptide | MIC (µg/mL) | MBC (µg/mL) | Key Characteristic | Reference |
| Enterocin P | 13.85 | 13.85 | Strong bactericidal effect (MBC=MIC) | [11] |
| Thanatin | 27.93 | 55.87 | MBC is 2x MIC | [11] |
| Tachyplesin | 13.96 | 27.93 | MBC is 2x MIC | [11] |
As shown, Enterocin P demonstrates a potent bactericidal effect where the concentration needed to kill the bacteria is the same as the concentration needed to inhibit its growth.[11] This is a highly desirable trait for an antimicrobial agent intended for therapeutic or preservative applications. In contrast, other bacteriocins may exhibit bacteriostatic properties against certain strains. For example, a bacteriocin from Pediococcus pentosaceus N2 was found to be bacteriostatic against Staphylococcus aureus.[13]
Conclusion
References
- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens [mdpi.com]
- 3. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. A Comparison of Antibacterial Properties of Tachyplesin, Thanatin, and Enterocin P on Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. heraldopenaccess.us [heraldopenaccess.us]
"Comparative analysis of Enterocin A produced by different Enterococcus strains"
A Comparative Guide to Enterocin (B1671362) A from Diverse Enterococcus Strains
For Researchers, Scientists, and Drug Development Professionals
Enterocin A is a potent, heat-stable antimicrobial peptide belonging to the class IIa (pediocin-like) bacteriocins. Primarily produced by strains of Enterococcus faecium, and also identified in other species like Enterococcus faecalis, it exhibits significant inhibitory activity against a range of Gram-positive bacteria, most notably the foodborne pathogen Listeria monocytogenes.[1][2][3] This activity makes it a prime candidate for applications in food biopreservation and as a potential therapeutic agent. This guide provides a comparative analysis of this compound produced by different Enterococcus strains, summarizing key performance data and detailing relevant experimental protocols.
Comparative Data of this compound
The functional characteristics of this compound, including its biochemical properties and antimicrobial efficacy, can vary depending on the producing strain. The following tables summarize key quantitative data from various studies.
Table 1: Biochemical and Genetic Profile of this compound-Producing Strains
| Producer Strain | Species | This compound Gene (entA) | Co-produced Enterocins | Molecular Mass (Da) | Reference |
| Not Specified | Enterococcus faecium | Present | N/A | 4,829 | [1] |
| CCM 4231 | Enterococcus faecium | Present | Not specified | N/A | [2] |
| RZS C5 | Enterococcus faecium | Present | Enterocin B, Enterocin P | N/A | [2] |
| RZS C13 | Enterococcus faecium | Present | Enterocin B, Enterocin P | N/A | [2] |
| BH04, BH12, BH84, BH99 | Enterococcus faecium | Present | Enterocin B, Enterocin P | N/A | [4] |
| INIA P442, P445 | Enterococcus faecium | Present | Enterocin B | N/A | [5] |
| Y | Enterococcus faecalis | Present | Not specified | N/A | [2] |
| 58 | Enterococcus faecalis | Present | Enterocin P | N/A | [6] |
Table 2: Comparative Antimicrobial Activity of Enterocins Against Listeria monocytogenes
| Producer Strain / Enterocin | Species | Activity Measurement | Value | Target Strain | Reference |
| Synthetic this compound | N/A | MIC | ~100 µg/mL | Clostridium perfringens | [3] |
| E. faecium E86 (produces Enterocin P) | Enterococcus faecium | Inhibition Halo | 10.3 - 31 mm | Various L. monocytogenes | [7] |
| E. faecium BH04, BH12, etc. | Enterococcus faecium | Activity Units | 25,600 AU/mL (after 6h) | L. monocytogenes ATCC 7644 | [4] |
| E. faecium E1 | Enterococcus faecium | Mode of Action | Bactericidal (no lysis) | L. monocytogenes | [8] |
| E. faecium INIA P442, P445 (EntA+B) | Enterococcus faecium | Inhibition Halo | 17 - 22 mm | L. monocytogenes | [5] |
Note: Direct Minimum Inhibitory Concentration (MIC) data for purified this compound from different native strains against Listeria is sparse in comparative studies. Activity is often reported in Arbitrary Units (AU/mL) or as inhibition zones, and frequently involves a mix of co-produced enterocins.
Experimental Protocols
Detailed and reproducible methodologies are critical for the comparative assessment of bacteriocins. Below are generalized protocols for the production, purification, and activity assessment of this compound.
Production of this compound
This protocol describes the cultivation of Enterococcus strains for optimal enterocin production. Production is influenced by factors including pH, temperature, and medium composition.[9][10]
a. Culture Media and Conditions:
-
Medium: De Man, Rogosa and Sharpe (MRS) broth or M17 broth are commonly used for cultivating Enterococcus species.[4][10]
-
Inoculum: Prepare a seed culture by inoculating 10 mL of broth with a single colony and incubating overnight at 37°C.
-
Production Culture: Inoculate 1 L of fresh broth with the overnight seed culture (e.g., 1-2% v/v).
-
Incubation: Incubate the production culture at 37°C for 16-24 hours under static or microaerophilic conditions. Maximum bacteriocin (B1578144) activity is typically detected in the late logarithmic to early stationary phase of growth.[11]
b. Harvesting the Crude Extract:
-
After incubation, centrifuge the culture at 8,000-10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant and collect the supernatant. This cell-free supernatant (CFS) contains the crude enterocin.
-
The CFS can be stored at 4°C for immediate use or frozen at -20°C. For some protocols, the pH of the CFS is adjusted to 6.0-7.0.
Purification of this compound
A multi-step purification process is typically required to isolate this compound to homogeneity.[12][13]
a. Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Slowly add solid ammonium sulfate to the chilled CFS with constant, gentle stirring to achieve 60-90% saturation.[13]
-
Continue stirring at 4°C for several hours or overnight to allow proteins to precipitate.
-
Collect the precipitate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in a minimal volume of a suitable buffer, such as 20 mM sodium phosphate (B84403) buffer (pH 6.0).
-
Desalt the resuspended sample via dialysis against the same buffer using a membrane with a low molecular weight cutoff (e.g., 2 kDa).[13]
b. Cation-Exchange Chromatography:
-
Equilibrate a cation-exchange column (e.g., SP Sepharose) with the starting buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Load the desalted protein concentrate onto the column.
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound enterocin using a linear gradient of NaCl (e.g., 0 to 1 M) in the starting buffer.
-
Collect fractions and test each for antimicrobial activity using the Agar (B569324) Spot Test (described below).
c. Reversed-Phase HPLC (Optional Final Step):
-
Pool the active fractions from the previous step.
-
For high-purity enterocin, perform reversed-phase high-performance liquid chromatography (RP-HPLC) on a C8 or C18 column.
-
Elute the peptide using a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect peaks and verify their activity and purity using SDS-PAGE and mass spectrometry.
Antimicrobial Activity Assays
a. Agar Spot Test (Qualitative Screening):
-
Grow the producer Enterococcus strain as a spot on an MRS agar plate and incubate overnight at 37°C.
-
Kill the producer cells by exposure to chloroform (B151607) vapor for 20-30 minutes.[14]
-
Aerate the plate in a laminar flow hood to evaporate residual chloroform.
-
Overlay the plate with 5-7 mL of soft BHI agar (0.7% agar) seeded with an overnight culture of the indicator strain (e.g., Listeria monocytogenes).
-
Incubate overnight at 37°C and examine for a clear zone of inhibition around the producer spot.[15]
b. Microtiter Plate Assay (MIC Determination):
-
Add 100 µL of appropriate broth (e.g., BHI) to each well of a 96-well microtiter plate.[15]
-
Add 100 µL of the purified enterocin solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 10 µL of an overnight culture of the indicator strain, adjusted to a standard turbidity (e.g., 0.5 McFarland).
-
Include positive (no enterocin) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of enterocin that completely inhibits visible growth of the indicator strain.[15]
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: A generalized workflow for the production, purification, and analysis of this compound.
Caption: this compound binds to the Man-PTS receptor, forming pores and causing cell death.
References
- 1. Biochemical and genetic characterization of this compound from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and biochemical characterisation of enterocins produced by enterococci from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterisation of Enterocins Produced by Antilisterial Enterococcus faecium BH04, BH12, BH84, and BH99 and In Vitro/In Situ Inhibition of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterocins Produced by Enterococci Isolated from Breast-Fed Infants: Antilisterial Potential | MDPI [mdpi.com]
- 6. Frontiers | Screening of bacteriocin-producing dairy Enterococcus strains using low-cost culture media [frontiersin.org]
- 7. Characterization of Enterococcus faecium E86 bacteriocins and their inhibition properties against Listeria monocytogenes and vancomycin-resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of different serotypes of Listeria monocytogenes by enterocins in solid and liquid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Enterocin Production from Probiotic Enterococcus faecium Using Taguchi Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of enterocin LR/6, a bacteriocin from Enterococcus faecium LR/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Enterocin A: A Comparative Guide to its Efficacy in Combination with Natural Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic strategies. One promising avenue lies in the synergistic combination of natural antimicrobial compounds. This guide provides a comprehensive comparison of the efficacy of Enterocin (B1671362) A, a bacteriocin (B1578144) produced by Enterococcus species, when combined with other natural antimicrobials. By presenting key experimental data, detailed protocols, and visual representations of mechanisms and workflows, this document serves as a valuable resource for researchers and professionals in the field of drug development and food preservation.
Enhanced Antimicrobial Activity Through Synergy
Enterocin A, a Class IIa bacteriocin, primarily targets the cell membrane of susceptible bacteria, leading to pore formation and cell death.[1][2] Its effectiveness, particularly against Gram-positive bacteria like Listeria monocytogenes, is well-documented.[1][3] However, its activity against Gram-negative bacteria is often limited by the protective outer membrane.[4] This guide explores how combining this compound with other natural antimicrobials can overcome these limitations and result in a potent, broad-spectrum antimicrobial effect.
A significant body of research has focused on the synergistic interactions between enterocins and essential oils. For instance, the combination of this compound with thyme essential oil, rich in thymol, has demonstrated a powerful bactericidal effect against Listeria monocytogenes and even the Gram-negative pathogen Escherichia coli O157:H7.[4][5] This enhanced activity is attributed to the ability of essential oil components to disrupt the outer membrane of Gram-negative bacteria, thereby facilitating this compound's access to the cytoplasmic membrane.[4]
Quantitative Analysis of Synergistic Effects
The synergistic effect of antimicrobial combinations is quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.[6][7] The following tables summarize the Minimum Inhibitory Concentration (MIC) and FIC index data from key studies, highlighting the enhanced efficacy of this compound in combination with various natural antimicrobials.
| Target Pathogen | Antimicrobial Agent | MIC (alone) (µg/mL) | MIC (in combination) (µg/mL) | FIC Index | Reference |
| Listeria monocytogenes | This compound | 4.57 | 0.9 | < 0.5 | [4] |
| Thyme Essential Oil | 3.6 | 1.2 | [4] | ||
| Escherichia coli O157:H7 | This compound | > 2.3 (ineffective alone) | 2.3 | < 0.5 | [4][8] |
| Thyme Essential Oil | 2.2 | 0.71 | [4] | ||
| Various Foodborne Pathogens | Enterocin MSW5 | - | - | 0.372 | [9] |
| Cinnamomum zeylanicum EO | - | - | [9] | ||
| Clostridium perfringens | This compound | - | - | Synergistic | [10] |
| Enterocin L50A | - | - | [10] | ||
| Enterocin P | - | - | Synergistic | [10] | |
| Enterocin L50A | - | - | [10] |
Table 1: Synergistic Activity of this compound with Thyme and Cinnamon Essential Oils.
| Target Pathogen | Antimicrobial Combination | Observed Effect | Reference |
| Listeria monocytogenes | This compound + Pediocin 34 | More effective than individual agents | [11] |
| Enterococcus faecium | This compound + Pediocin 34 + Nisin | Greater antibacterial effect | [11] |
| Clostridium difficile | Durancin 61A + Reuterin | Highly synergistic (FIC index of 0.2) | [12] |
Table 2: Synergistic Effects of this compound and Other Bacteriocins/Natural Antimicrobials.
Experimental Protocols
The determination of synergistic antimicrobial activity relies on standardized and meticulous experimental procedures. The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.[6][13]
1. Preparation of Antimicrobial Agents:
-
Stock solutions of this compound and the natural antimicrobial (e.g., essential oil) are prepared in an appropriate solvent.
-
Serial twofold dilutions of each agent are prepared in a 96-well microtiter plate. For this compound, dilutions are made vertically, and for the other antimicrobial, they are made horizontally. This creates a matrix of wells with varying concentrations of both agents.
2. Inoculum Preparation:
-
The target bacterial strain is cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 CFU/mL, as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the antimicrobial dilutions, is inoculated with the standardized bacterial suspension.
-
The plate is incubated at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.
4. Determination of MIC and FIC Index:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) for each agent is calculated using the following formula:
-
FIC of Agent A = MIC of A in combination / MIC of A alone
-
FIC of Agent B = MIC of B in combination / MIC of B alone
-
-
The FIC Index is the sum of the individual FICs: FIC Index = FIC of Agent A + FIC of Agent B.[6][7]
Visualizing Mechanisms and Workflows
To better understand the processes involved in the synergistic action and experimental evaluation, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of synergistic action against Gram-negative bacteria.
Caption: Experimental workflow for the checkerboard synergy assay.
Conclusion
The combination of this compound with other natural antimicrobials, particularly essential oils, presents a highly effective strategy to enhance antimicrobial efficacy and broaden the spectrum of activity. The synergistic interactions, as evidenced by the significant reduction in MIC values and low FIC indices, offer a promising alternative to conventional antibiotics, with potential applications in both clinical settings and food preservation. The detailed protocols and visual workflows provided in this guide aim to facilitate further research and development in this critical area of antimicrobial discovery.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced bactericidal effect of this compound in combination with thyme essential oils against L. monocytogenes and E. coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effect of Essential Oils and Enterocin Produced by Enterococcus faecalis MSW5 against Foodborne Pathogens -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial efficacy of nisin, pediocin 34 and enterocin FH99 against L. monocytogenes, E. faecium and E. faecalis and bacteriocin cross resistance and antibiotic susceptibility of their bacteriocin resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacteriocin-Antimicrobial Synergy: A Medical and Food Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. actascientific.com [actascientific.com]
Safety Operating Guide
Navigating the Safe Disposal of Enterocin A in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive compounds like Enterocin A are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound waste, aligning with general laboratory safety principles and best practices for peptide and bacteriocin (B1578144) waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. While a Safety Data Sheet (SDS) for a compound named "Enterocin" (CAS 59678-46-5) suggests it is not classified as a hazardous substance, the term "Enterocin" also refers to a class of bacteriocins, which are antimicrobial peptides.[1][2] Given that the specific toxicological properties of this compound may not be extensively documented, it should be handled with care as a potentially bioactive and chemical waste.[3]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[4]
-
Eye Protection: Wear safety goggles or a face shield.[4]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[4]
All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[4][5]
Liquid Waste Disposal (e.g., solutions, culture media)
-
Segregation and Collection:
-
Chemical Inactivation (Recommended):
-
For bacteriocins and peptides, chemical inactivation is a common practice to denature the molecule. This can be achieved by adding a sufficient volume of a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to the waste container.[4]
-
Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.[4]
-
-
Neutralization:
-
Final Disposal:
Solid Waste Disposal (e.g., contaminated vials, pipette tips, gloves, labware)
-
Segregation and Collection:
-
Packaging and Labeling:
-
The container should be labeled as "Hazardous Waste" and list the contaminant ("this compound").[4]
-
-
Storage and Disposal:
Summary of Disposal Parameters
| Parameter | Recommendation | Rationale |
| Waste Classification | Chemical Waste; potentially Biohazardous Waste if in contact with biological agents.[3] | Peptides are considered chemical waste. If used in cell culture or with microorganisms, it must also be treated as biohazardous.[3] |
| Liquid Waste Container | Labeled, sealed, leak-proof chemical waste container.[3] | Prevents spills and ensures proper identification and handling. |
| Solid Waste Container | Labeled, sealed, leak-proof hazardous waste container.[4] | Prevents accidental exposure and ensures proper handling. |
| Inactivation Reagent | 1 M HCl or 1 M NaOH.[4] | Sufficient to hydrolyze and inactivate the peptide. |
| Inactivation Time | Minimum 24 hours.[4] | Ensures complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0.[4] | Neutral pH is generally required for institutional waste streams. |
| Final Disposal Method | Through institutional EHS or a licensed contractor.[4][7] | Ensures compliance with all local, state, and federal regulations. |
Experimental Protocols Cited
The disposal procedures outlined are based on general best practices for laboratory peptide and bacteriocin waste and do not originate from a specific experimental protocol for this compound.[3][4] The chemical inactivation method using strong acid or base is a standard laboratory procedure for the degradation of peptides.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Enterocin | 59678-46-5 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide24.store [peptide24.store]
- 8. benchchem.com [benchchem.com]
- 9. mainelabpack.com [mainelabpack.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Enterocin A
For researchers, scientists, and drug development professionals, the safe and effective handling of antimicrobial peptides like Enterocin (B1671362) A is paramount. This guide provides essential, immediate safety and logistical information, including operational protocols and disposal plans, to ensure the integrity of your research and the safety of laboratory personnel. By adhering to these procedural steps, you can confidently work with Enterocin A while minimizing risks.
Immediate Safety and Handling Precautions
This compound, a bacteriocin (B1578144) produced by Enterococcus species, is generally not classified as a hazardous substance. However, as with any peptide, it is prudent to handle it with care to avoid potential irritation. When working with this compound in its powdered or liquid form, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.
-
Lab Coat: A standard lab coat is required to protect clothing and skin.
-
Eye Protection: Use safety glasses or goggles to shield against splashes or aerosols.
Quantitative Safety and Handling Data
The following table summarizes key quantitative data for the safe handling and use of this compound.
| Parameter | Value/Recommendation | Source(s) |
| Toxicity | ||
| Hemolytic Activity | 4.5% lysis at 10 µg/ml; 2.5% lysis at 5 µg/ml against human red blood cells. | [1] |
| Stability | ||
| Temperature Stability | Stable at temperatures up to 100°C. Some activity may be lost after autoclaving at 121°C for 15 minutes. | [2][3][4] |
| pH Stability | Active and stable across a wide pH range, typically from acidic to alkaline conditions. | [2][4] |
| Storage | ||
| Powder Form | Store at -20°C for long-term stability. | [5] |
| In Solvent | Store at -80°C for up to one year. | [5] |
| Working Concentrations | ||
| Antimicrobial Activity (MIC) | Ranges from 0.1 µg/mL to 3.2 µg/mL against various foodborne pathogens. | [6] |
| Cytotoxicity (IC50) | 49.920 mg/ml against HCT-116 human colorectal cancer cells. | [7] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution from powdered this compound.
-
Materials:
-
This compound (lyophilized powder)
-
Appropriate solvent (e.g., sterile deionized water, buffer)
-
Sterile conical tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
0.22 µm syringe filter
-
-
Procedure:
-
Pre-calculation: Determine the required volume of solvent to achieve the desired stock concentration.
-
Weighing: In a chemical fume hood or a designated area for handling powders, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the calculated volume of the appropriate solvent to the vial containing the this compound powder.
-
Mixing: Gently vortex the solution until the powder is completely dissolved.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the name of the compound, concentration, and date of preparation. Store the aliquots at -20°C or -80°C for long-term use.
-
2. Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This protocol provides a general overview of how to perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate bacterial culture broth (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile pipettes and multichannel pipettes
-
Incubator
-
-
Procedure:
-
Plate Preparation: Add a sterile growth medium to all wells of a 96-well plate.
-
Serial Dilution: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test organism for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
-
Operational and Disposal Plans
Spill Response:
-
Isolate the Area: Prevent others from entering the spill zone.
-
Wear Appropriate PPE: Don gloves, a lab coat, and eye protection.
-
Contain and Absorb: For liquid spills, cover with absorbent material. For powder spills, gently cover with a damp paper towel to avoid aerosolization.
-
Clean the Area: Use a suitable disinfectant to decontaminate the spill area.
-
Dispose of Waste: All contaminated materials should be placed in a designated hazardous waste container.
Waste Disposal:
-
Chemical Waste: Unused this compound solutions and contaminated materials (e.g., pipette tips, tubes) should be collected in a clearly labeled chemical waste container.[8]
-
Biohazardous Waste: If this compound has been in contact with microorganisms, it must be treated as biohazardous waste. Decontaminate by autoclaving before disposal according to your institution's guidelines.
-
Do Not Dispose Down the Drain: Never pour this compound solutions down the sink.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Anticancer and antimicrobial potential of enterocin 12a from Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterocin: Promising Biopreservative Produced by Enterococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Enterocin_TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
